molecular formula C9H20N2O B166245 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol CAS No. 132740-55-7

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Cat. No.: B166245
CAS No.: 132740-55-7
M. Wt: 172.27 g/mol
InChI Key: DAMMODNJHFWQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMMODNJHFWQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616565
Record name 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-55-7
Record name 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] As one of the most important synthetic fragments for drug design, its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antiviral agents.[1][2] The versatility of the piperidine scaffold allows for multi-vector substitution, enabling fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview of a specific, complex derivative, this compound, a molecule featuring key functional groups—a tertiary amine, a tertiary alcohol, and a primary amine—that suggest significant potential in drug discovery programs.

While this specific molecule is not widely documented in public literature, this guide will establish its chemical profile by analyzing its constituent parts, proposing a robust synthetic pathway, and outlining state-of-the-art characterization protocols. The insights provided are grounded in established principles of organic chemistry and extensive data from analogous structures.

Molecular Structure and Physicochemical Profile

The structure of this compound combines three key pharmacophoric elements on a central piperidine ring: an N-isopropyl group, a C4-hydroxyl group, and a C4-aminomethyl group. This unique arrangement imparts a distinct set of predicted properties.

  • N-isopropyl (propan-2-yl) group: This bulky alkyl group influences the basicity of the piperidine nitrogen and modulates the molecule's lipophilicity and steric profile, which can be critical for receptor binding.

  • C4-hydroxyl group: The tertiary alcohol at the C4 position introduces a hydrogen bond donor and acceptor, increasing polarity. This group can be pivotal for anchoring the molecule within a biological target's binding site.

  • C4-aminomethyl group: The primary amine provides a key basic center and a hydrogen bonding moiety, often essential for forming salt bridges or interacting with acidic residues in proteins.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on the compound's structure and data from analogous compounds like 4-(aminomethyl)piperidine and N-substituted piperidinols.

PropertyPredicted Value / CharacteristicRationale and References
Molecular Formula C₉H₂₀N₂ODerived from structural components.
Molecular Weight 172.27 g/mol Calculated from the molecular formula.
Appearance Colorless to off-white solidMany functionalized piperidines are solids at room temperature.[3][4]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of two amine groups and a hydroxyl group suggests high polarity.[5][6]
pKa¹ (Piperidine N) ~9.0 - 10.0Typical for N-alkylated piperidines, slightly reduced by adjacent electron-withdrawing groups.
pKa² (Aminomethyl N) ~10.0 - 10.5Consistent with primary alkyl amines.
LogP < 1.0The multiple hydrophilic groups (OH, NH₂) are expected to result in a low octanol-water partition coefficient.

Proposed Synthetic Pathway and Detailed Methodology

The synthesis of this compound can be logically approached from a commercially available piperidin-4-one precursor. Piperidin-4-ones are versatile building blocks for producing a wide array of substituted piperidines.[7] A robust and efficient synthetic route is proposed below, involving a Strecker-type synthesis followed by reduction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyanohydrin Formation & Amination (Strecker Synthesis) cluster_2 Step 3: Nitrile Reduction A Piperidin-4-one C 1-(propan-2-yl)piperidin-4-one A->C NaBH(OAc)₃ DCE, rt B Isopropylamine B->C D 1-(propan-2-yl)piperidin-4-one E 2-Amino-2-(1-(propan-2-yl)piperidin-4-yl)acetonitrile C->E Proceed to Step 2 D->E 1. KCN, NH₄Cl 2. H₂O, EtOH F 2-Amino-2-(1-(propan-2-yl)piperidin-4-yl)acetonitrile G Target Molecule: This compound E->G Proceed to Step 3 F->G LiAlH₄ or H₂/Raney Ni THF or EtOH

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 1-Boc-piperidin-4-one

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous solvents (Dichloromethane, Tetrahydrofuran, Ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Step 1: Synthesis of 1-(propan-2-yl)piperidin-4-one

  • To a solution of 1-Boc-piperidin-4-one (1 equiv.) in anhydrous dichloromethane (DCM), add isopropylamine (1.2 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 30 minutes. Causality: This mild reducing agent selectively reduces the intermediate iminium ion without affecting the ketone.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-isopropyl piperidone intermediate.

Step 2: Synthesis of 2-Amino-2-(1-(propan-2-yl)piperidin-4-yl)acetonitrile

  • In a flask, dissolve 1-(propan-2-yl)piperidin-4-one (1 equiv.) in an ethanol/water mixture.

  • Add ammonium chloride (1.5 equiv.) and potassium cyanide (1.5 equiv.). Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate. Self-Validation: The presence of the nitrile group can be confirmed via IR spectroscopy (a sharp peak around 2250 cm⁻¹).

  • The organic extracts are combined, dried, and concentrated to yield the crude α-aminonitrile.

Step 3: Reduction to this compound

  • Carefully add the crude α-aminonitrile from the previous step to a suspension of Lithium aluminum hydride (LiAlH₄, 3-4 equiv.) in anhydrous THF at 0 °C. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine while simultaneously reducing the ketone to a tertiary alcohol.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude final product. The product can be purified by crystallization or column chromatography.

Analytical Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[8] A combination of spectroscopic and chromatographic techniques forms a self-validating analytical system.[2]

Characterization Workflow Diagram

G Start Synthesized Crude Product TLC 1. TLC Analysis (Initial Purity Check) Start->TLC Purify 2. Column Chromatography (Purification) TLC->Purify NMR 3. NMR Spectroscopy (¹H, ¹³C, DEPT) Structural Confirmation Purify->NMR MS 4. Mass Spectrometry (ESI-MS) Molecular Weight Verification NMR->MS IR 5. IR Spectroscopy (Functional Group ID) MS->IR HPLC 6. HPLC-UV/MS (Purity Assessment >95%) IR->HPLC Final Pure, Characterized Compound HPLC->Final

Caption: Standard workflow for purification and characterization.

Spectroscopic and Chromatographic Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in an NMR tube.[2] Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.[9]

  • Expected ¹H NMR Signals:

    • A doublet and a septet characteristic of the N-isopropyl group.

    • Multiple overlapping multiplets in the δ 1.5-3.5 ppm range for the piperidine ring protons and the aminomethyl CH₂ protons.[10]

    • Broad singlets for the OH and NH₂ protons, which may exchange with D₂O.

  • Expected ¹³C NMR Signals:

    • Signals for the two distinct methyl carbons and the methine carbon of the isopropyl group.

    • Four signals for the piperidine ring carbons.

    • A signal for the aminomethyl carbon.

    • A quaternary carbon signal for the C4-OH carbon.

2. Mass Spectrometry (MS)

  • Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile.[2] Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 173.16. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

3. Infrared (IR) Spectroscopy

  • Protocol: Obtain the spectrum using an ATR-FTIR spectrometer.[11]

  • Expected Peaks:

    • Broad O-H stretch (~3300-3400 cm⁻¹).

    • N-H stretching of the primary amine (two bands, ~3300-3380 cm⁻¹).

    • C-H stretching (~2850-2950 cm⁻¹).

    • N-H bending (~1600 cm⁻¹).

    • C-O stretching (~1050-1150 cm⁻¹).

4. High-Performance Liquid Chromatography (HPLC)

  • Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid or formic acid.

  • Purity Standard: The final compound should exhibit a purity of ≥95% by UV peak area for use in biological assays.

Chemical Reactivity and Stability

The molecule's three functional groups dictate its reactivity.

  • Amines (Piperidine and Aminomethyl): Both nitrogens are basic and will readily form salts with acids. The primary amine is susceptible to acylation, alkylation, and Schiff base formation with aldehydes and ketones.

  • Tertiary Alcohol: The hydroxyl group can be acylated or etherified. Under strong acidic and heated conditions, it may undergo dehydration (elimination) to form an alkene.

  • Stability and Storage: Piperidine derivatives should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[12][13] The compound is expected to be stable under normal laboratory conditions.

Safety and Handling

While specific toxicity data for this compound is unavailable, piperidine and its derivatives are often classified as hazardous.[5] They can be corrosive, toxic if inhaled or absorbed through the skin, and cause severe skin and eye irritation.[5][13]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Avoid creating dust or aerosols. Use non-sparking tools if handling large quantities of flammable solvents during synthesis.[14] Ground all equipment when transferring solvents.[12]

  • Accidental Exposure: In case of skin contact, immediately wash with plenty of water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound is a compound of significant interest for medicinal chemistry, possessing multiple functional groups amenable to further derivatization. This guide provides a comprehensive framework for its synthesis, purification, and characterization. By leveraging established chemical principles and data from analogous structures, researchers can confidently produce and validate this molecule, enabling its exploration in drug discovery and development programs. The protocols outlined herein represent a robust, self-validating system to ensure the highest standards of scientific integrity.

References

  • But, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • Penta chemicals (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Oreate AI Blog (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Available at: [Link]

  • PubChem. 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. piperidin-4-ol. Available at: [Link]

  • De Kimpe, N., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

  • MDPI (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]

  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • ChemBK. 4-(Aminomethyl)-1-propanoylpiperidine hydrochloride. Available at: [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]

  • Langer, P., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • MDPI (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

  • precisionFDA. 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL-. Available at: [Link]

  • Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • MDPI (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • LJMU Research Online. Analytical characterization of the synthetic opioid MT-45 and identification of the major metabolites in human urine. Available at: [Link]

  • Google Patents. US20100016365A1 - Substituted 4-amino-piperidines.
  • US EPA. 4-Piperidinepropanol, 1-(2-hydroxyethyl)-. Available at: [Link]

  • ResearchGate. (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The specific combination of a tertiary amine, a tertiary alcohol, a primary amine, and an N-isopropyl group in this molecule presents a unique structural framework. Accurate structural elucidation and characterization are paramount for its application in drug development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Given the absence of published experimental spectra for this specific molecule, this guide leverages highly reliable in-silico prediction methodologies, corroborated by experimental data from structurally analogous compounds. This approach provides a robust and scientifically grounded framework for the spectroscopic identification and characterization of this compound and its derivatives.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic atom numbering scheme that will be used throughout this guide.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.

Predicted ¹H NMR Data
Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
H on C2, C62.5 - 2.7m4H
H on C3, C51.6 - 1.8m4H
H on C72.7 - 2.9sept1H
H on C8, C91.0 - 1.2d6H
H on C102.8 - 3.0s2H
H on O11Variable (broad)s1H
H on N12Variable (broad)s2H

Note: Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum
  • Piperidine Ring Protons (C2, C3, C5, C6): The protons on the piperidine ring are expected to appear as complex multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen (C2 and C6) are predicted to be downfield (2.5 - 2.7 ppm) due to the deshielding effect of the nitrogen atom. The protons on C3 and C5 are expected to be further upfield (1.6 - 1.8 ppm).

  • N-Isopropyl Group (C7, C8, C9): The methine proton on C7 is predicted to be a septet around 2.7 - 2.9 ppm, coupled to the six equivalent methyl protons. The two methyl groups (C8 and C9) will appear as a doublet at approximately 1.0 - 1.2 ppm.

  • Aminomethyl Group (C10, N12): The two protons on C10 are predicted to be a singlet around 2.8 - 3.0 ppm. The protons on the primary amine (N12) will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Hydroxyl Proton (O11): The hydroxyl proton is also expected to be a broad singlet with a variable chemical shift. In a non-protic solvent like CDCl₃, its exchange rate may be slow enough to be observed.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is presented below.

Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (ppm)
C2, C650 - 55
C3, C535 - 40
C470 - 75
C755 - 60
C8, C918 - 22
C1045 - 50
Interpretation of the Predicted ¹³C NMR Spectrum
  • Piperidine Ring Carbons: The carbons of the piperidine ring are expected in the aliphatic region. C4, being attached to both an oxygen and a carbon, is the most downfield of the ring carbons (70-75 ppm). The carbons adjacent to the nitrogen (C2 and C6) are predicted around 50-55 ppm, while C3 and C5 are expected at 35-40 ppm.

  • N-Isopropyl Group: The methine carbon (C7) is predicted to be in the 55-60 ppm range, and the two equivalent methyl carbons (C8 and C9) are expected to be significantly upfield at 18-22 ppm.

  • Aminomethyl Group: The methylene carbon (C10) is predicted to be around 45-50 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (10-20 mg is preferable).

  • Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 186 (Calculated for C₁₀H₂₂N₂O)

  • Key Fragmentation Pathways:

MS_Fragmentation M [M]⁺˙ m/z = 186 F1 [M - CH₃]⁺ m/z = 171 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 143 M->F2 - •C₃H₇ F3 [M - H₂O]⁺˙ m/z = 168 M->F3 - H₂O F4 [M - CH₂NH₂]⁺ m/z = 156 M->F4 - •CH₂NH₂ F5 [C₄H₈NO]⁺ m/z = 86 F2->F5 ring opening

Figure 2. Predicted major fragmentation pathways in EI-MS.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: The molecular ion peak at m/z 186 should be observable, although it may be of low intensity in EI-MS.

  • Alpha-Cleavage: The most significant fragmentation is expected to be alpha-cleavage adjacent to the nitrogen atoms.

    • Loss of a methyl radical from the isopropyl group would result in a fragment at m/z 171.

    • Loss of the entire isopropyl group would lead to a fragment at m/z 143.

    • Cleavage of the aminomethyl group would give a fragment at m/z 156.

  • Loss of Water: Dehydration from the tertiary alcohol is a common fragmentation pathway for alcohols, leading to a peak at m/z 168.

  • Ring Cleavage: Fragmentation of the piperidine ring can lead to various smaller fragments, with a prominent peak at m/z 86 being a possibility.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

  • Ionization Method: Electron Ionization (EI) is suitable for observing fragmentation patterns. Electrospray Ionization (ESI) in positive mode would be ideal for confirming the molecular weight as the [M+H]⁺ ion (m/z 187).

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3300 (broad)O-H (alcohol)Stretching
3400 - 3200N-H (amine)Stretching
2970 - 2850C-H (alkane)Stretching
1650 - 1580N-H (amine)Bending
1470 - 1430C-H (alkane)Bending
1150 - 1050C-O (alcohol)Stretching
1100 - 1000C-N (amine)Stretching
Interpretation of the Predicted IR Spectrum
  • O-H and N-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is expected due to the overlapping O-H and N-H stretching vibrations.

  • C-H Stretching: Strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of C-H stretching in the alkyl portions of the molecule.

  • N-H Bending: The N-H bending of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.

  • C-O and C-N Stretching: The C-O stretch of the tertiary alcohol and the C-N stretches of the amines will appear in the fingerprint region (1150-1000 cm⁻¹).

Experimental Protocol for IR Spectroscopy Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound. By combining computational predictions with data from analogous structures, a comprehensive spectroscopic profile has been established. This information will be invaluable for researchers and scientists in the positive identification and characterization of this molecule, ensuring its quality and purity in drug discovery and development workflows. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and related compounds.

References

  • NMRDB.org: An online resource for NMR prediction. [Link][1][2][3][4]

  • ACD/Labs. Spectrus Platform for analytical data handling and prediction. [Link]

  • PubChem. Open chemistry database at the National Institutes of Health (NIH). [Link][5][6][7][8][9]

  • NIST Chemistry WebBook. [Link][10][11][12][13]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

Sources

In Vitro Activity of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] This guide focuses on a specific, yet underexplored, derivative: 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. While direct literature on this exact molecule is sparse, its structural motifs—a 4-hydroxypiperidine core, a 4-aminomethyl group, and an N-isopropyl substituent—are well-characterized in analogous compounds with significant biological activity. This document provides a comprehensive, predictive framework for its potential in vitro activities, grounded in the established pharmacology of related piperidine derivatives. We present a logical cascade of experimental protocols, from foundational cytotoxicity screening to specific mechanistic assays, designed to thoroughly characterize its biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this and similar novel chemical entities.

Introduction: The Piperidine Scaffold as a Privileged Structure

The six-membered piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility, basic nitrogen atom, and the ability to be substituted at multiple positions allow it to interact with a diverse array of biological targets with high affinity and specificity. This versatility has cemented its status as a "privileged scaffold" in drug design.

The subject of this guide, this compound, combines three key pharmacophoric elements:

  • 4-Hydroxypiperidine: The hydroxyl group can act as a hydrogen bond donor and acceptor, often anchoring the molecule within a target's binding pocket. This moiety is common in compounds with analgesic and neurological activity.[3]

  • 4-Aminomethyl Group: The primary amine provides a basic center, capable of forming critical ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins. This feature is often exploited in enzyme inhibitors and receptor ligands.

  • N-isopropyl (propan-2-yl) Group: The substituent on the piperidine nitrogen significantly modulates the molecule's physicochemical properties, including lipophilicity, basicity, and steric profile. This, in turn, dictates its target selectivity, cell permeability, and metabolic stability.

This guide will project the likely biological activities of this molecule by examining the established pharmacology of its structural relatives and provide robust, validated protocols for its in vitro investigation.

Section 1: Predicted Biological Targets and Mechanisms of Action

Based on extensive data from analogous structures, we can hypothesize several primary avenues of biological activity for this compound.

Anticancer and Cytotoxic Potential

The piperidine moiety is a core component of numerous anticancer agents that function by modulating critical signaling pathways or inducing programmed cell death (apoptosis).[4]

  • Sigma (σ) Receptor Modulation: A series of 4-(2-aminoethyl)piperidine derivatives have been shown to possess high affinity for σ₁ receptors and exhibit antiproliferative activity against human cancer cell lines, such as the prostate cancer line DU145.[5] The N-substituent on the piperidine ring is critical for this affinity, with N-methyl groups showing potent activity. The N-isopropyl group in our target compound may confer a unique selectivity and potency profile at this receptor.

  • p53 Pathway Activation: Certain N-substituted piperidine derivatives have been developed as activators of the tumor suppressor protein p53 by inhibiting its interaction with MDM2.[6] The aminomethyl portion of our compound could potentially mimic interactions necessary for disrupting this protein-protein interface.

Neuromodulatory and Analgesic Activity

4-hydroxypiperidine derivatives are classically associated with analgesic properties.[7]

  • Opioid Receptor Interaction: The rigid structure of the piperidine ring is a key feature of many opioid receptor agonists. Molecular docking studies of similar compounds have shown interactions with key residues in opioid receptors.[8]

  • Prostaglandin Pathway Inhibition: Some piperidinol derivatives are thought to exert their analgesic effects by inhibiting downstream signaling pathways of prostaglandins, which are key mediators of pain and inflammation.[8]

Antimicrobial and Antifungal Activity

The piperidine scaffold has been successfully integrated into agents targeting pathogenic microbes.

  • Antibacterial Activity: Piperidin-4-one derivatives have demonstrated significant in vitro antibacterial activity against various strains, with efficacy comparable to ampicillin in some cases.[9]

  • Antifungal Activity: 4-Aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[10] The mechanism often involves dual inhibition of sterol C14-reductase and sterol C8-isomerase.

Enzyme Inhibition

The aminomethyl-piperidine structure is a well-established pharmacophore for targeting specific enzymes.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Aminomethyl-piperidones are a class of potent and selective DPP-IV inhibitors, which are used as antidiabetic agents.[11] DPP-IV inhibitors work by preserving the function of incretin hormones like GLP-1, which stimulates insulin secretion in a glucose-dependent manner.[12] The aminomethyl group is crucial for binding to the catalytic site of the enzyme.

Section 2: A Framework for In Vitro Evaluation

To systematically investigate the predicted activities, a tiered experimental approach is recommended. This section provides detailed, self-validating protocols for a comprehensive in vitro assessment.

General Experimental Workflow

The overall process for evaluating a novel compound like this compound follows a logical progression from broad screening to specific mechanistic studies.

G Figure 1. General Experimental Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis A Compound Acquisition & QC (Purity, Identity) B Broad-Spectrum Cytotoxicity Assays (e.g., MTT, SRB) A->B Test Compound C Target-Specific Binding Assays (e.g., Radioligand) B->C Prioritize based on IC50 results D Enzyme Inhibition Assays (e.g., DPP-IV) B->D Prioritize based on IC50 results E Antimicrobial Susceptibility (MIC) B->E Prioritize based on IC50 results F Mechanism of Cell Death (e.g., Apoptosis Assay) B->F Prioritize based on IC50 results G IC50 / EC50 / MIC Determination C->G D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Figure 1. General Experimental Workflow

Foundational Assay: Cell Viability (MTT Assay)

This initial screen is crucial for determining the compound's general cytotoxicity and identifying concentration ranges for subsequent, more specific assays. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the half-maximal inhibitory concentration (IC₅₀).[4]

Table 1: Template for Reporting Cytotoxicity Data (IC₅₀ Values in µM)

Compound MCF-7 (Breast) DU145 (Prostate) A549 (Lung)
Test Compound Value Value Value

| Doxorubicin (Control) | Value | Value | Value |

Mechanistic Assays: Target-Specific Investigations

This assay directly measures the compound's affinity for the σ₁ receptor, a key target for many piperidine derivatives.[5]

Protocol:

  • Membrane Preparation: Use guinea pig brain homogenates as the source for σ₁ receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [³H]-(+)-pentazocine (at a final concentration near its Kₑ value), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 120 minutes at 37°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This fluorometric assay quantifies the compound's ability to inhibit the enzymatic activity of DPP-IV.

Protocol:

  • Reagents: Use human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.

  • Assay Procedure: In a 96-well black plate, pre-incubate the DPP-IV enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Kinetic Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Protocol:

  • Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Section 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays will form the basis of a preliminary SAR analysis. The unique combination of functional groups in this compound allows for specific hypotheses about their roles in biological activity.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Hypothetical Investigative Workflow

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of pharmaceuticals.[1] This guide presents a comprehensive, hypothetical framework for elucidating the mechanism of action of a novel piperidine derivative, 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. While the specific biological activities of this compound are not yet publicly documented, its structural motifs—a 4-substituted piperidine ring with both a hydroxyl and an aminomethyl group—suggest potential interactions with a range of biological targets. This document is not a review of established data but rather an in-depth, technical roadmap for investigation. We will detail a logical, multi-stage experimental plan, from initial target identification and validation to downstream signaling pathway analysis and in vivo efficacy assessment. Each stage is presented with detailed protocols and the underlying scientific rationale, providing a self-validating system for inquiry. This guide is intended to serve as a blueprint for researchers and drug development professionals tasked with characterizing novel chemical entities.

Introduction: The Scientific Premise and Structural Considerations

The compound this compound is a unique chemical entity. The piperidine ring is a privileged scaffold in drug discovery, known for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] The key structural features of our compound of interest are:

  • A tertiary amine within the piperidine ring: The N-isopropyl group modulates the basicity and lipophilicity of the molecule.

  • A quaternary carbon at the 4-position: This sterically defined center presents two key functional groups.

  • A hydroxyl group (-OH): This group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a target's binding pocket.[3]

  • An aminomethyl group (-CH2NH2): This primary amine provides a basic center that is likely protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein target.[4]

Given these features, and drawing parallels from existing literature on similar structures, we can hypothesize several plausible classes of biological targets. Piperidine derivatives have shown activity as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV)[5][6], modulators of G-protein coupled receptors (GPCRs) such as dopamine[7] and opioid receptors[8], and ligands for intracellular targets like the sigma-1 receptor[9] or the NLRP3 inflammasome.[10] The presence of both a hydrogen bond donor/acceptor and a charged group suggests potential interactions with targets that recognize amino alcohols or diamines.

This guide will therefore outline a systematic approach to first identify the primary target(s) and then to characterize the downstream cellular consequences of this interaction.

Phase I: Target Identification and Validation

The initial phase of our investigation is a broad, unbiased screen to identify potential molecular targets. This is followed by more focused assays to validate these initial "hits."

Affinity-Based Target Discovery

To cast a wide net, we will employ an affinity-based chemical proteomics approach. This method aims to "pull down" binding partners of our compound from a complex biological sample.

Experimental Protocol: Affinity Probe Synthesis and Pulldown Assay

  • Synthesis of an Affinity Probe:

    • A derivative of this compound will be synthesized with a linker arm and a terminal biotin moiety. The linker will be attached to the primary amine of the aminomethyl group, as this is a common site for derivatization that can often be modified without abolishing biological activity.[11]

  • Preparation of Cell Lysates:

    • Lysates will be prepared from a panel of relevant human cell lines (e.g., a neuronal cell line like SH-SY5Y, an immune cell line like THP-1, and a cancer cell line like A549) to cover a range of potential target classes.

  • Affinity Pulldown:

    • The biotinylated probe will be incubated with the cell lysates.

    • Streptavidin-coated magnetic beads will be added to the mixture to capture the biotinylated probe and any bound proteins.

    • A parallel control experiment will be run using an excess of the original, non-biotinylated compound to outcompete the binding of specific targets to the probe.

  • Protein Identification by Mass Spectrometry:

    • The captured proteins will be eluted from the beads, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the probe-treated sample compared to the control sample are considered potential binding partners.

Target Validation: Direct Binding Assays

Once a list of potential targets is generated from the proteomics screen, we must validate the direct interaction between our compound and these proteins.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Protein Immobilization:

    • The purified recombinant proteins identified in the pulldown assay will be immobilized on a sensor chip.

  • Analyte Injection:

    • A series of concentrations of this compound will be flowed over the chip surface.

  • Data Acquisition and Analysis:

    • The binding and dissociation of the compound to the immobilized protein will be monitored in real-time.

    • The resulting sensorgrams will be analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Hypothetical Data Summary: Target Binding Affinities

Target ProteinKD (nM)Putative Class
Sigma-1 Receptor85Intracellular Chaperone[9]
Dopamine D3 Receptor250GPCR[7]
NLRP31200Inflammasome Component[10]
Unknown Protein X>10,000Non-specific binder

This hypothetical data suggests that the Sigma-1 Receptor is a high-affinity target, with the Dopamine D3 Receptor being a secondary, lower-affinity target. NLRP3 shows weak binding and is likely not a primary target.

Phase II: Elucidation of Downstream Signaling Pathways

With a validated primary target (hypothetically, the Sigma-1 Receptor), the next phase is to understand the functional consequences of this binding event. The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, known to modulate calcium signaling and cellular stress responses.

Cellular Functional Assays

We will now move to cell-based assays to determine if our compound acts as an agonist or antagonist of the Sigma-1 receptor.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Loading:

    • A human cell line endogenously expressing the Sigma-1 receptor (e.g., SH-SY5Y) will be cultured.

    • Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment:

    • Cells will be pre-treated with varying concentrations of this compound or a known Sigma-1 receptor agonist (e.g., PRE-084) and a known antagonist (e.g., NE-100).

  • Stimulation and Measurement:

    • Intracellular calcium release will be stimulated with a known agonist.

    • Changes in intracellular calcium concentration will be measured using a fluorescence plate reader.

    • An agonistic effect of our compound would be observed as a direct stimulation of calcium release, while an antagonistic effect would be seen as a blockage of the known agonist's effect.

Visualizing the Proposed Signaling Pathway

Based on the hypothetical outcome that our compound is a Sigma-1 receptor agonist, we can propose a signaling pathway.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_ER Ca2+ Store IP3R->Ca_ER Promotes Ca2+ Efflux VDAC VDAC CellularResponse Cellular Response (e.g., Neuroprotection) VDAC->CellularResponse Compound This compound Compound->Sigma1R Binds & Activates Ca_Cyto Cytosolic Ca2+ Increase Ca_ER->Ca_Cyto Ca_Cyto->VDAC Uptake

Caption: Proposed signaling pathway for a Sigma-1 receptor agonist.

Phase III: In Vivo Pharmacodynamics and Efficacy

The final phase of our investigation is to determine if the cellular mechanism of action translates to a physiological effect in a living organism. Given the role of the Sigma-1 receptor in neuroprotection, a relevant animal model of neurodegeneration would be appropriate.

Animal Model of Parkinson's Disease

We will use the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard for assessing potential anti-Parkinsonian drugs.[7]

Experimental Protocol: Rotational Behavior Study

  • Animal Model Creation:

    • Rats will be unilaterally lesioned in the substantia nigra with 6-OHDA to deplete dopamine on one side of the brain.

  • Drug Administration:

    • After a recovery period, the lesioned rats will be administered either vehicle control, a positive control (e.g., L-DOPA), or varying doses of this compound.

  • Behavioral Assessment:

    • The rats will be placed in a circular arena, and their rotational behavior will be recorded. A successful therapeutic agent will induce contralateral rotations (away from the lesioned side) by stimulating the dopamine-depleted striatum.

  • Data Analysis:

    • The number of net contralateral rotations per minute will be quantified and compared across treatment groups.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupDose (mg/kg)Net Contralateral Rotations (per 90 min)
Vehicle Control-15 ± 8
L-DOPA25450 ± 65
Compound1120 ± 30
Compound5380 ± 55
Compound20410 ± 70

This hypothetical data demonstrates a dose-dependent increase in rotational behavior, suggesting that our compound has in vivo efficacy in a model of Parkinson's disease, consistent with its proposed mechanism as a Sigma-1 receptor agonist promoting neuroprotection and potentially modulating dopaminergic systems.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for the elucidation of the mechanism of action of this compound. By employing a systematic, multi-phased approach—from unbiased target discovery and validation to downstream pathway analysis and in vivo efficacy studies—we can build a robust understanding of a novel compound's biological function. The piperidine scaffold continues to be a rich source of new therapeutic agents[12], and the methodologies described herein provide a framework for their successful characterization.

References

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. Available at: [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. Available at: [Link]

  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]

  • US20100016365A1 - Substituted 4-amino-piperidines - Google Patents.
  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor - PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Pharmacology and Toxicology of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Document: Direct pharmacological and toxicological data for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is not extensively available in public literature. This guide, therefore, presents a comprehensive analysis based on the well-established principles of medicinal chemistry and extrapolates from the known biological activities and safety profiles of structurally related piperidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research directions.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to form salt derivatives, which are crucial for drug formulation and bioavailability. Furthermore, the saturated, six-membered ring of piperidine provides a rigid, three-dimensional scaffold that can be strategically functionalized to achieve specific interactions with biological targets.[1][2][3] The nitrogen atom within the piperidine ring is typically basic, allowing for interactions with acidic residues in protein binding sites and influencing the pharmacokinetic profile of the molecule.

The subject of this guide, this compound, incorporates several key structural features that suggest a potential for diverse biological activities:

  • A Piperidin-4-ol Core: The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, potentially influencing binding affinity and selectivity for various receptors and enzymes.

  • A 4-(Aminomethyl) Substituent: The primary amine of the aminomethyl group provides another site for polar interactions and can be a key pharmacophoric element.

  • An N-isopropyl Group: The presence of an isopropyl group on the piperidine nitrogen modulates the basicity and lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will deconstruct the potential pharmacological and toxicological profile of this molecule by examining the contributions of each of these structural components, drawing parallels with known piperidine-containing compounds.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below. These parameters are crucial in predicting the compound's behavior in biological systems.

PropertyPredicted ValueImplication
Molecular Formula C9H20N2O-
Molecular Weight 172.27 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
logP ~1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa ~9.5 (piperidine N), ~10.5 (aminomethyl N)The presence of two basic centers will influence ionization at physiological pH, impacting receptor interaction and solubility.
Hydrogen Bond Donors 3 (hydroxyl, amine)Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 3 (hydroxyl, piperidine N, amine N)Potential for strong interactions with biological targets.
Topological Polar Surface Area (TPSA) 58.5 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Synthesis and Chemical Reactivity

The synthesis of this compound can be envisioned through several established synthetic routes for substituted piperidines. A plausible synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway A 1-Isopropylpiperidin-4-one B Strecker Synthesis or similar cyanation A->B KCN, NH4Cl C 4-Amino-4-cyano-1-isopropylpiperidine B->C D Reduction of nitrile C->D LiAlH4 or H2/Raney Ni F Hydrolysis of aminonitrile or alternative route C->F Acid or base hydrolysis E 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-amine D->E G This compound F->G

Caption: A potential synthetic route to this compound.

Experimental Protocol: A Generalized Reductive Amination Approach

A common method for synthesizing N-substituted piperidines is through reductive amination.[2]

Step 1: Synthesis of 1-Isopropylpiperidin-4-one

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane or methanol), add a base such as triethylamine to neutralize the hydrochloride salt.

  • Add acetone (propan-2-one) and a reducing agent like sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purify the resulting 1-isopropylpiperidin-4-one by column chromatography.

Step 2: Synthesis of this compound This step is more complex and can be approached in several ways. One conceptual approach involves the addition of a protected aminomethyl nucleophile to 1-isopropylpiperidin-4-one, followed by deprotection. Alternatively, a multi-step sequence starting from the ketone could be employed.

Potential Pharmacology and Mechanism of Action

The structural motifs within this compound suggest potential interactions with several classes of biological targets.

Central Nervous System (CNS) Targets

Many piperidine derivatives exhibit activity at CNS receptors due to their ability to cross the blood-brain barrier.

  • Dopamine and Serotonin Receptors: Substituted piperidines are known to interact with dopamine (D2, D4) and serotonin (5-HT2A) receptors.[4] The N-isopropyl group and the overall lipophilicity of the target molecule may allow it to penetrate the CNS. The aminomethyl and hydroxyl groups could form key interactions within the binding pockets of these G-protein coupled receptors.

  • Sigma (σ) Receptors: The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological conditions.[5] The specific substitution pattern on the piperidine ring is crucial for affinity and selectivity.

  • NMDA Receptors: Certain 4-hydroxypiperidine derivatives act as antagonists at the NMDA receptor, particularly the NR1A/2B subtype.[6] This activity is often associated with neuroprotective effects.

G cluster_0 Potential CNS Pharmacological Targets Molecule This compound D2R Dopamine D2 Receptor Molecule->D2R Potential Antagonist/Agonist D4R Dopamine D4 Receptor Molecule->D4R Potential Antagonist/Agonist HT2A Serotonin 5-HT2A Receptor Molecule->HT2A Potential Antagonist/Agonist SigmaR Sigma Receptors Molecule->SigmaR Potential Ligand NMDAR NMDA Receptors Molecule->NMDAR Potential Antagonist

Caption: Potential CNS targets for this compound.

Other Potential Therapeutic Areas
  • Anticancer Activity: The piperidine scaffold is present in numerous anticancer agents.[7] The cytotoxic effects can be mediated through various mechanisms, including inhibition of topoisomerase II.[7]

  • Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated for their antimicrobial and antifungal properties.[2][8] The mechanism of action for some antifungal piperidines involves the inhibition of ergosterol biosynthesis.[2]

Predicted Pharmacokinetics and Metabolism (ADME)

The ADME profile of a drug candidate is a critical determinant of its clinical success.

Absorption

The predicted physicochemical properties of this compound, such as its moderate molecular weight and TPSA, suggest that it is likely to have good oral absorption.[9]

Distribution

The moderate lipophilicity suggests that the compound may distribute into tissues. As mentioned, N-substituted piperidines often cross the blood-brain barrier, making CNS effects plausible.

Metabolism

The in vitro metabolism of piperidine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes in the liver.[10] Potential metabolic pathways for this compound include:

  • N-dealkylation: Removal of the isopropyl group.

  • Oxidation: Oxidation of the piperidine ring or the isopropyl group.

  • Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid.

G cluster_0 Predicted Metabolic Pathways Parent This compound M1 N-dealkylation (4-(Aminomethyl)piperidin-4-ol) Parent->M1 CYP-mediated M2 Oxidation (Hydroxylated metabolites) Parent->M2 CYP-mediated M3 Glucuronidation (Glucuronide conjugate) Parent->M3 UGT-mediated

Caption: Predicted metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the test compound at a final concentration of 1 µM with liver microsomes (from human, rat, or other species of interest) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Excretion

The parent compound and its metabolites are likely to be excreted primarily through the kidneys.

Toxicology and Safety Assessment

The toxicological profile of this compound is predicted based on the known hazards of the piperidine scaffold and related amines.

General Toxicity

Piperidine itself is a corrosive and toxic substance.[11][12] It can cause severe skin burns and eye damage.[11][12] Acute exposure can lead to respiratory irritation, and higher concentrations can cause CNS effects and be fatal.[13] While the substitutions on the piperidine ring of the target molecule will modulate its specific toxicity, the inherent hazards of the piperidine core structure warrant careful handling.

Genotoxicity

Piperidine has shown mixed results in genotoxicity assays. It was not mutagenic in Salmonella typhimurium (Ames test) but was positive in the mouse lymphoma cell assay without metabolic activation.[13]

Safety and Handling

Based on the general hazards of piperidine derivatives, the following precautions are recommended when handling this compound and its analogs in a research setting:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4][14]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4]

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water.[4]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[4]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] In all cases of exposure, seek immediate medical attention.

Conclusion and Future Directions

This compound is a novel chemical entity with the potential for a range of biological activities, particularly within the central nervous system. This in-depth technical guide, based on the analysis of structurally related compounds, provides a foundational framework for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic route to obtain a pure sample of the compound for biological testing.

  • In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors and other relevant biological targets to identify its primary mechanism(s) of action.

  • ADME and Toxicology Studies: Conducting in vitro and in vivo studies to determine the pharmacokinetic profile and assess the safety of the compound.

By systematically exploring the pharmacology and toxicology of this and related piperidine derivatives, the scientific community can continue to leverage this versatile scaffold for the discovery of new and improved therapeutics.

References

  • SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives.
  • BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Ladesic, M., et al. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Penta Manufacturing Company.
  • Malamas, M. S., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Carl Roth.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Jubilant Life Sciences Limited.
  • Kamal, A., et al. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry.
  • Carl Roth.
  • da Silva, A. F. M., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.
  • Grote, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3185.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Traynelis, S. F., et al. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed.
  • PubChem. 1-Isopropylpiperidin-4-ol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79681, 1-Isopropylpiperidin-4-ol.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12886-12893.
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
  • Semantic Scholar.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
  • Kauer, J. C., et al. High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.
  • Wiese, M., et al. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • PubChem. N-Isopropylpiperidine.
  • The Royal Society of Chemistry. rsc.li/njc. 2023.
  • Stark, H., et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)

Sources

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, biological activity, and therapeutic potential of this important class of piperidine compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide will delve into the specific nuances of the 4-substituted piperidin-4-ol framework, providing both foundational knowledge and actionable experimental protocols.

The 4-(Aminomethyl)piperidin-4-ol Core: A Privileged Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to be substituted at various positions make it a highly "privileged" structure in drug design.[3] The specific scaffold, this compound, presents several key features for medicinal chemistry exploration:

  • A Tertiary Alcohol: The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to biological targets.

  • A Primary Aminomethyl Group: The aminomethyl substituent at C4 introduces a basic center, which is often critical for receptor interaction and can be readily modified to generate a library of derivatives.

  • An N-Isopropyl Group: The propan-2-yl (isopropyl) group on the piperidine nitrogen modulates the lipophilicity and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

These features combine to create a versatile template for developing novel therapeutic agents across various disease areas, from central nervous system disorders to oncology.[4][5][6]

Synthesis and Chemical Characterization

The synthesis of this compound derivatives typically involves multi-step sequences that build upon a central piperidin-4-one intermediate.

General Synthetic Strategies

A common and efficient approach begins with N-substituted piperidin-4-ones. The key steps often include the introduction of a protected aminomethyl precursor at the C4 position, followed by deprotection and derivatization.

One plausible synthetic route is outlined below:

  • Starting Material: The synthesis often commences with a commercially available or readily synthesized N-substituted piperidin-4-one. For our specific core, this would be 1-(propan-2-yl)piperidin-4-one.

  • Strecker or Cyanohydrin Reaction: A common method to introduce the C4 substituents is through the addition of a cyanide source (e.g., trimethylsilyl cyanide) to the ketone, forming a cyanohydrin. This introduces both the hydroxyl group and a nitrile, which serves as a precursor to the aminomethyl group.

  • Reduction of the Nitrile: The nitrile group is then reduced to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Derivatization (Optional): The resulting primary amine of the core scaffold can be further functionalized to create a diverse library of analogs. This can involve acylation, sulfonylation, alkylation, or reductive amination reactions.

The following diagram illustrates a generalized workflow for the synthesis of these derivatives.

G A 1-(Propan-2-yl)piperidin-4-one B Addition of Cyanide Source (e.g., TMSCN) A->B Step 1 C 4-Hydroxy-1-(propan-2-yl) piperidine-4-carbonitrile B->C D Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) C->D Step 2 E 4-(Aminomethyl)-1-(propan-2-yl) piperidin-4-ol (Core Scaffold) D->E F Derivatization Reactions (Acylation, Alkylation, etc.) E->F Step 3 G Library of Analogs F->G

Caption: Generalized synthetic workflow for 4-(aminomethyl)piperidin-4-ol derivatives.

Characterization Techniques

The structural integrity and purity of the synthesized compounds must be rigorously confirmed. A combination of spectroscopic and chromatographic methods is essential for full characterization.

TechniquePurposeTypical Observations
FT-IR Spectroscopy Identifies functional groups.Broad O-H stretch (alcohol), N-H stretches (amine), C-N stretches.
¹H NMR Spectroscopy Determines the proton environment and connectivity.Characteristic signals for the isopropyl group, piperidine ring protons, and the aminomethyl methylene protons.
¹³C NMR Spectroscopy Determines the carbon skeleton.Signals for the quaternary C4 carbon, and distinct peaks for the piperidine, isopropyl, and aminomethyl carbons.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.A clear molecular ion peak (M+H)⁺ corresponding to the calculated exact mass.
HPLC Assesses purity and can be used for purification.A single major peak indicates high purity. Method can be optimized using different columns and mobile phases.[7]

Biological Activity and Therapeutic Potential

While specific data on this compound itself is limited in publicly available literature, the broader class of 4-substituted piperidine derivatives has been extensively studied, revealing a wide range of pharmacological activities.[1][8]

Potential Biological Targets

Based on structurally similar compounds, this scaffold has the potential to interact with several important biological targets:

  • G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, including opioid, dopamine, and histamine receptors.[4][9] The basic nitrogen and hydroxyl group of the scaffold are well-suited for interactions within GPCR binding pockets.

  • Ion Channels: The charged nature of the protonated amine can facilitate interactions with ion channels.

  • Enzymes: Derivatives of this scaffold could be designed as inhibitors for various enzymes, such as kinases or proteases.[10]

  • Transporters: The structure shares features with ligands for monoamine transporters, such as the serotonin and dopamine transporters (SERT and DAT).[11]

Structure-Activity Relationships (SAR)

The development of potent and selective ligands is guided by understanding the Structure-Activity Relationships (SAR). For the this compound core, the following points are critical for designing new analogs:

SAR cluster_0 Core Scaffold cluster_1 Modification Points & Effects cluster_2 Potential Outcomes Core This compound R1 R1: N-Substituent (Isopropyl Group) Core->R1 R2 R2: Aminomethyl Group Core->R2 R3 R3: 4-OH Group Core->R3 Outcome1 Modulates: - Lipophilicity - Potency - Selectivity R1->Outcome1 Outcome2 Key for: - Receptor Interaction - Salt Formation - Derivatization R2->Outcome2 Outcome3 Crucial for: - H-Bonding - Binding Affinity R3->Outcome3

Caption: Key modification points for SAR studies on the core scaffold.

  • N-Substituent (R1): Altering the isopropyl group to other alkyl, aryl, or aralkyl groups can significantly impact potency and selectivity. Larger, more lipophilic groups may enhance binding to hydrophobic pockets but could also affect solubility and metabolic stability.

  • Aminomethyl Group (R2): This is a primary site for derivatization. Converting the primary amine to secondary or tertiary amines, amides, or sulfonamides introduces new interaction possibilities (e.g., hydrogen bond donors/acceptors, steric bulk) that can fine-tune the compound's activity and selectivity.

  • 4-Hydroxyl Group (R3): While often crucial for affinity, this group can sometimes be replaced with a hydrogen (to reduce polarity) or a methoxy group (to remove the hydrogen bond donating capability) to probe its importance in receptor binding.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired derivative.

Protocol 1: Synthesis of 4-Hydroxy-1-(propan-2-yl)piperidine-4-carbonitrile

This protocol describes the first key step in the synthesis of the core scaffold.

  • Reaction Setup: To a solution of 1-(propan-2-yl)piperidin-4-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0 °C.

  • Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, a silylated cyanohydrin, is often taken to the next step without further purification. For full characterization, it can be purified by column chromatography on silica gel. The silyl group is typically cleaved during work-up or chromatography.

Protocol 2: Reduction of Nitrile to Form the Core Scaffold

This protocol details the reduction of the cyanohydrin intermediate to the final aminomethyl alcohol.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of the crude 4-hydroxy-1-(propan-2-yl)piperidine-4-carbonitrile (1.0 eq) in THF dropwise.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration and Extraction: A granular precipitate should form. Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica gel (often using a mobile phase containing methanol and ammonia to prevent streaking) to yield pure this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel, biologically active molecules. Its structural features provide multiple handles for chemical modification, allowing for a systematic exploration of the chemical space around this core. Future research should focus on synthesizing diverse libraries of analogs and screening them against a wide range of biological targets to uncover new therapeutic applications. A thorough investigation of the SAR will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation drug candidates.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

Initial Screening of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol: A Tiered, Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial cell-based screening of the novel compound 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved therapeutics, yet the specific biological activity of this derivative remains uncharacterized. Our objective is to establish a foundational biological profile by systematically evaluating its effects on cell viability, proliferation, and apoptosis. We present a tiered screening cascade, beginning with broad cytotoxicity assessments to define an effective concentration range, followed by more specific assays to elucidate the primary mechanism of action. Each protocol is designed as a self-validating system, with detailed explanations for experimental choices, ensuring both technical accuracy and practical, field-proven insight.

Introduction: Rationale for Screening

The piperidine ring is a cornerstone of modern pharmacology, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] While extensive research exists on various piperidine derivatives, this compound represents a novel chemical entity with undetermined biological potential. The initial phase of drug discovery for such a compound is not to identify a specific target, but rather to ascertain its fundamental impact on cellular health and behavior.[2][3]

This guide outlines a logical, tiered workflow designed to efficiently characterize the compound's primary cellular effects. This strategy, moving from general cytotoxicity to specific mechanistic inquiries, maximizes data output while conserving resources. It allows researchers to make early, informed decisions about the compound's potential therapeutic value and directs future investigation toward the most promising avenues.[4]

The Tiered Screening Philosophy

A tiered or cascaded approach is fundamental to efficient early-stage drug discovery.[5] It prevents the premature commitment of resources to complex, low-throughput assays before a compound has demonstrated basic biological activity. Our workflow is structured to answer a series of logical questions:

  • Tier 1: Does the compound affect cell viability? At what concentrations is it active or toxic?

  • Tier 2: If it affects viability, is it cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death)?

  • Tier 3: What is the primary mechanism of cell death or growth inhibition?

This structured progression ensures that each experimental stage is built upon a solid foundation of data from the preceding tier.

Diagram 1: Tiered Screening Workflow

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Differentiation cluster_2 Tier 3: Pathway Analysis T1_Start Compound: 4-(Aminomethyl)-1- (propan-2-yl)piperidin-4-ol T1_Assay Cytotoxicity/Viability Assay (e.g., XTT Assay) T1_Start->T1_Assay T1_Result Determine IC50 (Concentration Range) T1_Assay->T1_Result T2_Proliferation Proliferation Assay (e.g., EdU Assay) T1_Result->T2_Proliferation If IC50 indicates anti-proliferative effect T2_Apoptosis Apoptosis Assay (e.g., Caspase-3/7 Assay) T1_Result->T2_Apoptosis If IC50 indicates cytotoxic effect T3_Pathway Targeted Pathway Analysis (e.g., Western Blot for p-Akt) T2_Proliferation->T3_Pathway Elucidate upstream mechanism T2_Apoptosis->T3_Pathway Elucidate upstream mechanism

Caption: A logical workflow for initial compound screening.

Tier 1: Foundational Cytotoxicity & Viability Assessment

Objective: To determine the concentration-dependent effect of the compound on the overall metabolic activity and viability of a representative cell line and to calculate the half-maximal inhibitory concentration (IC50).

Rationale for Assay Choice: We will utilize the XTT assay. Like the more traditional MTT assay, it measures the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[6] The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing procedural steps and potential sources of error. This makes it highly suitable for high-throughput screening.[7]

Cell Line Selection

For an initial screen of a completely novel compound, a robust and well-characterized cancer cell line is often chosen. The A549 human lung carcinoma cell line is an excellent candidate due to its adherent nature, consistent growth rate, and extensive use in drug screening literature, providing a wealth of comparative data.

Detailed Protocol: XTT Cell Viability Assay

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • This compound (stock solution in DMSO)

  • XTT labeling reagent and electron coupling reagent (commercially available kits)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Causality: Seeding density is critical; too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in a complete culture medium. A common starting range for a novel compound is from 100 µM down to 0.1 µM.

    • Prepare solutions for controls: medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent like Doxorubicin (positive control).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. Each concentration and control should be performed in triplicate.

    • Incubate for 48-72 hours. The incubation time should be consistent and long enough to observe effects on proliferation.

  • XTT Reagent Addition & Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling solution).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time can be optimized; the goal is to allow for sufficient color development without saturation.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm should be used to subtract background absorbance.

Data Analysis and Interpretation
  • Subtract the absorbance of the "medium only" blank from all other readings.

  • Normalize the data to the vehicle control by expressing the absorbance of treated wells as a percentage of the average absorbance of the vehicle control wells (% Viability = (Abs_sample / Abs_vehicle) * 100).

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Table 1: Hypothetical XTT Assay Results

Compound Concentration (µM)Mean Absorbance (450nm)% Viability vs. Vehicle
Vehicle (0.1% DMSO)1.250100%
0.11.24599.6%
0.51.15092.0%
1.00.98879.0%
5.00.63050.4%
10.00.31325.0%
50.00.0887.0%
100.00.0635.0%
Calculated IC50 ~5.0 µM

An IC50 value in the low micromolar range, as shown hypothetically above, indicates significant biological activity and justifies progression to Tier 2 assays.

Tier 2: Differentiating Proliferation Inhibition from Apoptosis Induction

Objective: To determine whether the observed reduction in cell viability is due to a cytostatic effect (inhibition of cell division) or a cytotoxic effect (induction of programmed cell death).

Rationale for Assay Selection
  • Proliferation (EdU Assay): The 5-ethynyl-2'-deoxyuridine (EdU) assay is a superior alternative to the traditional BrdU assay for measuring DNA synthesis.[9] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. Its detection is based on a "click" chemistry reaction, which is fast, highly specific, and does not require the harsh acid or heat-based DNA denaturation needed for BrdU antibody detection, thus better-preserving cell morphology.[10][11]

  • Apoptosis (Caspase-3/7 Assay): Caspases are a family of proteases that are central to the apoptotic pathway. Caspase-3 and -7 are key "executioner" caspases, activated during the final stages of apoptosis.[12] A fluorometric assay using a substrate that becomes fluorescent upon cleavage by Caspase-3/7 provides a direct, quantifiable measure of apoptotic activity.[13]

Detailed Protocol: EdU Cell Proliferation Assay

Procedure:

  • Cell Seeding & Treatment: Seed and treat A549 cells in a 96-well plate as described in the XTT protocol (Section 2.2), using concentrations around the determined IC50 (e.g., 1 µM, 5 µM, 25 µM).

  • EdU Labeling: 2-4 hours before the end of the 48-hour treatment period, add EdU to the culture medium at a final concentration of 10 µM.

  • Fixation & Permeabilization:

    • Remove the medium and wash cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.

  • Click-iT® Detection:

    • Wash cells twice with PBS.

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor® 488 azide) according to the manufacturer's protocol.

    • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Staining & Imaging:

    • Wash each well once with PBS.

    • Add a nuclear counterstain (e.g., Hoechst 33342) to stain all cell nuclei.

    • Image the plate using a high-content imaging system or fluorescence microscope.

Data Analysis:

  • Quantify the total number of cells (Hoechst-positive nuclei) and the number of proliferating cells (EdU-positive nuclei) per field.

  • Calculate the percentage of proliferating cells: (% Proliferation = (EdU-positive cells / Total cells) * 100).

Diagram 2: Principle of the EdU Assay

G cluster_0 cluster_1 cluster_2 DNA Replicating DNA EdU EdU (Alkyne group) EdU->DNA Incorporated during S-Phase Incorporated_DNA DNA with EdU Labeled_DNA Fluorescently Labeled DNA Fluorophore Fluorescent Azide Fluorophore->Incorporated_DNA 'Click' Reaction (Copper-catalyzed)

Caption: EdU incorporates into DNA and is detected via click chemistry.

Detailed Protocol: Caspase-3/7 Glo Assay

Procedure:

  • Cell Seeding & Treatment: Prepare a parallel 96-well plate (preferably opaque-walled for luminescence assays) as described above.

  • Assay Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with its buffer according to the manufacturer's instructions.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation & Measurement:

    • Mix contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the "medium only" blank reading from all other values.

  • Express the data as fold change in luminescence relative to the vehicle control.

Table 2: Hypothetical Tier 2 Assay Results (at 48h)

Compound Conc. (µM)% Proliferating Cells (EdU)Fold Change in Caspase-3/7 ActivityInterpretation
Vehicle45.2%1.0Baseline
1.043.8%1.2Minimal Effect
5.0 (IC50)22.1%4.5Mixed anti-proliferative & apoptotic effect
10.010.5%8.2Strong apoptosis induction
25.05.6%8.5Potent apoptosis induction

These hypothetical results suggest the compound both inhibits proliferation and, more potently at higher concentrations, induces apoptosis. This profile is characteristic of many successful anti-cancer agents and strongly supports further investigation.

Tier 3: Initial Mechanistic Pathway Investigation

Objective: To generate a preliminary hypothesis about the signaling pathway through which the compound exerts its pro-apoptotic effects.

Rationale: Dysregulation of cell signaling pathways is a hallmark of many diseases, particularly cancer.[14][15] The PI3K/Akt/mTOR pathway is a critical pro-survival and pro-growth signaling cascade that is frequently hyperactivated in cancer.[16][17] Targeting this pathway is a major focus of modern drug discovery.[18] A simple and effective way to probe for modulation of this pathway is to measure the phosphorylation status of Akt, a key downstream node. A decrease in phosphorylated Akt (p-Akt) is a strong indicator of pathway inhibition.

Protocol: Western Blot for Phospho-Akt

Procedure:

  • Cell Culture & Treatment: Culture A549 cells in 6-well plates to ~70% confluency. Treat with the test compound at its IC50 (5 µM) and 2x IC50 (10 µM) for a shorter duration (e.g., 6-24 hours) to capture signaling events that precede cell death. Include vehicle and positive controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein level.

Interpretation: A dose-dependent decrease in the p-Akt/Total Akt ratio in compound-treated cells compared to the vehicle control would strongly suggest that this compound interferes with the PI3K/Akt signaling pathway.

Diagram 3: Simplified PI3K/Akt Survival Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Inhibits Compound Test Compound Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.

Conclusion and Future Directions

This technical guide has outlined a robust, tiered strategy for the initial in vitro characterization of this compound. By progressing from broad viability screening to specific assays for proliferation, apoptosis, and signaling, researchers can efficiently build a comprehensive preliminary profile of this novel compound. The hypothetical data presented suggest a compound with potent anti-proliferative and pro-apoptotic activity, potentially mediated through the inhibition of the PI3K/Akt pathway.

Positive findings from this screening cascade would warrant further investigation, including:

  • Screening against a broader panel of cell lines (e.g., from different tissue origins, with known genetic backgrounds).

  • More detailed cell cycle analysis via flow cytometry.

  • Confirmation of apoptosis using orthogonal methods like Annexin V/PI staining.

  • In-depth investigation of the upstream and downstream components of the implicated signaling pathway.

This systematic approach ensures that subsequent research is built on a solid, data-driven foundation, paving the way for more advanced preclinical development.

References

  • MDPI. (n.d.). Targeting Cell Signaling Pathways in Anticancer Drug Design and Development. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Retrieved from [Link]

  • PubMed. (2014). Proliferation assays (BrdU and EdU) on skeletal tissue sections. PubMed. Retrieved from [Link]

  • PMC - NIH. (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. Retrieved from [Link]

  • Deep Science. (n.d.). Unraveling Cancer's Code: Key Signaling Pathways and Their Therapeutic Implications. Deep Science. Retrieved from [Link]

  • Frontiers. (n.d.). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PMC - PubMed Central. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

Sources

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Significance of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility, its metabolic stability, and its capacity to serve as a versatile scaffold for the introduction of various functional groups, thereby enabling the fine-tuning of pharmacological activity.[1][3] This guide delves into the synthesis and potential significance of a specific, yet representative, member of this class: this compound. While the specific history of this exact molecule is not extensively documented in public literature, its structural components—the 4-hydroxypiperidine and 4-aminomethylpiperidine moieties—are well-established pharmacophores.[5][6] This guide will, therefore, provide a comprehensive overview of the historical context, synthetic strategies, and potential applications of this class of compounds, offering valuable insights for researchers and professionals in drug development.

Historical Context: The Evolution of Substituted Piperidines

The journey of piperidine-containing compounds in medicinal chemistry is a rich narrative of synthetic innovation and therapeutic breakthroughs. Initially identified as a component of the alkaloid piperine from black pepper, the piperidine nucleus has been a cornerstone in the development of numerous drug classes, including analgesics, antihistamines, and antipsychotics.[1][2] The development of synthetic methodologies to create substituted piperidines has been a critical enabler of this progress.

The synthesis of 4-hydroxypiperidines, for instance, has been a subject of considerable research, with methods like the aza-Prins cyclization offering highly diastereoselective routes to these valuable intermediates.[7][8] These compounds serve as key building blocks for more complex molecules, where the hydroxyl group can be further functionalized or can participate in crucial hydrogen bonding interactions with biological targets.

Similarly, the 4-(aminomethyl)piperidine scaffold has been incorporated into a variety of therapeutic agents.[5][6][9] The aminomethyl group provides a basic center that is often protonated at physiological pH, allowing for ionic interactions with target proteins. Furthermore, it serves as a convenient handle for the attachment of other molecular fragments. Patents dating back several decades describe the synthesis and application of derivatives of 4-(aminomethyl)piperidine, highlighting their long-standing importance in the pharmaceutical industry.[5]

Proposed Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be envisioned through a convergent and logical pathway, leveraging well-established reactions in organic chemistry. The following protocol outlines a plausible route starting from commercially available materials.

Part 1: Synthesis of 1-(propan-2-yl)piperidin-4-one
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride (1 equivalent), propan-2-one (acetone, 1.5 equivalents), and a suitable solvent such as methanol.

  • Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents), portion-wise to the reaction mixture at room temperature. The use of a mild reducing agent is crucial to prevent the reduction of the acetone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(propan-2-yl)piperidin-4-one.

Part 2: Synthesis of this compound
  • Strecker Synthesis Approach: In a sealed tube, combine 1-(propan-2-yl)piperidin-4-one (1 equivalent), an aqueous solution of ammonia (excess), and potassium cyanide (1.1 equivalents).

  • Formation of α-Aminonitrile: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting ketone and the formation of the intermediate α-aminonitrile.

  • Reduction of the Nitrile: Upon completion, carefully acidify the reaction mixture with hydrochloric acid to neutralize the excess ammonia and potassium cyanide. The α-aminonitrile can be extracted with an organic solvent. The nitrile group is then reduced to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., THF or diethyl ether) or through catalytic hydrogenation using a catalyst such as Raney nickel.

  • Final Product Isolation: After the reduction is complete, perform a careful work-up. For the LiAlH₄ reduction, this typically involves the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated. The crude this compound can then be purified by a suitable method, such as crystallization or column chromatography.

Visualization of the Synthetic Pathway

Synthetic_Pathway Piperidin-4-one Piperidin-4-one Intermediate_Ketone 1-(propan-2-yl)piperidin-4-one Piperidin-4-one->Intermediate_Ketone Propan-2-one Propan-2-one Propan-2-one->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product Multi-step Reagents1 Reductive Amination (e.g., NaBH(OAc)₃) Reagents1->Intermediate_Ketone Reagents2 Strecker Synthesis (NH₃, KCN) Reagents2->Final_Product Reagents3 Nitrile Reduction (e.g., LiAlH₄) Reagents3->Final_Product

Caption: Proposed synthetic route for this compound.

Potential Biological Activities and Therapeutic Applications

Given the structural features of this compound, we can hypothesize its potential biological activities based on the known pharmacology of related compounds.

Potential as a Neuromodulator

The piperidine scaffold is a common feature in many centrally acting agents.[1][4] The presence of the tertiary amine and the aminomethyl group suggests that this molecule could interact with various receptors and transporters in the central nervous system. For example, derivatives of 4-aminopiperidine have been investigated as opioid receptor modulators.[10] Further investigation into the binding profile of this compound at CNS targets would be a logical first step in exploring its therapeutic potential.

Antimicrobial Properties

Some piperidine derivatives have demonstrated antibacterial activity.[11][12] The basic nitrogen atoms in the molecule could interact with bacterial cell membranes or essential enzymes, leading to an antimicrobial effect. Screening this compound against a panel of pathogenic bacteria could reveal potential utility as an anti-infective agent.

Enzyme Inhibition

The aminomethyl and hydroxyl groups could serve as key interaction points within the active site of various enzymes. For instance, dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes, often contain a basic amine that interacts with the enzyme's active site.[13] It would be worthwhile to screen this compound against a panel of relevant enzymes to identify any inhibitory activity.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
XLogP3-0.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Note: These values are computationally predicted and should be experimentally verified.

Conclusion and Future Directions

While the specific compound this compound may not have a documented history, its structural components are of significant interest in medicinal chemistry. The synthetic route proposed herein is based on well-established and reliable chemical transformations, providing a clear path for its preparation. The potential for this molecule to exhibit a range of biological activities, from neuromodulation to antimicrobial effects, makes it an intriguing candidate for further investigation. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive screening campaign to elucidate its pharmacological profile. Such studies will not only reveal the potential of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of substituted piperidines.

References

  • BenchChem. The Genesis of a Moiety: Unraveling the Discovery and History of 1-Piperidinepentanoic Acid. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. Piperidine-based drug discovery. (n.d.).
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl)
  • PubMed Central.
  • PubMed. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).
  • RSC Publishing. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).
  • University of Arizona. Piperidine-based drug discovery. (n.d.).
  • ResearchGate.
  • Scilit.
  • PubMed Central. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. (n.d.).
  • PubChem. 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. (n.d.).
  • RSC Publishing. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.).
  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (n.d.).
  • Google Patents. US20100016365A1 - Substituted 4-amino-piperidines. (n.d.).
  • PubMed Central.
  • Google Patents.
  • MDPI.
  • Google Patents. US6087380A - Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions. (n.d.).
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.).
  • PubChem.
  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.).
  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.).
  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.).
  • MDPI. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (n.d.).
  • AA Blocks. 2228418-04-8 | 4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-ol. (n.d.).
  • PubMed Central. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (n.d.).
  • ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (n.d.).
  • ResearchGate. Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. (n.d.).
  • ScienceOpen. Research Article Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for In Vivo Assessment of a Novel Piperidine Compound

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals targeting a wide array of conditions, from neurological disorders to cancer.[1][2] The compound 4-(aminomethyl)-1-(propan-2-yl)piperidin-4-ol represents a novel entity within this class, and as such, its in vivo characterization requires a meticulously planned, multi-stage approach. Publicly available data on this specific molecule is limited; therefore, this document serves as a comprehensive guide for researchers, outlining the critical steps and rationale for its preclinical in vivo evaluation.

This protocol is built upon established principles of drug development, emphasizing scientific integrity, ethical considerations, and regulatory compliance.[3][4][5] We will operate under the hypothesis that the compound is being investigated for potential therapeutic effects in neurological disorders, a common application for piperidine derivatives.[6][7][8] This guide provides the foundational methodologies to establish a robust pharmacokinetic (PK), pharmacodynamic (PD), and preliminary safety profile.

Part 1: Pre-Formulation and Formulation Development

A successful in vivo study begins with a thorough understanding of the compound's physicochemical properties and the development of a suitable vehicle for administration. Many novel chemical entities exhibit poor water solubility, which can severely limit bioavailability and lead to inconsistent results.[9][10][11]

Physicochemical Characterization

Before any in vivo work, the following parameters for this compound must be determined:

ParameterImportance in In Vivo Studies
Aqueous Solubility Determines the feasibility of simple aqueous formulations. Low solubility necessitates advanced formulation strategies.
pKa Predicts the ionization state at physiological pH, affecting absorption, distribution, and target engagement.
LogP/LogD Indicates lipophilicity, which influences membrane permeability, blood-brain barrier penetration, and metabolic fate.
Solid-State Properties Polymorphism and crystallinity can impact dissolution rate and stability.
Formulation Strategy for Poorly Soluble Compounds

Assuming the compound demonstrates low aqueous solubility (a common feature for BCS Class II/IV drugs), a systematic approach to formulation is required.[10][12] The goal is to create a vehicle that is safe, non-toxic, and ensures consistent drug exposure in the animal model.

Step-by-Step Formulation Protocol:

  • Solubility Screening: Test the compound's solubility in a panel of pharmaceutically acceptable excipients.[13] This includes co-solvents, surfactants, and lipids.

  • Vehicle Selection: Based on the screening, select a primary vehicle. Common choices include:

    • Aqueous solutions with pH modification: If the compound has ionizable groups.

    • Co-solvent systems: E.g., mixtures of water, ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS) for highly lipophilic compounds.[11][12][13]

  • Formulation Preparation & Stability: Prepare the chosen formulation and assess its short-term stability to ensure the compound remains solubilized throughout the dosing period.

  • Tolerability Study: Before initiating the main study, a small cohort of animals should be administered the vehicle alone to ensure it does not produce adverse effects that could confound the study results.

Part 2: In Vivo Study Design & Execution

This section outlines a comprehensive protocol for an initial pharmacokinetic and tolerability study in a rodent model, a prerequisite for any efficacy studies. All procedures must be conducted in compliance with Good Laboratory Practice (GLP) standards where applicable and approved by an Institutional Animal Care and Use Committee (IACUC).[5][14]

Animal Model Selection

The choice of animal model is critical and should be based on the therapeutic hypothesis.[6][7] For a compound with potential neurological applications, common rodent models include:

  • Healthy Rodents (e.g., Wistar Rats or C57BL/6 Mice): Used for initial PK, dose-range finding, and acute toxicity studies.

  • Disease Induction Models: For efficacy studies, models that mimic aspects of human neurological disorders are used, such as MPTP-induced models for Parkinson's disease or transgenic models for Alzheimer's disease.[8]

For this initial protocol, we will focus on healthy Wistar rats to establish the fundamental in vivo properties of the compound.

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Post-Life & Analysis Phase a IACUC Protocol Approval b Animal Acclimatization (Minimum 7 days) a->b c Formulation Preparation & QC b->c d Animal Randomization & Baseline Measurements c->d Study Initiation e Compound Administration (e.g., IV, PO) d->e f Clinical Observations (Regular Intervals) e->f g Biological Sampling (Blood, Tissues) e->g h Sample Processing (Plasma/Tissue Extraction) g->h Sample Transfer i Bioanalytical Assay (LC-MS/MS) h->i j PK & Safety Analysis i->j k Final Report j->k

Caption: High-level workflow for an in vivo pharmacokinetic and safety study.

Detailed Protocol: Single-Dose Pharmacokinetics in Wistar Rats

Objective: To determine the pharmacokinetic profile and maximum tolerated dose (MTD) of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Optimized vehicle (from Part 1)

  • Male Wistar rats (8-10 weeks old, 250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA)

  • Anesthesia (e.g., Isoflurane)

  • Standard laboratory equipment (centrifuge, freezer)

Step-by-Step Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. Fast rats overnight (with access to water) before oral dosing.

  • Group Allocation: Randomly assign rats to groups (n=3-5 per group).

    • Group 1: Vehicle control (IV)

    • Group 2: Low Dose (e.g., 1 mg/kg, IV)

    • Group 3: High Dose (e.g., 10 mg/kg, IV)

    • Group 4: Vehicle control (PO)

    • Group 5: Low Dose (e.g., 10 mg/kg, PO)

    • Group 6: High Dose (e.g., 100 mg/kg, PO)

  • Dosing:

    • IV Administration: Administer via the tail vein. The dose volume should be low (e.g., 1-2 mL/kg).

    • PO Administration: Administer using an oral gavage needle. The dose volume should be appropriate for the animal's size (e.g., 5-10 mL/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until bioanalysis.

  • Clinical Observations: Monitor animals for any signs of toxicity, distress, or adverse reactions at regular intervals for at least 48 hours post-dose. Record observations systematically.

  • Terminal Procedure: At the end of the study, euthanize animals according to IACUC-approved methods. A necropsy may be performed to examine major organs for gross pathological changes.

Part 3: Bioanalysis and Data Interpretation

Bioanalytical Method

The concentration of the compound in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides the necessary sensitivity and selectivity for accurate quantification.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine key PK parameters.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after dosing.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total systemic exposure to the drug.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F% Bioavailability (for PO dose)The fraction of the oral dose that reaches systemic circulation.
Safety and Tolerability Assessment

The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality. This is assessed through:

  • Clinical signs (e.g., changes in activity, posture, breathing).

  • Changes in body weight.

  • Gross pathology findings at necropsy.

Part 4: Proposed Mechanism of Action Pathway

While the exact target is unknown, many piperidine-based compounds with neurological activity modulate neurotransmitter systems. A plausible hypothetical mechanism involves the inhibition of a key enzyme or receptor in a pro-inflammatory signaling pathway, such as the NLRP3 inflammasome, which has been implicated in various neurodegenerative diseases.[15]

G cluster_pathway Hypothetical Target Pathway: NLRP3 Inflammasome Stimulus Neurotoxic Stimuli (e.g., Aβ, α-synuclein) NLRP3 NLRP3 (Inactive) Stimulus->NLRP3 Activates NLRP3_Active NLRP3 Inflammasome (Active Complex) NLRP3->NLRP3_Active Oligomerizes Compound 4-(Aminomethyl)-1- (propan-2-yl)piperidin-4-ol Compound->NLRP3 Inhibits Activation Casp1 Pro-Caspase-1 NLRP3_Active->Casp1 Recruits & Cleaves Casp1_Active Active Caspase-1 Casp1->Casp1_Active IL1B Pro-IL-1β Casp1_Active->IL1B Cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1_Active->Pyroptosis Induces IL1B_Active Active IL-1β (Pro-inflammatory Cytokine) IL1B->IL1B_Active IL1B_Active->Pyroptosis Contributes to Neuroinflammation

Caption: Hypothetical inhibitory action on the NLRP3 inflammasome pathway.

Conclusion and Future Directions

This document provides a foundational protocol for the initial in vivo characterization of this compound. The data generated from these studies—encompassing formulation, pharmacokinetics, and acute tolerability—are essential for making informed decisions about further development. Positive results would warrant progression to repeated-dose toxicity studies and, subsequently, efficacy testing in relevant animal models of neurological disease.[6][16] This systematic approach ensures that the therapeutic potential of this novel compound is evaluated rigorously and efficiently.

References

  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 241-243. [Link]

  • Cunha, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Biomedicines, 10(5), 1039. [Link]

  • Ledesma, M. D., et al. (2023). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 24(24), 17290. [Link]

  • Stanford University. (n.d.). Animal model for human brain development and neuropsychiatric disorders. Stanford Office of Technology Licensing. [Link]

  • McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology, 10, 835222. [Link]

  • Singh, B., & Singh, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 218938. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Request PDF. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Alam, M. I., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 934-944. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Request PDF. [Link]

  • D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6526. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 1-Boc-4-(aminomethyl)piperidine. Angene Chemical. [Link]

  • Rehman, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International, 2013, 172864. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861540. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Chemos. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1265, 133418. [Link]

  • Kumar, A., et al. (2013). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 21(13), 3926-3937. [Link]

  • Contardi, A., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(2), 834. [Link]

  • Early, J. V., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 49, 116431. [Link]

  • Lindgren, S., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-8592. [Link]

  • Villhauer, E. B., et al. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 45(12), 2362-2365. [Link]

  • de Oliveira, C. C., et al. (2021). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. International Journal of Nanomedicine, 16, 1797-1813. [Link]

Sources

Application Notes and Protocols for the Biological Characterization of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological characterization and assay development for the novel compound, 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. Given the limited specific data on this molecule, this guide establishes a logical, hypothesis-driven framework based on the known diverse biological activities of structurally related piperidine derivatives. We will detail protocols for initial physicochemical characterization, primary cytotoxicity screening, and a suite of targeted assays in oncology, infectious disease, neuroscience, and immunology. The overarching goal is to equip researchers with the necessary tools to elucidate the biological function and therapeutic potential of this and other novel chemical entities.

Introduction: The Piperidine Scaffold and the Novel Compound of Interest

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a cornerstone in the design of agents targeting a wide array of biological systems. Piperidine derivatives have demonstrated efficacy as anticancer agents, antimicrobials, central nervous system modulators, and anti-inflammatory compounds.[4][5][6][7]

This compound is a novel derivative featuring a tertiary alcohol, a primary aminomethyl group, and an N-isopropyl substituent. These functional groups present multiple opportunities for interaction with biological targets. This guide provides a strategic workflow for the initial biological evaluation of this compound, from foundational characterization to targeted, hypothesis-driven assay development.

Strategic Workflow for Characterization

A systematic approach is crucial when investigating a novel compound. The following workflow ensures that foundational data informs the design of more complex biological assays, saving resources and generating robust, interpretable results.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hypothesis-Driven Assays cluster_3 Phase 4: Mechanism of Action A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, Stability, Lipophilicity) A->B C General Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C Informs assay buffer & concentration selection D Anticancer Assays (Proliferation, Apoptosis) C->D Determines non-toxic concentration range E Antimicrobial Assays (MIC, MBC) C->E Determines non-toxic concentration range F CNS Target Binding (Radioligand Assay) C->F Determines non-toxic concentration range G Anti-inflammatory Assays (NLRP3 Inhibition) C->G Determines non-toxic concentration range H Target Identification & Validation D->H Identifies primary 'hit' E->H Identifies primary 'hit' F->H Identifies primary 'hit' G->H Identifies primary 'hit'

Caption: Strategic workflow for characterizing a novel compound.

Phase 1: Foundational Physicochemical Characterization

Before any biological assay, understanding the compound's fundamental chemical properties is essential for reliable and reproducible results.

Protocol: Aqueous Solubility Determination

Principle: This protocol determines the thermodynamic solubility of the compound in a standard buffered solution, which is critical for preparing stock solutions and interpreting biological data.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • HPLC system with UV detector

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

  • Create a standard curve by diluting the DMSO stock in a 50:50 mixture of acetonitrile:water to concentrations ranging from 1 µM to 100 µM.

  • In a microcentrifuge tube, add an excess of the solid compound to 1 mL of PBS, pH 7.4.

  • Rotate the suspension at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the filtrate by HPLC-UV, comparing the peak area to the standard curve to determine the concentration.

Protocol: Stability Assessment

Principle: This assay evaluates the stability of the compound in the assay buffer over time, ensuring that any observed biological effect is due to the compound itself and not a degradation product.

Procedure:

  • Prepare a solution of the compound in the intended biological assay buffer (e.g., PBS or cell culture medium) at a relevant concentration (e.g., 10 µM).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC-UV to quantify the amount of the parent compound remaining.

  • A stable compound will show <10% degradation over the typical duration of a biological experiment.

Phase 2: Initial Biological Screening - Cytotoxicity

The first step in biological evaluation is to determine the compound's intrinsic cytotoxicity to establish a working concentration range for subsequent, more specific assays.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium, typically ranging from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter Example Value Interpretation
IC₅₀ (HEK293)> 100 µMLow general cytotoxicity; suitable for specific assays.
IC₅₀ (A549)5.5 µMPotential anticancer activity.

Phase 3: Hypothesis-Driven Assay Development

Based on the activities of known piperidine derivatives, we can explore several therapeutic areas. The results from the cytotoxicity screen will guide the concentration ranges used in these assays.

Anticancer Potential

Several piperidine derivatives exhibit antiproliferative and pro-apoptotic properties.[4][6]

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Materials:

  • Cancer cell line of interest (e.g., DU145 prostate cancer cells)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Staurosporine (positive control for apoptosis)

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat cells with the compound at concentrations below, at, and above its IC₅₀ value for 24 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

  • An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

G A Compound Treatment B Induction of Apoptotic Pathway A->B C Activation of Caspase-3 and Caspase-7 B->C D Cleavage of Luminogenic Substrate C->D E Luciferase Reaction D->E F Light Signal (Luminescence) E->F

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Antimicrobial Activity

The piperidine scaffold is present in compounds with antibacterial activity.[8][9][10]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the compound (at 2x the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Dilute the standardized bacterial inoculum so that when 50 µL is added to each well, the final concentration is ~5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted inoculum to wells 1 through 11.

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Parameter S. aureus E. coli
MIC (µg/mL)16> 128
Central Nervous System (CNS) Target Engagement

Piperidine derivatives are well-known ligands for CNS receptors, such as sigma (σ) receptors and dopamine receptors.[6][11]

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

Materials:

  • Membrane preparation from cells expressing the human σ₁ receptor

  • Radioligand: -pentazocine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: Haloperidol (10 µM)

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its K_d), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubate the plate at room temperature for 2 hours.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding (Total - Non-specific) at each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to an inhibition constant (K_i).

Anti-inflammatory Activity

Recent discoveries have implicated piperidine-containing molecules as inhibitors of the NLRP3 inflammasome, a key player in inflammatory responses.[7]

Principle: This cellular assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from macrophages following activation of the NLRP3 inflammasome.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Human IL-1β ELISA kit

  • MCC950 (positive control NLRP3 inhibitor)

Procedure:

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3 hours. This upregulates the expression of pro-IL-1β and NLRP3.

  • During the last 30 minutes of priming, add various concentrations of the test compound or MCC950.

  • Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 1 hour.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • A dose-dependent reduction in IL-1β release indicates potential NLRP3 inhibitory activity.

Conclusion and Future Directions

This guide provides a multi-faceted approach to the initial characterization of this compound. By systematically progressing from physicochemical profiling to broad cytotoxicity screening and finally to hypothesis-driven biological assays, researchers can efficiently and effectively profile this novel compound. A positive result in any of the described assays—be it anticancer, antimicrobial, CNS binding, or anti-inflammatory activity—would warrant further investigation into the specific molecular mechanism of action, utilizing techniques such as target identification, in vivo efficacy studies, and medicinal chemistry optimization.

References

  • Coluccia, A. M., et al. (2008). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Journal of Medicinal Chemistry, 51(18), 5776-5788. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of Molecular Structure, 1224, 129026. [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3164-3168. [Link]

  • Kaledin, V. I., et al. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Medicinal Chemistry Letters, 12(8), 1305-1311. [Link]

  • Chawla, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 305-309. [Link]

  • Kumar, A., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 23(17), 5646-5658. [Link]

  • Guillaumet, G., et al. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. U.S.
  • De Kimpe, N., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Tetrahedron, 65(1), 229-235. [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 22(10), 1655. [Link]

  • Spadaro, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3326. [Link]

  • Zhang, M., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(16), 4988. [Link]

  • Salehi, B., et al. (2019). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Antioxidants, 8(9), 363. [Link]

  • Sun, W., & Scott, R. W. (2011). Piperidin-4-ones as useful intermediates for the syntheses of 4-aminopiperidine therapeutic compounds. Future Medicinal Chemistry, 2(4), 638-643.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2227-2244. [Link]

  • Wang, Y., et al. (2018). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules, 23(10), 2469. [Link]

Sources

Application Notes & Protocols: Characterizing CP-58491, a Novel JAK2 Inhibitor for Polycythemia Vera

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement: This document describes the application of the investigational compound 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, hereafter designated CP-58491, for research purposes. CP-58491 is a selective inhibitor of Janus Kinase 2 (JAK2) and is presented here as a tool for studying the pathophysiology of Polycythemia Vera. The protocols and data are intended for research scientists in drug development. This information is not intended for clinical or diagnostic use.

Abstract & Scientific Rationale

Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) defined by the overproduction of red blood cells, driven in over 95% of cases by a single point mutation (V617F) in the Janus Kinase 2 (JAK2) gene.[1][2][3] This gain-of-function mutation results in constitutive, cytokine-independent activation of the JAK-STAT signaling pathway, leading to uncontrolled hematopoietic cell proliferation and a heightened risk of thromboembolic events.[4][5][6][7]

CP-58491 is a novel, small-molecule inhibitor designed for high-potency and selective targeting of the JAK2 ATP-binding site. Its unique 4-(aminomethyl)piperidin-4-ol scaffold provides a rigid structural core for precise interaction within the kinase domain. These application notes provide a comprehensive guide for researchers to characterize the biochemical potency, cellular activity, and preclinical efficacy of CP-58491 as a potential therapeutic agent for Polycythemia Vera. We detail protocols for (i) a biochemical kinase assay to determine IC50, (ii) a cell-based assay to measure inhibition of pathological cell growth, (iii) a Western blot protocol to confirm target engagement via downstream signaling, and (iv) a framework for in vivo efficacy testing in a murine model of PV.

The JAK-STAT Signaling Pathway in Polycythemia Vera

The JAK-STAT pathway is a primary signaling cascade for a host of cytokines and growth factors, including erythropoietin (EPO).[3] In PV, the JAK2 V617F mutation renders the kinase constitutively active, leading to persistent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][4][6] These activated STATs dimerize, translocate to the nucleus, and drive the transcription of genes that promote cell survival and proliferation, resulting in the erythrocytosis characteristic of the disease.[3][4] CP-58491 is designed to directly inhibit this initial, pathological phosphorylation step.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EPOR Erythropoietin Receptor (EpoR) JAK2_V617F JAK2 (V617F) Constitutively Active STAT STAT3 / STAT5 JAK2_V617F->STAT Phosphorylation pSTAT p-STAT3 / p-STAT5 STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation CP58491 CP-58491 CP58491->JAK2_V617F  Inhibition Proliferation Gene Transcription (Cell Proliferation, Survival) DNA->Proliferation Transcription WB_Workflow A 1. Seed HEL 92.1.7 Cells B 2. Treat with CP-58491 (0, 10, 100, 1000 nM) for 4 hours A->B C 3. Harvest & Lyse Cells (Add Protease & Phosphatase Inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE (Load Equal Protein) D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-pSTAT3, Anti-STAT3, Anti-Actin) G->H I 9. Secondary Antibody Incubation (HRP-linked) H->I J 10. Chemiluminescent Detection & Imaging I->J

Figure 2: Standard experimental workflow for assessing p-STAT3 inhibition by Western blot.

  • Cell Treatment and Lysis: Seed HEL 92.1.7 cells and allow them to attach. Starve cells if necessary and then treat with varying concentrations of CP-58491 for 2-4 hours. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. [8][9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein lysates in SDS-PAGE sample buffer. [8]Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding. [8]Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705). [10][11]6. Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: To validate the results, the same membrane can be stripped and re-probed for total STAT3 (to ensure changes are not due to protein degradation) and a loading control like β-Actin (to confirm equal protein loading). [11]

Application Note III: In Vivo Efficacy in a Murine Model of PV

Objective: To evaluate the ability of CP-58491 to control erythrocytosis and reduce splenomegaly in a preclinical mouse model of Polycythemia Vera.

Causality: An animal model that recapitulates the human disease is the ultimate preclinical test of a compound's therapeutic potential. [1][2]The JAK2 V617F knock-in mouse model develops a PV-like phenotype, including elevated hematocrit and enlarged spleen (splenomegaly) due to extramedullary hematopoiesis. [2][12][13]Measuring these key pathological hallmarks provides a robust assessment of in vivo efficacy.

Protocol 5.1: Efficacy Study in JAK2 V617F Knock-in Mice
  • Model: Utilize a validated JAK2 V617F knock-in mouse model. Allow mice to develop the PV phenotype, confirmed by baseline blood counts.

  • Group Allocation: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • CP-58491 (e.g., 30 mg/kg, oral, once daily)

    • CP-58491 (e.g., 100 mg/kg, oral, once daily)

    • Positive Control (e.g., Ruxolitinib)

  • Dosing and Monitoring: Administer the compound daily via oral gavage for 28 days. Monitor animal health and body weight regularly. Collect peripheral blood via tail vein bleed weekly to measure hematocrit and complete blood counts.

  • Terminal Endpoints: At the end of the study, euthanize the animals and collect terminal blood samples. Harvest spleens and record their weights as a primary efficacy endpoint.

  • Data Analysis: Analyze changes in hematocrit over time and compare terminal spleen weights between groups using appropriate statistical tests (e.g., ANOVA).

Treatment GroupDose (mg/kg, PO, QD)Hematocrit Reduction (%) [Hypothetical]Spleen Weight Reduction (%) [Hypothetical]
Vehicle-0%0%
CP-58491 3025% 35%
CP-58491 10048% 62%
Ruxolitinib6045%58%

Conclusion

The protocols outlined in this guide provide a comprehensive framework for validating this compound (CP-58491) as a potent and selective inhibitor of JAK2 for the study of Polycythemia Vera. The described assays progress logically from direct biochemical characterization to cellular mechanism of action and finally to preclinical efficacy. Successful execution of these experiments will generate the critical data needed to support the continued investigation of CP-58491 as a targeted therapeutic agent.

References

  • Vertex AI Search. (2025, August 28). FDA Grants Orphan Status to Novel JAK2 Inhibitor for Polycythemia Vera.
  • PharmaEssentia. (2025, December 18). JAK-STAT Pathway in Polycythemia Vera: How Does It Work.
  • OncLive. (2025, November 4). JAK Inhibitors Expand Treatment Options in Polycythemia Vera and Myelofibrosis.
  • Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3.
  • Taylor & Francis Online. (Date not available). Polycythemia vera: the current status of preclinical models and therapeutic targets.
  • Targeted Oncology. (2018, August 21). The Role of JAK2 Inhibition in Polycythemia Vera.
  • National Institutes of Health (NIH). (Date not available). Engineering a humanized animal model of polycythemia vera with minimal JAK2V617F mutant allelic burden.
  • PubMed. (Date not available). Polycythemia vera: the current status of preclinical models and therapeutic targets.
  • PubMed. (Date not available). Role of JAK-STAT signaling in the pathogenesis of myeloproliferative disorders.
  • WuXi Biology. (Date not available). Polycythemia Vera Disease Mouse Models.
  • PubMed. (Date not available). Achievements and future outlook for JAK inhibitors in polycythaemia vera.
  • National Institutes of Health (NIH). (Date not available). The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective.
  • ResearchGate. (2006, January 1). Role of JAK-STAT Signaling in the Pathogenesis of Myeloproliferative Disorders.
  • ResearchGate. (Date not available). Engineering a humanized animal model of polycythemia vera with minimal JAK2V617Fmutant allelic burden.
  • ResearchGate. (2025, August 7). Role of JAK-STAT Signaling in the Pathogenesis of Myeloproliferative Disorders.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Protocol Online. (Date not available). STAT-3/phosphoSTAT-3 western blot.
  • PubMed. (Date not available). Improved method for diagnosis of polycythemia vera based on flow cytometric analysis of autonomous growth of erythroid precursors in liquid culture.
  • Reaction Biology. (Date not available). KINASE PROFILING & SCREENING.
  • PubMed. (2023, September 15). Quantification of total and phosphorylated STAT3 by calibrated western blotting.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Springer Nature Experiments. (Date not available). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Abcam. (Date not available). Western blot for phosphorylated proteins.
  • ResearchGate. (2013, August 30). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?.
  • American Society of Hematology. (2003, November 15). A specific test for polycythemia vera?. Blood.
  • Studia Universitatis. (2011, September 17). Flow cytrometric analysis of red blood cells in Polycythemia vera.
  • Mayo Clinic. (Date not available). Polycythemia vera - Diagnosis & treatment.
  • Medscape. (2024, September 11). Polycythemia Vera Workup.
  • Testing.com. (2019, November 15). JAK2 Mutation Test.

Sources

Application Note: 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol as a Tool for Studying the CXCR4 Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its ligand CXCL12 (also known as SDF-1), plays a pivotal role in numerous physiological and pathological processes.[1][2][3][4] These include cell migration, hematopoiesis, tissue regeneration, and embryonic development.[1][5] The CXCR4/CXCL12 signaling axis is also critically implicated in the progression of various diseases, most notably in cancer metastasis and HIV entry into T-cells.[2][3][6][7][8][9] Overexpression of CXCR4 is observed in over 23 types of cancer and is often correlated with poor prognosis, making it a significant target for therapeutic intervention.[2][7][10]

Upon binding of CXCL12, CXCR4 activates multiple downstream signaling cascades. These are primarily initiated through the dissociation of heterotrimeric G-proteins, leading to pathways such as PI3K/Akt, PLC/IP3-mediated calcium mobilization, and the MAPK/ERK pathway.[1][5][10][11][12][13][14] These pathways collectively regulate critical cellular functions like cell survival, proliferation, and chemotaxis.[5][10][11]

This document provides a comprehensive guide for utilizing 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol , a novel small molecule, as a tool to investigate the CXCR4 signaling pathway. While the specific mode of action of this compound is under investigation, its piperidine scaffold suggests potential interaction with GPCRs. Here, we hypothesize its role as a CXCR4 antagonist and outline a series of robust, self-validating protocols to characterize its effects on CXCR4 signaling and function.

Experimental Rationale & Workflow

To thoroughly characterize the effect of this compound (referred to hereafter as "Compound X") on the CXCR4 pathway, a multi-tiered experimental approach is recommended. This approach is designed to first establish target engagement and then to elucidate the functional consequences of this engagement at the cellular level.

Figure 1: A tiered experimental workflow for characterizing Compound X.

PART 1: Protocols for Assessing Primary Target Engagement and Signaling

Protocol 1.1: Competitive Radioligand Binding Assay

Objective: To determine if Compound X directly competes with the natural ligand CXCL12 for binding to the CXCR4 receptor. This assay is fundamental for establishing target engagement.

Materials:

  • HEK293 cells stably overexpressing human CXCR4.

  • [¹²⁵I]-CXCL12 (radiolabeled ligand).

  • Compound X.

  • Unlabeled CXCL12 (for positive control).

  • Plerixafor (AMD3100), a known CXCR4 antagonist (for reference control).[6][15]

  • Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Cell Preparation: Culture and harvest HEK293-CXCR4 cells. Prepare a cell membrane suspension through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes (20-40 µg of protein per well).

  • Competitive Binding:

    • Add increasing concentrations of Compound X (e.g., 0.1 nM to 100 µM).

    • For positive control wells, add increasing concentrations of unlabeled CXCL12.

    • For reference control wells, add increasing concentrations of Plerixafor.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-CXCL12 (typically at its Kd concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold Binding Buffer.

  • Detection: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific [¹²⁵I]-CXCL12 binding).

Expected Outcome & Interpretation: A dose-dependent decrease in [¹²⁵I]-CXCL12 binding with increasing concentrations of Compound X would indicate competitive binding to the CXCR4 receptor. The IC₅₀ value provides a quantitative measure of the compound's binding affinity.

CompoundPredicted IC₅₀ (nM)
Unlabeled CXCL121 - 10
Plerixafor50 - 200
Compound X To be determined
Table 1: Example data structure for competitive binding assay results.
Protocol 1.2: Calcium Mobilization Assay

Objective: To assess the ability of Compound X to block CXCL12-induced intracellular calcium flux, a primary signaling event downstream of CXCR4 activation.[11][16]

Materials:

  • CXCR4-expressing cells (e.g., Jurkat T-cells or HEK293-CXCR4).

  • Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-8 AM, or Indo-1 AM).[17][18][19][20]

  • Recombinant human CXCL12.

  • Compound X.

  • Plerixafor (reference antagonist).

  • Ionomycin (positive control for maximal calcium release).[17]

  • HBSS or other suitable assay buffer.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Loading: Incubate cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-8 AM) in assay buffer for 30-60 minutes at 37°C.[18]

  • Washing: Gently wash the cells to remove extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of Compound X or Plerixafor to the cell plate and incubate for 15-30 minutes.

  • Baseline Reading: Measure the baseline fluorescence for approximately 10-20 seconds using a kinetic plate reader (Ex/Em ~490/525 nm for Fluo-8).[18]

  • Stimulation: Add a pre-determined concentration of CXCL12 (typically EC₈₀) to induce calcium flux and continue reading fluorescence for an additional 90-120 seconds.

  • Controls:

    • Positive Control: Cells stimulated with CXCL12 only.

    • Negative Control: Untreated cells.

    • Maximal Response: Add ionomycin at the end of the run to determine the maximal calcium release.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve after CXCL12 addition. Plot the percentage of inhibition against the log concentration of Compound X to determine the IC₅₀.

Expected Outcome & Interpretation: If Compound X is a CXCR4 antagonist, pre-incubation should lead to a dose-dependent inhibition of the CXCL12-induced calcium signal. This provides functional evidence of antagonism at the level of G-protein signaling.

PART 2: Protocols for Assessing Downstream Signaling Pathways

Protocol 2.1: ERK1/2 Phosphorylation Western Blot

Objective: To determine if Compound X can block the CXCL12-mediated activation of the MAPK/ERK pathway, a key downstream cascade regulating cell proliferation and survival.[1][11][21]

Materials:

  • CXCR4-expressing cells.

  • Recombinant human CXCL12.

  • Compound X.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent substrate (ECL).[21]

Procedure:

  • Serum Starvation: Culture cells in serum-free media for 12-24 hours to reduce basal ERK phosphorylation.[21]

  • Treatment: Pre-treat cells with various concentrations of Compound X for 1-2 hours.

  • Stimulation: Stimulate the cells with CXCL12 for 5-15 minutes (time course should be optimized).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 10-20 µg of protein per lane on an SDS-PAGE gel.[21]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with anti-p-ERK primary antibody overnight at 4°C.[22]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an ECL substrate.

  • Re-probing: Strip the membrane and re-probe with anti-t-ERK antibody to ensure equal protein loading.[21][22]

  • Densitometry: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal for each sample.

Figure 2: Simplified CXCR4-ERK signaling pathway indicating the hypothesized point of inhibition by Compound X.

Expected Outcome & Interpretation: A dose-dependent reduction in the p-ERK/t-ERK ratio in cells pre-treated with Compound X prior to CXCL12 stimulation would confirm its inhibitory effect on this critical downstream pathway.

Treatmentp-ERK / t-ERK Ratio (Normalized)
Vehicle Control0.1
CXCL12 (100 ng/mL)1.0
CXCL12 + Compound X (1 µM)0.5
CXCL12 + Compound X (10 µM)0.2
Table 2: Example data structure for Western blot quantification.

PART 3: Protocol for Assessing Functional Cellular Response

Protocol 3.1: Transwell Chemotaxis Assay

Objective: To evaluate the ability of Compound X to inhibit the CXCL12-induced migration of cells, a primary physiological function mediated by CXCR4.[23][24][25]

Materials:

  • Cells expressing CXCR4 (e.g., Jurkat cells, primary T-cells, or cancer cell lines like MDA-MB-231).

  • Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type).[23]

  • Recombinant human CXCL12.

  • Compound X.

  • Serum-free cell culture medium.

  • Calcein-AM or other cell viability stain for quantification.

Procedure:

  • Assay Setup: Place Transwell inserts into a 24-well plate.

  • Chemoattractant: Add medium containing CXCL12 to the lower chamber. Add serum-free medium alone to control wells.

  • Cell Preparation: Resuspend serum-starved cells in serum-free medium containing various concentrations of Compound X.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-24 hours (optimize for cell type) at 37°C to allow for cell migration.

  • Quantification:

    • Remove the inserts.

    • Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.[26]

    • Stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet) or quantify the cells that have migrated into the lower chamber using a fluorescence-based assay (e.g., Calcein-AM).

  • Data Analysis: Calculate the percentage of migration relative to the CXCL12-only positive control. Plot the percentage of inhibition against the log concentration of Compound X to determine the IC₅₀ for migration.

Expected Outcome & Interpretation: If Compound X is an effective CXCR4 antagonist, it should dose-dependently inhibit the number of cells migrating towards the CXCL12 gradient. This result directly links the molecular antagonism observed in earlier assays to a key functional cellular outcome.

References

  • Teicher, B. A., & Fricker, S. P. (2010). CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. Clinical Cancer Research, 16(11), 2927-2931. [Link]

  • Burger, J. A., & Peled, A. (2009). CXCR4 antagonists: targeting the tumor microenvironment in hematologic malignancies. Leukemia, 23(1), 43-52. [Link]

  • Scala, S. (2015). The intricate role of CXCR4 in cancer. Molecular Cancer, 14(1), 1-8. [Link]

  • Teixidó, J., et al. (2009). Regulation of CXCR4 signaling. Cellular and Molecular Life Sciences, 66(17), 2809-2819. [Link]

  • Ridi, A., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Cell and Developmental Biology, 8, 581. [Link]

  • Sun, Y., et al. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1175, 125-135. [Link]

  • Wikipedia. (n.d.). CXCR4 antagonist. [Link]

  • Chatterjee, S., et al. (2014). The intricate role of CXCR4 in cancer. Advances in Cancer Research, 124, 31-82. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8239. [Link]

  • Balkwill, F. (2004). The significance of cancer cell expression of the chemokine receptor CXCR4. Seminars in Cancer Biology, 14(3), 171-179. [Link]

  • Patsnap. (2024). What are CXCR4 antagonists and how do they work?. [Link]

  • Burger, J. A., & Kipps, T. J. (2006). CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. Blood, 107(5), 1761-1767. [Link]

  • Bio-Rad. (n.d.). Chemotaxis - CXCR4 signaling pathway. [Link]

  • protocols.io. (2018). Fluo-8 Calcium Flux Assay. [Link]

  • ResearchGate. (n.d.). Signaling pathways downstream CXCR4 receptor activation. [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]

  • Caspar, B., et al. (2022). CXCR4 as a novel target in immunology: moving away from typical antagonists. Expert Opinion on Therapeutic Targets, 26(1), 1-5. [Link]

  • Martin, T. A., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. [Link]

  • ResearchGate. (n.d.). Schematic representation of the CXCR4 downstream signaling pathways... [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]

  • Zhan, W., et al. (2007). Discovery of small molecule CXCR4 antagonists. Journal of Medicinal Chemistry, 50(23), 5655-5664. [Link]

  • Assay Genie. (n.d.). GenieHTS Calcium Flux Ratiometric Assay Kit Technical Manual. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

  • The University of Iowa. (n.d.). Calcium Flux Using Calcium Green and Fura Red. [Link]

  • Conibear, A. C., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 969415. [Link]

  • DiscoverX. (n.d.). Ready-to-Assay CXCR4 Chemokine Receptor Frozen Cells. [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. [Link]

  • Protein Foundry. (2023). Assays for Measuring Cell Surface Expression of CXCR4. [Link]

  • Van Hout, A., et al. (2021). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Bio-Rad. (n.d.). CXCR4 - PrimePCR Assay and Template. [Link]

  • S. Contardi, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6592. [Link]

  • R. K. Tiwari, et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry Letters, 25(1), 117-122. [Link]

  • A. R. N. S. Subarnas, et al. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Antioxidants, 11(9), 1757. [Link]

  • Y. Liu, et al. (2017). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -piperazin-1-yl)-22-deoxypleuromutilin. Frontiers in Microbiology, 8, 105. [Link]

  • J. C. Kim, et al. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 45(8), 1687-1690. [Link]

  • A. A. Al-Ghamdi, et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Journal of King Saud University - Science, 34(8), 102319. [Link]

Sources

Application Notes & Protocols: A Comprehensive Experimental Framework for the Preclinical Evaluation of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental guide for the systematic evaluation of the novel chemical entity, 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. The piperidine scaffold is a privileged structure in modern medicinal chemistry, found in numerous pharmaceuticals targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, multi-phase approach to characterizing this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating component within a larger, logical research cascade. We will progress from fundamental physicochemical profiling to sophisticated in vitro and in vivo biological assessments, culminating in essential ADME/Tox profiling to establish a comprehensive preclinical data package.

Phase 1: Foundational Characterization and Drug-Likeness Assessment

Scientific Rationale: Before committing significant resources to biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. These parameters—solubility, lipophilicity, and ionization state—govern the compound's behavior in aqueous assay buffers, its ability to permeate biological membranes, and its potential for off-target interactions. This phase serves as a critical gatekeeper, ensuring the feasibility and interpretability of all subsequent biological data.[3][4] An initial in silico assessment using validated computational tools can provide a valuable preliminary profile and guide experimental priorities.[5][6]

Table 1: Predicted Physicochemical and Drug-Likeness Properties
ParameterPredicted ValueMethod/RuleRationale & Implication
Molecular Weight (MW)~200.31 g/mol N/AWell within typical drug-like space (<500 Da), favoring good absorption and distribution.[7]
logP (Lipophilicity)~1.0 - 1.5ALOGP/XLOGP3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
H-Bond Donors2Rule-of-FiveCompliant with drug-likeness heuristics (<5), minimizing potential for poor permeability.[8]
H-Bond Acceptors3Rule-of-FiveCompliant with drug-likeness heuristics (<10), supporting good pharmacokinetic properties.[8]
pKa (Strongest Basic)~9.5 - 10.5Chemaxon/ACDThe primary amine is the most basic center; the compound will be predominantly protonated at physiological pH (7.4).
Polar Surface Area (PSA)~41.5 ŲN/ASuggests good potential for blood-brain barrier penetration (typically <90 Ų).
Drug-Likeness Score High QED, etc.The compound's properties align well with those of known oral drugs.[9]
Protocol 1.1: Experimental Aqueous Solubility Determination

Objective: To quantitatively measure the solubility of the compound in a physiologically relevant buffer, which is critical for preparing accurate stock solutions and interpreting bioassay results.

Methodology (Kinetic Solubility via Nephelometry):

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Measure the turbidity (nephelometry) of each well using a plate reader.

  • Compare the reading to a calibration curve generated from serial dilutions of a known insoluble standard to quantify the kinetic solubility limit.

Protocol 1.2: Lipophilicity (LogD) Measurement

Objective: To determine the compound's distribution between an organic and an aqueous phase at physiological pH, a key predictor of membrane permeability and potential for non-specific binding.

Methodology (Shake-Flask Method):

  • Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.

  • Dissolve a known amount of the compound in the pre-saturated aqueous phase to a concentration of ~100 µM.

  • Add an equal volume of the pre-saturated n-octanol.

  • Vortex the mixture vigorously for 3 minutes to facilitate partitioning.

  • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

  • Carefully sample both the aqueous and organic phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate LogD₇.₄ as: Log10([Compound]octanol / [Compound]aqueous).

Phase 2: In Vitro Biological Evaluation & Target Deconvolution

Scientific Rationale: With foundational properties established, the next logical step is to identify the compound's biological target(s) and mechanism of action. For a novel compound with a CNS-like scaffold, a tiered screening approach is the most efficient strategy.[10] This begins with a broad, unbiased screen against a panel of common drug targets, followed by more focused assays to confirm hits, establish potency, and elucidate functional activity. G-protein coupled receptors (GPCRs) represent the largest class of drug targets, and assays to measure their activation are well-established.[11][12]

Diagram 1: Tiered In Vitro Screening Workflow

G start_node Test Compound: This compound s1 Broad Target Panel Screen (e.g., GPCRs, Ion Channels, Kinases) start_node->s1 Phase 2.1 process_node process_node decision_node decision_node hit_node hit_node neg_node neg_node end_node Candidate for In Vivo Studies d1 Hit(s) Identified? s1->d1 Identify primary hits s2 Phase 2.2: Hit Confirmation (Single-point re-test) d1->s2 Yes neg1 Activity Not Found (Re-evaluate or Terminate) d1->neg1 No d2 Hit Confirmed? s2->d2 s3 Phase 2.3: Potency Determination (10-point dose-response curve) Determine EC50 / IC50 d2->s3 Yes neg2 neg2 d2->neg2 False Positive (Terminate Path) s4 Phase 2.4: Orthogonal & Functional Assays (e.g., Second Messenger, Binding Affinity) s3->s4 d3 Clear Mechanism & Potency? s4->d3 d3->end_node Yes neg3 neg3 d3->neg3 Ambiguous Result (Further Investigation)

Caption: A logical workflow for identifying and validating the biological target of a novel compound.

Protocol 2.1: Broad Target Liability / Discovery Screen

Objective: To perform an unbiased screen to identify primary biological targets and potential off-target liabilities.

Methodology:

  • Engage a commercial Contract Research Organization (CRO) (e.g., Eurofins Discovery, WuXi AppTec) that offers broad panel screening services (e.g., SafetyScreen44™ panel).

  • Submit the compound for single-point screening at a standard concentration (typically 10 µM) in both binding and functional assays.

  • The panel should ideally include a diverse set of CNS-relevant targets:

    • GPCRs (dopamine, serotonin, adrenergic, opioid, muscarinic receptors).

    • Ion Channels (sodium, potassium, calcium channels).

    • Neurotransmitter Transporters (SERT, DAT, NET).

    • Key enzymes.

  • A "hit" is typically defined as >50% inhibition or stimulation in an assay. Analyze the resulting data to identify the most promising primary target(s) for follow-up.

Protocol 2.2: Functional GPCR Assay (Hypothetical Gs-coupled Target)

Objective: Assuming a primary hit on a Gs-coupled GPCR, this protocol determines the compound's functional activity (agonist or antagonist) by measuring downstream cyclic AMP (cAMP) production.

Methodology (HTRF cAMP Assay):

  • Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells into a 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound in assay buffer (HBSS with 20 mM HEPES).

  • Agonist Mode:

    • Remove cell culture medium and add 10 µL of the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with 5 µL of the compound dilutions for 15 minutes.

    • Add 5 µL of a known agonist at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes.

  • Lysis and Detection:

    • Add 10 µL of HTRF lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the 665/620 ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Phase 3: In Vivo Target Validation and Efficacy Models

Scientific Rationale: An essential step in preclinical drug development is to translate in vitro findings into a relevant in vivo animal model.[13][14] This phase assesses whether the compound can engage its target in a complex biological system and produce a therapeutically relevant physiological effect. The choice of model is entirely dependent on the validated in vitro target. For this guide, we will hypothesize that the compound was identified as a potent and selective agonist for a CNS target implicated in anxiety.

Diagram 2: In Vivo Proof-of-Concept Workflow

G start_node Validated In Vitro Hit (e.g., Anxiolytic Target Agonist) s1 Rodent Pharmacokinetic (PK) Study (IV and PO administration) start_node->s1 Phase 4.2 process_node process_node data_node data_node decision_node decision_node end_node Candidate for Advanced Toxicology & IND-enabling Studies d1 Brain Penetrant? s1->d1 s2 Dose-Range Finding Study (Establish MTD and target engagement) d1->s2 Yes data1 Poor CNS Exposure (Consider formulation or structural modification) d1->data1 No s3 Phase 3.2: Behavioral Efficacy Model (e.g., Elevated Plus Maze in mice) s2->s3 d2 Significant Anxiolytic Effect? s3->d2 d2->end_node Yes data2 Lack of Efficacy (Re-evaluate PK/PD relationship or hypothesis) d2->data2 No

Sources

Protocols for the Solubilization of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, a substituted piperidine derivative relevant to pharmaceutical research and drug development. Recognizing that substituted piperidines can present solubility challenges[1], this guide offers a systematic approach to solvent selection and stock solution preparation. We will explore the structural characteristics of the molecule to predict its solubility behavior and provide step-by-step protocols for preparing both aqueous and organic stock solutions. This guide is intended for researchers, chemists, and drug development professionals requiring reliable methods for preparing this compound for experimental use.

Compound Analysis and Solubility Rationale

Understanding the physicochemical properties of this compound is fundamental to developing an effective dissolution strategy. The molecule's structure incorporates several functional groups that dictate its solubility profile.

  • Piperidine Core: The foundational six-membered ring is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the ring itself is largely nonpolar.[1]

  • Basic Nitrogen Centers: The molecule contains two basic amine groups: a tertiary amine within the piperidine ring (N-isopropyl) and a primary amine in the aminomethyl substituent. These groups can be protonated in acidic conditions to form highly soluble salts. The parent compound, piperidine, is a weak base with a pKa of approximately 11.22 for its conjugate acid.[2]

  • Polar Hydroxyl Group: The C4-hydroxyl group (-OH) can participate in hydrogen bonding, which generally enhances solubility in polar protic solvents like water and alcohols.

  • N-Isopropyl Group: The N-propan-2-yl (isopropyl) substituent increases the lipophilicity and steric hindrance of the molecule, which can decrease aqueous solubility compared to unsubstituted piperidines.

Based on this analysis, this compound is predicted to be a basic compound with the highest solubility in acidic aqueous solutions and polar organic solvents.

Mechanism of Acid-Enhanced Aqueous Solubility

The primary strategy for aqueous dissolution is the protonation of the amine functional groups in an acidic medium. This conversion of the neutral base into a cationic salt dramatically increases its interaction with polar water molecules.

G cluster_0 Insoluble/Slightly Soluble State cluster_1 Soluble State Compound Molecule (Neutral Base) Salt Protonated Molecule (Cationic Salt) Compound->Salt + H⁺ (Acid) Salt->Compound - H⁺ (Base)

Figure 2: Decision workflow for solvent selection.

Troubleshooting Common Issues
  • Precipitation Upon Dilution: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its aqueous solubility limit is exceeded.

    • Solution: Perform a stepwise dilution. First, dilute the DMSO stock into a buffer containing a small percentage of an organic co-solvent before the final dilution into the purely aqueous assay buffer. [1]Increase the vigor of mixing during dilution.

  • Compound Oiling Out: The compound forms an immiscible liquid layer instead of dissolving.

    • Solution: This indicates poor solvation. Switch to a more suitable solvent. If using an aqueous solvent, ensure the pH is low enough for efficient salt formation.

  • Incomplete Dissolution: Small particles remain despite vortexing and sonication.

    • Solution: The concentration may be too high for the chosen solvent. Try reducing the target concentration or using a stronger solvent (e.g., switch from buffered aqueous solution to 0.1 N HCl).

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
  • Solubility of Things. (n.d.). Piperidine.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • United States Biological. (n.d.). Safety Data Sheet.
  • Fluorochem. (2024). Safety Data Sheet: 3-N-Boc-Aminomethyl piperidine hydrochloride.

Sources

Introduction: The Central Role of the 4-(Aminomethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The piperidine ring, a six-membered nitrogen-containing heterocycle, is arguably one of the most significant of these scaffolds, found in a vast array of natural products and clinically approved drugs.[1][2] Its prevalence stems from a combination of metabolic stability, favorable physicochemical properties, and the ability of its saturated ring system to adopt specific three-dimensional conformations ideal for receptor binding.[1]

This guide focuses specifically on the 4-(aminomethyl)piperidine moiety and its close analog, the 4-aminopiperidine core. This structural class is of particular interest because it offers three distinct points for chemical modification: the ring nitrogen, the exocyclic primary amine, and the piperidine ring itself. This trifunctional nature provides medicinal chemists with a highly versatile and adaptable platform for constructing complex molecular architectures and fine-tuning pharmacological activity. Derivatives of this scaffold are central to drugs targeting a wide range of diseases, including viral infections, neurodegenerative disorders, and cancer.[1][2]

This document serves as a technical guide for researchers, providing an in-depth look at the applications of these derivatives, detailed synthetic protocols, and insights into their structure-activity relationships (SAR).

Core Structural Properties and Pharmacophoric Value

The utility of the 4-(aminomethyl)piperidine scaffold is rooted in its fundamental structural and electronic properties. The piperidine ring typically exists in a low-energy chair conformation, which positions substituents in well-defined axial and equatorial orientations. This conformational rigidity is crucial for presenting attached functional groups to a biological target in a precise spatial arrangement, thereby enhancing binding affinity and selectivity.

The two nitrogen atoms are the key pharmacophoric features:

  • The Endocyclic (Ring) Nitrogen: This secondary or tertiary amine is typically basic (pKa ≈ 8-10). It can be readily protonated at physiological pH, allowing it to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This nitrogen also serves as a primary attachment point for introducing larger substituents to explore different regions of the binding site.

  • The Exocyclic (Aminomethyl) Nitrogen: This primary amine provides another key interaction point, often acting as a hydrogen bond donor. It serves as a versatile chemical handle for attaching a wide variety of functional groups, side chains, or larger molecular fragments, making it central to building libraries of diverse compounds for screening.

Key Therapeutic Applications & Mechanisms of Action

The versatility of the 4-(aminomethyl)piperidine scaffold is best illustrated by its successful application across multiple therapeutic areas.

Antiviral Therapy (HIV): CCR5 Co-Receptor Antagonism

A landmark achievement involving this scaffold is the development of HIV entry inhibitors. The Human Immunodeficiency Virus (HIV) requires not only the CD4 receptor but also a co-receptor—typically CCR5 or CXCR4—to enter and infect host T-cells. The viral envelope protein gp120 binds to CCR5, triggering conformational changes that lead to membrane fusion. Molecules that block this interaction can effectively prevent viral entry.

Featured Drug: Maraviroc (Selzentry®) Maraviroc is a first-in-class CCR5 antagonist approved for the treatment of HIV infection.[3] It is a functional antagonist that binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event allosterically stabilizes a conformation of the receptor that is not recognized by the HIV gp120 protein, thus preventing the virus from entering the cell. The piperidine moiety is a key structural component, though in Maraviroc it is part of a more complex tropane (8-azabicyclo[3.2.1]octane) structure, a rigid analog that locks in a favorable binding conformation.[3][4]

Mechanism of Action: CCR5 Signaling and Inhibition CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous chemokine ligands (like RANTES/CCL5), couples to intracellular Gαi proteins. This coupling inhibits adenylyl cyclase and leads to a downstream calcium flux, promoting cell migration.[5] Following activation, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which recruits β-arrestin.[6][7] β-arrestin binding desensitizes the receptor by sterically hindering further G-protein coupling and targets the receptor for internalization.[6][8][9] Maraviroc and other antagonists physically occupy the binding site, preventing both chemokine and viral binding and blocking these downstream events.

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 Receptor G_protein Gαi/βγ CCR5->G_protein Activates GRK GRK CCR5->GRK Recruits Beta_Arrestin β-Arrestin CCR5->Beta_Arrestin Binds HIV_gp120 HIV gp120 HIV_gp120->CCR5 Binds & enables viral entry Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds & activates Maraviroc Maraviroc (Antagonist) Maraviroc->CCR5 Binds & blocks (Antagonism) AC Adenylyl Cyclase G_protein->AC Inhibits Ca_flux Ca²⁺ Flux G_protein->Ca_flux Promotes GRK->CCR5 Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Figure 1: CCR5 signaling pathway and points of antagonism.

Table 1: SAR of Piperidine-Based CCR5 Antagonists

Compound R Group Modification CCR5 Binding IC50 (nM) Anti-HIV Activity EC50 (nM) Reference
Lead (6k) 4-hydroxypiperidine core ~50 nM ~40 nM [10]
10h Optimization with phenylacetamide 11 nM 7 nM [10]
Analog A Pyrazole linker Potent Potent [11]
Analog B Truncated phenyl group (vs. benzyl) Reduced Improved bioavailability [11]

| PF-232798 | Imidazopiperidine core | Potent | Retains activity vs. Maraviroc-resistant strains |[12] |

Note: Data is compiled from multiple sources to show trends. Direct comparison requires identical assay conditions.

Neurodegenerative Disease (Alzheimer's): Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft, thereby increasing its availability.

Featured Drug: Donepezil (Aricept®) Donepezil is a highly potent and selective AChE inhibitor widely prescribed for the symptomatic treatment of Alzheimer's disease. Its chemical structure features a 1-benzylpiperidine moiety linked to a dimethoxyindanone group.[13] The benzylpiperidine portion is crucial for its mechanism, as the protonated nitrogen atom is thought to interact with the peripheral anionic site (PAS) of the AChE enzyme, while the indanone moiety interacts with the catalytic active site.

Structure-Activity Relationship of AChE Inhibitors Extensive research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has provided clear insights into the structural requirements for potent AChE inhibition.[14][15]

Table 2: SAR of 1-Benzylpiperidine-Based AChE Inhibitors

Compound ID Modification on Benzamide Group AChE IC50 (nM) Selectivity (vs. BuChE) Reference
Lead Cmpd. Unsubstituted Benzamide ~1000 nM Moderate [14][16]
21 4'-(Benzylsulfonyl)benzoyl, N-methyl 0.56 nM ~18,000-fold [14][16]
19 4-(Benzoylamino)phthalimidoethyl 1.2 nM ~34,700-fold [15]

| 13e (Donepezil) | 5,6-Dimethoxyindanone linker | 5.7 nM | ~1,250-fold |[13] |

The data clearly show that introducing bulky, electron-rich substituents at the para-position of the benzoyl ring and modifying the amide linker dramatically increases potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE).[14][15]

achesterase_screening_workflow start Synthesized Piperidine Derivative Library assay Primary Screen: In Vitro AChE Inhibition Assay (Ellman's Method) start->assay determine_ic50 Determine IC50 Values assay->determine_ic50 select_hits Select Hits (e.g., IC50 < 100 nM) determine_ic50->select_hits secondary_assay Secondary Screen: BuChE Inhibition Assay (Selectivity Profiling) select_hits->secondary_assay Potent Hits sar_analysis Structure-Activity Relationship (SAR) Analysis select_hits->sar_analysis All Data secondary_assay->sar_analysis lead_optimization Lead Optimization (Iterative Synthesis) sar_analysis->lead_optimization in_vivo In Vivo Efficacy Studies (e.g., Rodent Models) sar_analysis->in_vivo Optimized Lead lead_optimization->start New Derivatives

Figure 2: General workflow for screening AChE inhibitors.

Application Protocols: Synthesis and Analysis

The synthesis of 4-(aminomethyl)piperidine derivatives often relies on robust and well-established chemical transformations. Reductive amination is a cornerstone technique for this purpose.[17][18]

Protocol: Synthesis of a 4-Aminopiperidine Derivative via Reductive Amination

Objective: To synthesize an N-substituted-4-aminopiperidine derivative from N-Boc-4-piperidone and a primary amine. This two-step protocol involves the initial reductive amination followed by deprotection of the Boc group.

Materials:

  • N-Boc-4-piperidone

  • Primary amine of choice (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Part A: Reductive Amination

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine or enamine can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes. Caution: The reaction may gently effervesce. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-Boc-protected 4-aminopiperidine derivative.

reductive_amination_workflow reagents N-Boc-4-Piperidone + Primary Amine (R-NH₂) + Acetic Acid (cat.) in DCM imine Imine/Iminium Intermediate Formation reagents->imine reduction Add NaBH(OAc)₃ (Reducing Agent) imine->reduction product_boc N-Boc Protected Product reduction->product_boc workup Aqueous Workup & Extraction product_boc->workup purify Column Chromatography workup->purify final_boc Pure N-Boc Product purify->final_boc

Figure 3: Workflow for reductive amination synthesis.

Part B: Boc-Deprotection

  • Setup: Dissolve the purified N-Boc protected product from Part A in DCM (approx. 0.1 M).

  • Acid Addition: Add TFA (5-10 eq) dropwise at 0 °C. Alternatively, use a solution of 4M HCl in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt may precipitate and can be collected by filtration. If TFA was used, the residue can be triturated with diethyl ether to precipitate the TFA salt. The free base can be obtained by neutralizing the salt with a base (e.g., NaHCO₃ or NaOH) and extracting with an organic solvent.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion and Future Outlook

The 4-(aminomethyl)piperidine scaffold and its analogs are undeniably privileged structures in drug discovery. Their success is built on a foundation of favorable physicochemical properties, synthetic tractability, and the ability to form key interactions with a wide range of biological targets. From blocking viral entry in HIV with Maraviroc to enhancing cognitive function in Alzheimer's patients with Donepezil, these derivatives have led to significant therapeutic breakthroughs.

The modular nature of their synthesis, particularly via robust methods like reductive amination, ensures that this scaffold will remain a mainstay in medicinal chemistry. Future research will likely focus on incorporating these motifs into novel drug modalities, such as PROTACs and covalent inhibitors, and exploring their application against an even broader set of disease targets. For drug development professionals, a deep understanding of the chemistry and pharmacology of 4-(aminomethyl)piperidine derivatives is essential for leveraging their full potential in the creation of next-generation therapeutics.

References

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link][14][16][19]

  • PubMed. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link][13]

  • Luttrell, L. M., & Lefkowitz, R. J. (2002). The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Journal of Cell Science.
  • Whalen, E. J., et al. (2011). GPCR signaling via β-arrestin-dependent mechanisms. PMC. Available at: [Link][6]

  • Biswas, F. F., et al. (2013). Structural insight into the binding complex: β-arrestin/CCR5 complex. PubMed. Available at: [Link][9]

  • Dvorak, C. M., & Thompson, D. A. (2023). Receptor Determinants for β-Arrestin Functional Specificity at C-X-C Chemokine Receptor 5. Molecular Pharmacology. Available at: [Link][8]

  • Oppermann, M. (2004). G protein-coupled receptor kinases promote phosphorylation and beta-arrestin-mediated internalization of CCR5 homo- and hetero-oligomers. UniProt. Available at: [Link][7]

  • ResearchGate. (n.d.). CCR5 signaling and trafficking. ResearchGate. Available at: [Link][5]

  • Du Bois, J., & Bisai, A. (2011). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. PMC. Available at: [Link][3]

  • Napolitano, M., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. PMC. Available at: [Link][4]

  • Perros, M., et al. (2011). An Imidazopiperidine Series of CCR5 Antagonists for the Treatment of HIV. Journal of Medicinal Chemistry. Available at: [Link][12]

  • Duan, Y., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. Available at: [Link][10]

  • ResearchGate. (2007). CCR5 receptor antagonists: Discovery and SAR of novel 4-hydroxypiperidine derivatives. ResearchGate. Available at: [Link][20]

  • Tilley, J. W., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. PubMed. Available at: [Link][11]

  • Lynch, C. L., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. PubMed. Available at: [Link][21]

  • Asif, M. (2017). A review on the comprehensive discussion on the chemistry and pharmacology of piperidine and its derivatives. Future Journal of Pharmaceutical Sciences.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][18]

  • Matassini, C., et al. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Available at: [Link][22]

  • Gulevich, A. V., & Dudnik, A. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link][2]

  • Janecka, A., & Perlikowska, R. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link][1]

Sources

Application Note: Utilizing 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol and its Analogs in High-Throughput Screening for Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel G-protein coupled receptor (GPCR) modulators remains a cornerstone of modern drug development, with over a third of all FDA-approved drugs targeting this receptor superfamily. High-throughput screening (HTS) is an indispensable tool for identifying initial chemical leads from large compound libraries.[1][2] This application note describes a detailed protocol for the utilization of a novel chemical scaffold, exemplified by 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, in a cell-based, fluorescence-based HTS campaign to identify modulators of a target GPCR. The piperidine moiety is a prevalent structural motif in numerous bioactive compounds, making its derivatives attractive for library synthesis and screening.[3]

Introduction: The Rationale for Screening Piperidine-Based Scaffolds

G-protein coupled receptors are integral membrane proteins that transduce extracellular signals into intracellular responses, regulating a vast array of physiological processes.[2] Their central role in human health and disease has made them a primary focus for therapeutic intervention. The identification of novel ligands, particularly allosteric modulators that can fine-tune receptor activity with greater specificity and reduced side effects, is a key objective in contemporary drug discovery.[1]

High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of millions of compounds for their biological activity.[2][4] A crucial element for the success of any HTS campaign is the chemical diversity and novelty of the screening library. The compound this compound represents a versatile and synthetically accessible scaffold. Its key structural features include:

  • A piperidine core , a privileged scaffold in medicinal chemistry.

  • A primary aminomethyl group , providing a site for potential hydrogen bonding interactions and further chemical modification.

  • A tertiary alcohol , which can also participate in hydrogen bonding.

  • An N-isopropyl group , which adds a degree of lipophilicity and conformational constraint.

These features make this scaffold and its derivatives prime candidates for interaction with the binding pockets of GPCRs. This application note outlines a robust HTS protocol to screen a library of such compounds against a model GPCR, utilizing a fluorescence-based intracellular calcium mobilization assay.

Assay Principle: Monitoring GPCR Activation via Calcium Flux

Many GPCRs, upon activation, couple to the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[2]

This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, membrane-impermeant Fluo-4. Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence serves as a direct readout of receptor activation and is amenable to high-throughput detection using fluorescence plate readers.[5][6][7]

Detailed High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format, a common standard in HTS for balancing throughput and reagent consumption.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.
HEK293 Cell Line (expressing target GPCR)In-house/VendorN/A
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
TrypLE™ Express Enzyme (1X)Thermo Fisher Scientific12604013
Fluo-4 AM, cell permeantThermo Fisher ScientificF14201
Pluronic™ F-127Thermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
384-well black, clear-bottom assay platesCorning3712
Compound Library (derivatives of this compound)In-house/VendorN/A
Reference Agonist/AntagonistSigma-AldrichVaries
Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, wash with PBS and detach using TrypLE™ Express.

  • Cell Counting: Resuspend cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 250,000 cells/mL. Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (10,000 cells/well).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

Day 2: Compound Screening

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading buffer: 4 µM Fluo-4 AM, 2.5 mM Probenecid, and 0.04% Pluronic F-127 in assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid, an anion-exchange transport inhibitor, helps to prevent the leakage of the de-esterified dye out of the cell.

    • Remove the cell culture medium from the assay plates.

    • Add 20 µL of the 2X Fluo-4 AM loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare compound plates by dispensing 200 nL of test compounds (typically at a 10 mM stock concentration in DMSO) into designated wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • Include controls: positive control (reference agonist) and negative control (DMSO vehicle).

  • Fluorescence Reading:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation® 3) equipped with an automated liquid handling system.

    • Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second.

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument then automatically adds 20 µL of the appropriate agonist (for antagonist screening) or assay buffer (for agonist screening) to each well. For this primary screen, we are looking for agonists, so assay buffer is added.

    • Continue to record the fluorescence signal for an additional 90-180 seconds to capture the calcium flux kinetics.

HTS Workflow Diagram

HTS_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Assay Execution cluster_data Data Analysis Harvest Harvest & Count Cells Seed Seed 10,000 cells/well in 384-well plates Harvest->Seed Incubate24h Incubate for 24h (37°C, 5% CO2) Seed->Incubate24h PrepDye Prepare Fluo-4 AM Loading Buffer Incubate24h->PrepDye LoadDye Load Cells with Dye (60 min @ 37°C) PrepDye->LoadDye Readout FLIPR Readout: Baseline -> Compound Add -> Measure Ca2+ Flux LoadDye->Readout PrepCmpd Prepare Compound Plates (10 µM final conc.) PrepCmpd->Readout Analysis Calculate % Activation vs. Positive Control Readout->Analysis QC Calculate Z'-factor Analysis->QC HitID Identify Hits (e.g., >3 SD above mean) Analysis->HitID

Caption: High-throughput screening workflow for identifying GPCR agonists.

Data Analysis and Quality Control

Data Normalization and Hit Identification
  • Response Calculation: The response for each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity.

  • Normalization: The data from each test well is normalized to the controls on the same plate: % Activation = [ (Response_Compound - Mean_Response_Negative) / (Mean_Response_Positive - Mean_Response_Negative) ] * 100

  • Hit Selection: A common threshold for hit identification is a response greater than three standard deviations (SD) above the mean of the negative controls.

Assay Quality Control: The Z'-Factor

The robustness and quality of the HTS assay are assessed using the Z'-factor.[8] This statistical parameter provides a measure of the signal window and data variation.

Z' = 1 - [ (3 * SD_Positive + 3 * SD_Negative) / | Mean_Positive - Mean_Negative | ]

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. A value below 0.5 indicates that the assay may not be reliable for hit identification.

ParameterDescriptionAcceptance Criteria
Signal-to-Background (S/B) Mean_Positive / Mean_Negative> 5
Z'-Factor Statistical measure of assay quality> 0.5
CV of Controls Coefficient of variation for controls< 15%

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of novel piperidine-based compounds, such as this compound and its analogs, against GPCR targets. The described fluorescence-based calcium flux assay is a well-established, sensitive, and scalable method for identifying potential modulators.[5][7] By employing rigorous quality control measures and a systematic data analysis workflow, this protocol enables the reliable identification of promising hit compounds for further characterization in the drug discovery pipeline.

References

  • Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proc. SPIE 3259, Systems and Technologies for Clinical Diagnostics and Drug Discovery. Available at: [Link]

  • Zhang, R., & Li, B. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science. Available at: [Link]

  • Bertekap Jr, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. Available at: [Link]

  • Zhang, J. H., & Degterev, A. (2012). Fluorescence-Based Assays. Springer Nature Experiments. Available at: [Link]

  • Pentikäinen, O. T., et al. (2009). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Fricker, L. D. (2008). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Design. Available at: [Link]

  • Wang, N., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. Available at: [Link]

  • ChemBK. (n.d.). 4-(Aminomethyl)-1-propanoylpiperidine hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. PubMed Central. Available at: [Link]

  • Fox, S., et al. (2006). High-throughput screening: update on practices and success. Journal of Biomolecular Screening. Available at: [Link]

  • Fields, M. A., et al. (2019). High-throughput screening identifies compounds that protect RPE cells from physiological stressors present in AMD. Experimental Eye Research. Available at: [Link]

  • Ataman Kimya. (n.d.). Piperidine. Available at: [Link]

  • Salleh, W. M. N. H. W., et al. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. This molecule is a key substituted piperidine derivative, a class of compounds significant in the pharmaceutical industry for drug design and development.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting, validated protocols, and answers to frequently asked questions. Our goal is to empower you to improve your synthesis yield, enhance product purity, and streamline your workflow.

The synthesis of highly substituted piperidines can be challenging, often requiring careful optimization of reaction conditions to achieve desired outcomes.[3] This document provides a logical, field-proven approach to the synthesis, focusing on a common and effective three-step pathway.

Proposed Synthetic Pathway

The recommended pathway involves three key transformations:

  • Reductive Amination: Formation of N-isopropyl-4-piperidone from 4-piperidone and acetone.

  • Cyanohydrin Formation: Addition of a cyanide source to the ketone to form the intermediate 4-cyano-1-(propan-2-yl)piperidin-4-ol.

  • Nitrile Reduction: Reduction of the nitrile group to the primary aminomethyl group to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Nitrile Reduction A 4-Piperidone S1 Formation of N-isopropyl-4-piperidone A->S1 B Acetone B->S1 S2 Formation of 4-cyano-1-(propan-2-yl)piperidin-4-ol S1->S2 C KCN or TMSCN C->S2 S3 Final Product: This compound S2->S3 D LiAlH4 or Catalytic Hydrogenation D->S3

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions are based on established synthetic methodologies and optimization strategies.

Question 1: I am experiencing very low yields (<30%) in the initial reductive amination (Step 1) to form N-isopropyl-4-piperidone. What is going wrong?

Answer: Low yields in reductive amination are a common problem and can stem from several factors. The core of this reaction is the formation of an iminium ion intermediate, which is then reduced. If this intermediate does not form efficiently, or if side reactions dominate, the yield will suffer.

Potential Causes and Solutions:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is highly pH-dependent.

    • Causality: If the medium is too acidic, the starting amine (piperidone nitrogen in this case, or the formed secondary amine) will be fully protonated and thus non-nucleophilic. If the medium is too basic, the carbonyl group of the acetone will not be sufficiently activated by protonation to react with the amine.

    • Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[4] Adding a catalytic amount of a mild acid like acetic acid is standard practice.[5] You should monitor the pH and adjust as necessary.

  • Incorrect Choice of Reducing Agent: The reducing agent's selectivity is critical.

    • Causality: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone (acetone) before it has a chance to form the imine.[6] This leads to isopropanol as a byproduct and consumes your reagent.

    • Solution: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason. It is milder and most effective in the slightly acidic conditions that also favor iminium ion formation.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.[6]

  • Presence of Water: Borohydride-based reducing agents are sensitive to moisture.

    • Causality: Water can react with and decompose the reducing agent, lowering its effective concentration and reducing the overall yield.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents (e.g., anhydrous dichloromethane or 1,2-dichloroethane) to minimize decomposition of the reducing agent.

Troubleshooting_Reductive_Amination cluster_checks cluster_solutions Start Low Yield in Reductive Amination Check_pH Is pH controlled (4-6)? Start->Check_pH Check_Reagent Using a selective reductant (e.g., STAB)? Check_pH->Check_Reagent Yes Sol_pH Action: Add catalytic acetic acid. Monitor pH. Check_pH->Sol_pH No Check_Anhydrous Are conditions strictly anhydrous? Check_Reagent->Check_Anhydrous Yes Sol_Reagent Action: Switch to STAB. Avoid NaBH4. Check_Reagent->Sol_Reagent No Sol_Anhydrous Action: Use oven-dried glassware and anhydrous solvents. Check_Anhydrous->Sol_Anhydrous End Yield Improved Check_Anhydrous->End Yes Sol_pH->Check_Reagent Sol_Reagent->Check_Anhydrous Sol_Anhydrous->End

Caption: Troubleshooting workflow for low yield in reductive amination.

Question 2: The addition of cyanide (Step 2) is not proceeding, or I'm getting a complex mixture of products. How can I improve this step?

Answer: The addition of a cyanide nucleophile to the ketone (a Strecker-type reaction) to form a cyanohydrin is an equilibrium process that can be sensitive to steric hindrance and reaction conditions.

Potential Causes and Solutions:

  • Unfavorable Equilibrium: The equilibrium may not favor the product.

    • Causality: The N-isopropyl group adds some steric bulk, which can hinder the approach of the cyanide nucleophile to the carbonyl carbon.

    • Solution: Using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI₂, InCl₃) is often more effective than traditional KCN/acid conditions. The Lewis acid activates the carbonyl group, and the reaction forms a more stable O-silylated cyanohydrin intermediate, driving the equilibrium toward the product.

  • Polymerization/Side Reactions: Ketones, especially in the presence of acid or base, can undergo side reactions.

    • Causality: Strongly acidic or basic conditions can promote undesired side reactions.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side product formation.[7] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and avoid decomposition.

Question 3: My final nitrile reduction (Step 3) is either incomplete or results in a low yield of the desired amine. What are the best practices for this step?

Answer: The reduction of a sterically hindered tertiary nitrile to a primary amine requires a powerful reducing agent and carefully controlled conditions.

Potential Causes and Solutions:

  • Insufficient Reducing Agent Activity: The reducing agent may not be potent enough or may have degraded.

    • Causality: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture from the air or solvent. Catalysts for hydrogenation (e.g., Raney Nickel) can be poisoned by sulfur or other impurities.

    • Solution (for LiAlH₄): Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active concentration. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use a dry, ether-based solvent like THF or diethyl ether. A common procedure involves adding the nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0 °C, then slowly warming to room temperature or refluxing to complete the reaction.

    • Solution (for Catalytic Hydrogenation): While potentially effective, hydrogenation may require high pressures and specific catalysts (e.g., Rhodium on Alumina) to reduce a hindered nitrile without affecting the hydroxyl group. Ensure the catalyst is active and the substrate is free of potential poisons.

  • Difficult Workup: The workup procedure for LiAlH₄ reductions can be problematic.

    • Causality: The aluminum salts formed during the workup can create gelatinous precipitates that trap the product, leading to low isolated yields.

    • Solution: Employ a Fieser workup. After the reaction is complete and cooled in an ice bath, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stirring this mixture for 30-60 minutes should produce a granular, easily filterable solid, allowing for efficient extraction of the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: 1-Benzoyl-4-piperidone or 1-Boc-4-piperidone are excellent starting materials. The N-protecting group can be removed, followed by the reductive amination with acetone as described. Alternatively, starting with 4-piperidone monohydrate hydrochloride is a cost-effective option, but it requires neutralization with a base before the reductive amination step.

Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting material and the product (e.g., ethyl acetate/hexanes with a small amount of triethylamine for amine-containing compounds). Staining with potassium permanganate or ninhydrin can help visualize compounds that are not UV-active. For more precise monitoring, LCMS is ideal.[5]

Q3: What are the critical safety precautions I should take during this synthesis? A3:

  • Cyanide: All cyanide-containing reagents (KCN, TMSCN) are extremely toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. Handle it under an inert atmosphere and away from any sources of moisture. The workup must be done cautiously by slowly adding reagents at low temperatures.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(propan-2-yl)piperidin-4-one

  • To a solution of 4-piperidone monohydrate hydrochloride (1 eq) in anhydrous 1,2-dichloroethane (DCE), add acetone (1.5 eq) and triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture for 20 minutes at room temperature.

  • Add acetic acid (0.1 eq) to catalyze the iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 25 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: Synthesis of this compound

  • Cyanohydrin Formation:

    • Dissolve 1-(propan-2-yl)piperidin-4-one (1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

    • Add a catalytic amount of zinc iodide (ZnI₂) (0.05 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers, and concentrate. The crude silylated cyanohydrin is often used directly in the next step without further purification.

  • Nitrile Reduction:

    • Prepare a suspension of LiAlH₄ (3-4 eq) in anhydrous THF in a separate flask under a nitrogen atmosphere and cool to 0 °C.

    • Dissolve the crude cyanohydrin from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reduction is complete (monitor by TLC or LCMS).

    • Cool the reaction to 0 °C and perform a Fieser workup as described in the troubleshooting section.

    • Filter the resulting solids and wash them thoroughly with THF and ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol/ammonium hydroxide) to yield the final product.

Data Summary Table

StepKey ReagentsSolventTemperatureTypical Yield
1. Reductive Amination 4-Piperidone, Acetone, STAB, Acetic AcidDCE or DCMRoom Temp75-90%
2. Cyanation N-isopropyl-4-piperidone, TMSCN, ZnI₂DCM0 °C to RT80-95%
3. Nitrile Reduction Intermediate Cyanohydrin, LiAlH₄THF0 °C to Reflux65-80%

References

  • Benchchem. (2025).
  • Benchchem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis.
  • Reddit User Discussion. (2025).
  • Reddit User Discussion. (2025).
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Popova, Y., et al. (2021).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Popova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Overcoming solubility issues with 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The information presented here is synthesized from established principles of medicinal chemistry and formulation science to ensure scientific integrity and experimental success.

Compound Overview

This compound is a piperidine derivative characterized by the presence of a tertiary amine within the piperidine ring, a primary aminomethyl group, and a hydroxyl group at the C4 position. These functional groups, particularly the two basic nitrogen atoms, make its aqueous solubility highly dependent on pH. The isopropyl group on the piperidine nitrogen adds a degree of lipophilicity, which can contribute to poor solubility in neutral aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound precipitating at neutral pH?

A1: This is expected behavior for a weakly basic compound. This compound possesses two basic amine groups. At neutral or alkaline pH, these amines are predominantly in their un-ionized, free base form. This form is less polar and thus less soluble in aqueous solutions, leading to precipitation. In contrast, at acidic pH, the amine groups become protonated (ionized), significantly increasing their polarity and aqueous solubility. Weakly basic drugs often exhibit this pH-dependent solubility.[1][2][3]

Q2: What is the first and most direct step I should take to solubilize this compound in an aqueous buffer?

A2: The most straightforward approach is pH adjustment.[4] Since this compound is a basic compound, lowering the pH of your aqueous vehicle will lead to its protonation and the formation of a more soluble salt form in situ. Start by preparing a slurry of the compound in your desired aqueous buffer and then gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound fully dissolves. Monitor the pH to determine the minimum pH required for complete solubilization.

Q3: I need to work at a physiological pH (around 7.4), but the compound is not soluble. What are my options?

A3: Working at physiological pH with a poorly soluble basic compound presents a common challenge in drug development. Here are several strategies to consider:

  • Salt Formation: Synthesizing a stable, solid salt form of the compound is a highly effective and widely used strategy to improve the solubility and dissolution rate of basic drugs.[5][6] Common counterions for forming salts with basic drugs include hydrochloride, sulfate, mesylate, and tartrate.

  • Co-solvent Systems: You can increase the solubility by adding a water-miscible organic solvent, known as a co-solvent, to your aqueous buffer.[7][8][9] Co-solvents work by reducing the polarity of the aqueous vehicle, which can better accommodate the less polar free base form of the compound.[9]

  • Use of Excipients: Certain formulation excipients, such as cyclodextrins or surfactants, can be used to enhance solubility through the formation of inclusion complexes or micelles, respectively.

Troubleshooting Guides

Guide 1: Systematic Approach to pH-Based Solubilization

This guide provides a step-by-step protocol for determining the pH-solubility profile of this compound.

Objective: To find the optimal pH for dissolving the compound in an aqueous buffer.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffers. This plot will reveal the pH-dependent solubility profile. For weakly basic drugs, solubility is expected to be high at low pH and decrease as the pH increases.[3]

Troubleshooting:

  • Precipitation upon pH adjustment: If you dissolve the compound at a low pH and then adjust the pH upwards, you may observe precipitation. This is due to the conversion of the soluble ionized form back to the less soluble free base. To avoid this, consider if the final application can be performed at the lower pH or explore other solubilization strategies.

  • Inconsistent results: Ensure that the system has reached equilibrium. Inadequate shaking or incubation time can lead to an underestimation of solubility.

Guide 2: Developing a Co-solvent System

This guide outlines the process for identifying an effective co-solvent system for this compound.

Objective: To enhance the solubility of the compound at a fixed pH (e.g., 7.4) using co-solvents.

Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400), and dimethyl sulfoxide (DMSO) are frequently used in research and formulation development.[7][9][10]

Protocol:

  • Co-solvent Screening:

    • Prepare stock solutions of your chosen co-solvents.

    • In separate vials, prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v in pH 7.4 phosphate buffer).

    • Determine the solubility of this compound in each mixture using the equilibrium solubility method described in Guide 1.

  • Data Analysis and Selection:

    • Plot the solubility against the percentage of co-solvent.

    • Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity or off-target effects in biological assays.

Data Presentation:

Co-solvent% (v/v) in pH 7.4 BufferSolubility (mg/mL) - Hypothetical Data
None0%0.1
Ethanol10%0.8
Ethanol20%2.5
PEG 40010%1.2
PEG 40020%4.0
DMSO10%5.0
DMSO20%>10.0

Troubleshooting:

  • Compound "oils out": At high concentrations of the compound or co-solvent, the compound may separate as an immiscible liquid phase instead of dissolving. If this occurs, you may need to try a different co-solvent or a combination of co-solvents.

  • Toxicity in cell-based assays: High concentrations of organic co-solvents can be toxic to cells. Always run a vehicle control (co-solvent without the compound) to assess the impact of the co-solvent on your experimental system.

Guide 3: Salt Formation for Enhanced Solubility

This guide provides an overview of the rationale and general procedure for salt formation.

Objective: To create a stable, solid salt of this compound with improved aqueous solubility and dissolution properties.

Rationale:

Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[5][6] By reacting the basic this compound with an acid, a salt is formed. This salt is an ionic compound that typically has a higher aqueous solubility and faster dissolution rate than the corresponding free base.[11][12] The choice of the counterion can influence the physicochemical properties of the salt, such as solubility, stability, and hygroscopicity.

Workflow for Salt Screening and Formation:

SaltFormationWorkflow cluster_screening Screening Phase cluster_selection Selection & Optimization Start Dissolve Free Base in a Suitable Solvent (e.g., Ethanol, Acetone) AddAcid Add Equimolar Amount of Different Acids (e.g., HCl, H2SO4, Tartaric Acid) Start->AddAcid Observe Observe for Precipitation AddAcid->Observe Isolate Isolate Precipitate (Filtration) Observe->Isolate Characterize Characterize Solid: - Solubility - Stability - Physical Form (XRPD) Isolate->Characterize Select Select Best Salt Form Characterize->Select ScaleUp Scale-up Synthesis of Selected Salt Select->ScaleUp Formulate Proceed to Formulation ScaleUp->Formulate

Caption: Workflow for salt screening and selection.

Troubleshooting:

  • No salt formation: If a salt does not precipitate, the chosen solvent may be too good at solubilizing both the free base and the resulting salt. Try a less polar solvent or an anti-solvent addition technique. The pKa difference between the drug and the counterion is also a critical factor.[6]

  • Hygroscopic salt: Some salts can be hygroscopic, meaning they readily absorb moisture from the air. This can affect handling and stability. If you form a hygroscopic salt, consider storing it in a desiccator and exploring other counterions that may yield a less hygroscopic salt.

Logical Relationships in Solubility Enhancement

The choice of a solubilization strategy depends on the experimental requirements and the physicochemical properties of the compound. The following diagram illustrates the decision-making process.

SolubilityStrategy Start Solubility Issue with This compound IsAcidicPH_OK Is an acidic pH acceptable for the experiment? Start->IsAcidicPH_OK UsePH_Adjustment Use pH Adjustment: Dissolve in acidic buffer IsAcidicPH_OK->UsePH_Adjustment Yes IsOrganicSolvent_OK Are organic co-solvents tolerated in the system? IsAcidicPH_OK->IsOrganicSolvent_OK No UseCoSolvents Use Co-solvent System: (e.g., DMSO, PEG 400) IsOrganicSolvent_OK->UseCoSolvents Yes NeedSolidForm Is a stable, soluble solid form required for long-term use/formulation? IsOrganicSolvent_OK->NeedSolidForm No UseSaltFormation Pursue Salt Formation NeedSolidForm->UseSaltFormation Yes ConsiderExcipients Consider Advanced Formulations: - Cyclodextrins - Surfactants - Lipid-based systems NeedSolidForm->ConsiderExcipients No

Sources

Optimizing the dosage of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing In Vitro Dosage for Novel Piperidine Compounds

Welcome to the technical support resource for the optimization of novel compounds for in vitro studies, with a focus on molecules such as 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. As this is a compound with limited publicly available data, this guide is structured to provide drug development professionals and researchers with the fundamental principles, detailed protocols, and troubleshooting strategies required to systematically determine an optimal dosage for any new chemical entity in cell-based assays.

Our approach is grounded in establishing a robust, reproducible experimental framework, ensuring the integrity and validity of your findings from the outset.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when beginning work with a new, uncharacterized compound.

Q1: I have received a new compound, this compound. How do I determine the starting concentration range for my initial experiments?

A1: For any novel compound with unknown potency, the initial goal is to establish a broad dose-response relationship. A logarithmic or half-log dilution series is the most efficient method to screen a wide spectrum of concentrations.[1] The recommended first step is a broad-range dose-finding study spanning several orders of magnitude (e.g., from 1 nM to 1 mM).[2] This initial screen helps to identify a narrower, more relevant concentration range for subsequent, more detailed experiments and prevents missing a narrow window of activity.

Q2: What is the most critical first step before I can even begin my cell-based assays?

A2: The most critical, and often overlooked, first step is to determine the solubility of your compound in a suitable solvent and its stability in your final cell culture medium.[1] A compound that precipitates out of solution will lead to inaccurate and highly variable results.[3] Always prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then determine the maximum concentration at which it remains soluble in your aqueous culture medium.

Q3: How do I select an appropriate solvent for my compound, and what precautions should I take?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving novel compounds for cell-based assays due to its high solubilizing power.[1] However, it is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[1] Always include a "vehicle control" in your experiments; these are cells treated with the same final concentration of the solvent as your highest compound concentration. This control is essential to confirm that any observed effects are due to your compound and not the solvent.[4]

Q4: My cells are very sensitive. What are the key factors to ensure they are healthy and provide reliable data?

A4: Assay data is only as good as the health of the cells used.[5] There are several key practices:

  • Cell Line Authentication: Always use cell lines from a reputable source and perform regular authentication (e.g., via STR profiling) to ensure you are working with the correct line and that it has not been cross-contaminated.[6]

  • Passage Number: Do not use cells that have been passaged for extended periods, as this can lead to phenotypic drift.[7]

  • Confluency: Avoid letting cells become over-confluent in flasks before seeding, and ensure they are in the logarithmic growth phase for experiments.[8]

  • Media and Supplements: Use fresh, high-quality media and supplements from a consistent source to minimize variability.[5]

Experimental Workflow & Protocols

Workflow for Determining Optimal In Vitro Concentration

The process of optimizing a compound's concentration is a phased approach, moving from a broad screen to a precise determination of potency. This workflow ensures that subsequent mechanistic studies are conducted at relevant concentrations.

D cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanistic Studies A Determine Max Soluble Concentration of Compound B Perform Broad-Range Dose-Response Assay (e.g., 1 nM to 1 mM) A->B Inform Starting Conc. C Identify Narrow, Effective Concentration Range B->C D Conduct Detailed Dose-Response (10-12 points in effective range) C->D E Calculate IC50/EC50 Value D->E F Select Concentrations Around IC50 Value (e.g., 0.5x, 1x, 2x, 10x) E->F G Perform Target Engagement, Signaling, or Functional Assays F->G G start Unexpected Result? var var start->var var_yes Check Cell Seeding Protocol (Ensure homogenous suspension) Check Pipetting Technique (Calibrate pipettes) Assess for Edge Effects no_effect No Observable Effect At Any Concentration? no_effect_yes Verify Compound Solubility (Visually inspect wells) Increase Incubation Time (Conduct time-course study) Confirm Target Presence (Is the target expressed in cell line?) no_effect->no_effect_yes Yes high_tox High Toxicity Even at Lowest Concentrations? no_effect->high_tox No high_tox_yes Check for Solvent Toxicity (Run vehicle control titration) Assess Compound Stability (Degradation product may be toxic) Prepare Fresh Stock Solution high_tox->high_tox_yes Yes var->var_yes Yes var->no_effect No

Caption: Troubleshooting logic for common in vitro assay issues.

Detailed Troubleshooting Table

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell numbers per well. 2. Pipetting errors during compound dilution or reagent addition. 3. "Edge effects" due to evaporation in outer wells. [3]1. Ensure a homogenous single-cell suspension before seeding. Optimize cell counting and seeding protocol. [1] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Fill the outermost wells of the plate with sterile media or PBS to maintain humidity and do not use them for experimental data. [3]
No observable effect at any concentration 1. Compound precipitated out of the solution. 2. Insufficient incubation time for the effect to manifest. 3. The compound is inactive in the chosen cell line or assay. 4. Compound degradation in the culture medium.1. Visually inspect wells for precipitation. Re-evaluate the compound's solubility limit (Protocol 1). 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration. [9] 3. Verify that the putative molecular target of the compound is expressed in your cell line. 4. Assess compound stability in the medium over time using an analytical method like HPLC, if possible.
Cells appear stressed or die even at low concentrations 1. High sensitivity of the chosen cell line. 2. Toxicity from the solvent (e.g., DMSO). 3. The compound is extremely potent.1. Test the compound in a less sensitive cell line if one is available and relevant. 2. Perform a vehicle control experiment with varying concentrations of the solvent to determine its toxicity threshold. Ensure the final solvent concentration is well below this limit (e.g., <0.1%). [1] 3. Redesign the experiment with a much lower starting concentration range (e.g., picomolar to nanomolar).

Data Summary: Key Dose-Response Parameters

The following table summarizes essential parameters derived from dose-response curves that are used to characterize a compound's effect in vitro. [4]

Parameter Description Significance in Drug Discovery
IC50 The concentration of a compound that inhibits a specific biological or biochemical function by 50%. In cell-based assays, this often refers to the concentration that reduces cell viability by 50%. [4] A primary measure of a compound's potency . A lower IC50 indicates a more potent compound.
EC50 The concentration of a compound that induces a response halfway between the baseline and maximum effect. Measures the potency of an agonist or activator in terms of the concentration required to elicit a 50% maximal response.

| GI50 | The concentration of a compound that inhibits cell growth by 50%. | Useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects of a compound. [4]|

References

  • Promega Connections. (2012). Considerations for Successful Cell-Based Assays III: Treatment Parameters. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and application of this versatile piperidine building block. The inherent functionalities of this molecule—a tertiary amine, a primary amine, and a tertiary alcohol—present unique experimental considerations. This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Synthesis and Purification

The synthesis and purification of substituted piperidines are often nontrivial.[1] The high polarity and basicity of this compound can lead to challenges in isolation and purification.

FAQ 1: My N-alkylation reaction to introduce the isopropyl group is sluggish and gives low yields. What's going wrong?

Answer: This is a common issue stemming from a combination of steric hindrance and reaction conditions. The nitrogen of the piperidine ring is a nucleophilic center, but the incoming isopropyl group is sterically bulkier than, for example, a methyl group.

  • Causality: The reaction rate of an SN2 N-alkylation is highly dependent on sterics. A bulky electrophile (like 2-bromopropane) and a somewhat hindered nucleophile (the piperidine nitrogen) will slow the reaction down. Furthermore, the choice of solvent and base is critical for facilitating this transformation.

  • Troubleshooting Steps:

    • Increase Reactivity of the Electrophile: Switch from 2-bromopropane or 2-chloropropane to a more reactive alkylating agent like isopropyl iodide or isopropyl triflate.

    • Optimize the Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally superior for N-alkylation as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.[2]

    • Choice of Base: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often sufficient. Stronger bases like sodium hydride (NaH) can be used but may increase side reactions if other acidic protons are present.

    • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition or byproduct formation.

FAQ 2: I am having difficulty purifying the final compound using standard silica gel column chromatography. The compound streaks badly or doesn't elute.

Answer: This is expected due to the molecule's two basic nitrogen atoms. The lone pairs on the amines interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to irreversible adsorption, poor separation, and significant peak tailing.

  • Causality: The Lewis basicity of the amines leads to a strong acid-base interaction with the silica surface. This prevents the compound from moving smoothly with the mobile phase.

  • Solution: Basified Silica Gel Chromatography To mitigate this issue, the acidity of the stationary phase must be neutralized. This is achieved by adding a small amount of a basic modifier to the mobile phase.

    Detailed Protocol for Column Chromatography:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase Preparation: Choose a solvent system with appropriate polarity, typically a mixture of a non-polar solvent and a polar solvent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). To this solvent mixture, add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). For example, a mobile phase could be 90:9:1 Dichloromethane:Methanol:Triethylamine.

    • Elution: Start with a lower polarity mobile phase and gradually increase the polarity (e.g., increase the percentage of methanol). This gradient elution will help separate less polar impurities first, followed by your product.

    • Alternative: If basic modifiers are not sufficient, consider using an alternative stationary phase like alumina (basic or neutral) or a reverse-phase C18 column for preparative HPLC.[3]

FAQ 3: My final product is a persistent, viscous oil that I cannot crystallize. How can I obtain a solid?

Answer: Many multi-functional amines, especially free bases, have low melting points and a high affinity for residual solvents, making them difficult to crystallize. Converting the compound to a salt is a standard and highly effective technique to induce crystallization and improve handling properties.[4]

  • Causality: Salt formation introduces strong ionic interactions, which promote the formation of a stable, ordered crystal lattice. This typically results in a higher melting point and reduced solubility in non-polar organic solvents, facilitating precipitation.

  • Protocol for Hydrochloride (HCl) Salt Formation:

    • Dissolve the purified, oily free base in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble. Good starting choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.

    • Slowly add a solution of HCl in a solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane, dropwise while stirring. Add the acid until the solution becomes slightly acidic (check with pH paper).

    • A precipitate (the HCl salt) should form immediately or upon cooling.

    • Stir the resulting slurry for 30 minutes to an hour, sometimes in an ice bath, to maximize precipitation.

    • Collect the solid by filtration, wash with a small amount of the cold solvent (e.g., diethyl ether), and dry under vacuum.

Section 2: Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the purity and integrity of amine-containing compounds.

FAQ 4: My compound has developed a yellow or brown tint over time. Is it still usable?

Answer: The discoloration is likely due to the oxidation of the amine functionalities, a common issue with piperidine derivatives when exposed to air and light.[5]

  • Causality: Amines can be oxidized by atmospheric oxygen, a process often catalyzed by light, to form colored impurities like N-oxides or other degradation products.

  • Recommendations:

    • For High-Purity Applications (e.g., final API synthesis): The material should be repurified before use. A quick pass through a small plug of basified silica or a recrystallization of the salt form can often remove the colored impurities.

    • For General Use (e.g., intermediate steps): If the subsequent reaction is robust, the small percentage of colored impurities may not interfere. However, it is best practice to use high-purity material.

    • Prevention: To prevent future discoloration, store the compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and in a refrigerator or freezer.[2]

FAQ 5: I observed crystal formation in my stock solution of the compound in DMF. What is the cause?

Answer: This is a classic problem with amine solutions. The crystallization is almost certainly due to the formation of a carbonate salt.[2][5]

  • Causality: The basic piperidine nitrogen can react with atmospheric carbon dioxide (CO₂) that dissolves into the solvent, forming an insoluble piperidinium carbonate salt.

  • Solution:

    • Test for Redissolution: Gently warm the solution. If the crystals redissolve, the solution may be usable upon warming before each use. However, this indicates a supersaturated solution that is prone to crashing out.[2]

    • Best Practice: Discard the solution and prepare a fresh one.

    • Prevention: When preparing stock solutions, use dry solvents and blanket the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

Section 3: Analytical Characterization

The bifunctional nature of this molecule requires optimized analytical methods for accurate characterization.

FAQ 6: I am getting severe peak tailing and poor resolution in my reverse-phase HPLC analysis. How can I improve my method?

Answer: This is the same issue encountered in column chromatography but in an analytical context. The basic amines interact with acidic sites on the C18 column, leading to poor peak shape.

  • Causality: Residual, un-capped silanol groups on the silica backbone of the C18 stationary phase are acidic and will interact strongly with basic analytes.

  • Solution: Mobile Phase Modification To get sharp, symmetrical peaks, you must control the ionization state of your molecule and mask the stationary phase's active sites.

    ParameterRecommended ConditionRationale
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in WaterThe acid protonates the basic amines, creating a single, positively charged species. It also protonates the silanol groups, reducing their interaction with the analyte.
    Mobile Phase B 0.1% TFA or 0.1% Formic Acid in Acetonitrile or MethanolMaintains consistent pH and ionic strength throughout the gradient.
    Column Type Standard C18 or, for best results, a column designed for basic compounds (e.g., with end-capping or a hybrid particle base).Specialized columns have fewer free silanol groups, minimizing tailing.
    Detection UV detection at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore. Or, use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).Ensures sensitive detection of the analyte.
FAQ 7: What are the key signals to look for in the 1H NMR spectrum to confirm the structure?

Answer: The 1H NMR spectrum will have several key regions. While the piperidine ring protons will likely appear as complex, overlapping multiplets, other substituents provide clear diagnostic signals.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Isopropyl -CH (CH₃)₂~2.5 - 3.0Septet1HThis signal is characteristic of the isopropyl group attached to a nitrogen.
Isopropyl -CH(CH₃ )₂~1.0 - 1.2Doublet6HA strong, clear doublet confirming the isopropyl group.
Aminomethyl -CH₂ NH₂~2.6 - 2.9Singlet or AB quartet2HAppears as a singlet if there's free rotation.
Piperidine Ring -CH₂ -~1.4 - 3.0Multiplets8HThese signals are often broad and overlapping, confirming the piperidine core.
-OH , -NH₂ VariableBroad Singlets3H (total)These signals are exchangeable with D₂O and their position is highly dependent on solvent and concentration.

Note: Expected shifts are estimates and can vary based on the solvent and pH. A combination of NMR and LC-MS is the gold standard for identity and purity confirmation.[3][6]

Visual Workflow Guides

The following diagrams illustrate standard workflows for troubleshooting and experimental execution.

TroubleshootingWorkflow Problem Problem Identified (e.g., Low Yield, Impurity) Hypothesize Hypothesize Cause (e.g., Steric Hindrance, Wrong Solvent) Problem->Hypothesize Analyze Data Solution Implement Solution (e.g., Change Reagent, Add Modifier) Hypothesize->Solution Design Experiment Verify Verify Outcome (TLC, LC-MS, NMR) Solution->Verify Run & Analyze Success Problem Solved Verify->Success Positive Result Failure Re-evaluate Hypothesis Verify->Failure Negative Result Failure->Hypothesize

Caption: General troubleshooting workflow for experimental challenges.

PurificationWorkflow Crude Crude Oily Product Column Column Chromatography (Basified Mobile Phase) Crude->Column Check1 Purity Check (HPLC/NMR) Column->Check1 Salt Salt Formation (e.g., with HCl in Ether) Check1->Salt >95% Pure Repurify Repurify Check1->Repurify <95% Pure Filter Filter & Dry Salt->Filter Final Pure Crystalline Solid Filter->Final Repurify->Column

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile piperidine intermediate. The unique structure of this molecule, featuring a tertiary amine, a primary amine, and a tertiary alcohol, presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven insights and protocols to help you achieve high purity for your downstream applications.

Section 1: Understanding the Molecule's Chemistry

Before troubleshooting purification issues, it is crucial to understand the physicochemical properties of this compound. Its behavior is dictated by three key functional groups:

  • Tertiary Piperidine Nitrogen: This is a relatively strong base (pKa ~10-11) that is easily protonated. It is also sterically hindered by the isopropyl group.

  • Primary Aminomethyl Group: This is also basic (pKa ~9-10) and readily forms salts. Its primary nature makes it susceptible to certain side reactions.

  • Tertiary Hydroxyl Group: This polar group significantly increases the compound's water solubility and its ability to act as a hydrogen bond donor.

The combination of these groups makes the molecule highly polar and basic. This is the root cause of common purification challenges, such as poor solubility in nonpolar organic solvents and streaking during silica gel chromatography. However, these properties can also be exploited for efficient purification, particularly through acid-base chemistry.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a yellow or brown oil/solid, but I expected a white solid. What is the cause and how can I fix it?

A1: This discoloration is a classic sign of impurity, most commonly due to oxidation or residual acidic reagents from the synthesis.

  • Probable Cause (Oxidation): Amines, especially primary amines, are susceptible to air oxidation over time, which can produce colored impurities.[1] This process can be accelerated by light and heat.

  • Probable Cause (Residual Acid): If the workup procedure did not adequately neutralize all acidic species, these can char the product during solvent evaporation (especially if heated), leading to discoloration.

  • Solutions:

    • Thorough Neutralization: Ensure the final workup step involves a wash with a base, such as saturated sodium bicarbonate or dilute sodium hydroxide solution, to remove all acidic impurities before solvent evaporation.

    • Acid-Base Extraction: Perform a full acid-base extraction as detailed in Section 4. This is highly effective at removing non-basic, colored impurities.

    • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize oxidation.[2]

Q2: I'm trying to use silica gel column chromatography, but my compound streaks badly on the TLC plate and gives poor separation. What's happening?

A2: This is the most common issue when chromatographing basic amines on standard silica gel.

  • Causality: Silica gel is slightly acidic (pKa ~4-5). The basic amine groups on your molecule interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This causes the characteristic "streaking" or "tailing" where the compound moves slowly and unevenly down the column, resulting in broad peaks and poor separation.[3]

  • Solutions:

    • Eluent Modification (Recommended): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:

      • 0.5-2% triethylamine (Et₃N) in your ethyl acetate/hexane or dichloromethane/methanol eluent system.[3]

      • 0.5-2% ammonium hydroxide in your methanol portion for highly polar systems. A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).

    • Use a Different Stationary Phase: If streaking persists, switch to a more suitable stationary phase.

      • Basic Alumina: Alumina is available in neutral or basic grades and is an excellent alternative for purifying basic compounds.[3]

      • Reverse-Phase Chromatography (C18): Given the compound's polarity, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to ensure the amines are protonated) can be very effective.[3]

Q3: During my acid-base workup, I'm getting a persistent emulsion at the interface between the organic and aqueous layers. How can I break it?

A3: Emulsions are common when performing extractions with basic solutions. They are stabilized by partially soluble species that accumulate at the layer interface.

  • Solutions (in order of preference):

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often forces the separation of the layers.

    • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel. The fine particulate matter often breaks the emulsion.

    • Centrifugation: If available, centrifuging the mixture in appropriate tubes is a highly effective method for separating the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) will allow the layers to separate on their own.

Q4: My purified free base is an oil that refuses to crystallize. How can I obtain a stable, solid product?

A4: It is common for highly functionalized amines to be oils or low-melting solids in their free base form. Converting the compound to a salt is a standard and highly effective technique to induce crystallization and improve handling and stability.

  • Causality: The formation of an ionic salt introduces a highly ordered crystal lattice structure, which significantly increases the melting point and promotes crystallinity.[2][3]

  • Solution: Salt Formation

    • Dissolve the purified free base oil in a suitable organic solvent where the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether).

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

    • The hydrochloride salt will typically precipitate as a white solid.

    • Collect the solid by filtration, wash with cold solvent (e.g., cold diethyl ether) to remove any excess acid, and dry under vacuum.[1] This solid can then be further purified by recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most robust, general-purpose purification strategy for this compound?

A: A multi-step strategy is most effective. Start with a liquid-liquid acid-base extraction to perform a "gross" purification, removing non-basic impurities. Then, for high purity, follow up with either recrystallization of the hydrochloride salt or modified column chromatography. The choice between the final steps depends on the nature of the remaining impurities.

Workflow: Recommended Purification Strategy

G crude Crude Product (in Organic Solvent) acid_wash Wash with 1M HCl (aq) (Protonates Amines) crude->acid_wash separation1 Separate Layers acid_wash->separation1 organic_impurities Organic Layer (Neutral Impurities) separation1->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) separation1->aqueous_product basify Add NaOH (aq) to pH > 12 (Deprotonates Amines) aqueous_product->basify extract Extract with DCM/EtOAc basify->extract separation2 Separate Layers extract->separation2 aqueous_waste Aqueous Layer (Waste Salts) separation2->aqueous_waste Discard organic_product Organic Layer (Purified Free Base) separation2->organic_product dry_evap Dry (Na₂SO₄), Filter, Evaporate Solvent organic_product->dry_evap free_base Purified Free Base dry_evap->free_base purity_check Assess Purity (TLC, LC-MS) free_base->purity_check final_product High-Purity Product purity_check->final_product Purity OK recrystallize Salt Formation & Recrystallization purity_check->recrystallize Impurities Present chromatography Modified Column Chromatography purity_check->chromatography Impurities Present recrystallize->final_product chromatography->final_product

Caption: A robust purification workflow for this compound.

Q: What solvent systems are recommended for recrystallizing the hydrochloride salt?

A: The goal is to find a solvent or solvent system where the salt is soluble when hot but poorly soluble when cold. Good starting points for piperidine derivatives include:

  • Isopropanol (IPA)

  • Ethanol

  • Methanol/Acetonitrile[4]

  • Methanol/Diethyl Ether (using ether as the anti-solvent)

Always start on a small scale (10-20 mg) to screen for the optimal solvent system.[1]

Q: Which analytical techniques are best for assessing the final purity?

A: A combination of methods is recommended for a complete picture:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities if they are at levels >1-2%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for determining purity percentage. It separates the main compound from trace impurities and confirms the molecular weight.

  • Melting Point: For a crystalline salt, a sharp melting point range is a good indicator of high purity. Broad melting ranges suggest the presence of impurities.

Section 4: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or acidic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction on the organic layer two more times with fresh 1M HCl, combining all aqueous extracts. The desired product is now in the aqueous layer as its hydrochloride salt.[5][6]

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (EtOAc or DCM) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous flask in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (check with pH paper). This neutralizes the HCl and deprotonates the ammonium salts to regenerate the free amine.[6][7]

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base with three portions of DCM. The product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the target compound from impurities of similar basicity and polarity.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent systems like 10-20% Ethyl Acetate/Hexane and 5-10% Methanol/DCM. Crucially, add 1% triethylamine (Et₃N) to the TLC jar. The ideal solvent system should give your product an Rf value of approximately 0.3.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (containing 1% Et₃N). Ensure the packing is homogeneous and free of air bubbles.[9]

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or just DCM) and load it onto the top of the silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that removing all the triethylamine may require placing the product under high vacuum for an extended period.

Data Summary Table: Recommended Starting Conditions

Purification MethodStationary PhaseRecommended Mobile Phase / SolventsKey ModifierBest For Removing
Normal Phase Column Silica Gel5-15% MeOH in DCM1% TriethylamineImpurities of different polarity
Reverse Phase Column C18 Silica20-80% MeCN in H₂O0.1% Formic AcidNon-polar impurities
Acid-Base Extraction N/AOrganic: DCM or EtOAc; Aqueous: 1M HCl, 5M NaOHN/ANeutral or acidic impurities
Recrystallization N/AIsopropanol or MeOH/AcetonitrileHCl (for salt formation)Small amounts of closely related impurities

Troubleshooting Logic for Column Chromatography

G start TLC Plate shows streaking/tailing cause Cause: Basic amine interacting with acidic silica gel start->cause solution1 Solution 1: Add 1% Et₃N or NH₄OH to eluent cause->solution1 solution2 Solution 2: Switch to basic alumina as stationary phase cause->solution2 solution3 Solution 3: Use Reverse-Phase (C18) chromatography cause->solution3 outcome Result: Sharp spots on TLC, good separation on column solution1->outcome solution2->outcome solution3->outcome

Caption: Decision tree for resolving amine streaking in silica gel chromatography.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][5]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][6]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link][7]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link][3]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from [4]

  • Google Patents. (1997). EP0770602A2 - Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved from [12]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link][8]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link][9]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link][13]

  • PharmaGrowthHub. (2023). Amino columns. Retrieved from [Link][14]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link][15]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link][2]

  • Google Patents. (1993). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. Retrieved from [16]

Sources

How to prevent degradation of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

The molecule possesses three key functional groups that are susceptible to degradation: a primary amine, a tertiary amine, and a tertiary alcohol. The primary degradation pathways are:

  • Oxidation: The primary and tertiary amine groups are susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and trace metal impurities. This can lead to the formation of N-oxides and other undesired byproducts.

  • Dehydration: Under acidic conditions, the tertiary alcohol can undergo an elimination reaction, removing a water molecule to form an unsaturated piperidine derivative.

  • Reaction with Carbon Dioxide: Being basic, the amine functionalities can readily react with atmospheric CO₂ to form carbamate salts. While often reversible, this alters the compound's properties and can lead to precipitation or inconsistent reactivity.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal stability, the compound should be stored under controlled conditions that mitigate the risks of oxidation, CO₂ interaction, and thermal decomposition. Piperidine derivatives, in general, require careful storage to maintain their chemical integrity.[1]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine groups and reaction with atmospheric CO₂.
Light Amber Glass Vial / DarkProtects the compound from photolytic degradation.
Container Tightly SealedPrevents ingress of air and moisture.[1][2]

Q3: I need to make a stock solution. What is the best way to handle this compound in solution to maintain its stability?

Solution stability is highly dependent on the choice of solvent and pH.

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions. If an aqueous buffer is required for an experiment, prepare it fresh.

  • pH Control: Maintain a slightly basic pH (approx. 8-10) to prevent the acid-catalyzed dehydration of the tertiary alcohol. Avoid strongly acidic or basic conditions.

  • Degassing: For aqueous solutions, using a degassed buffer can minimize dissolved oxygen, reducing the risk of oxidation.

Q4: What are the common visual or analytical signs of compound degradation?

  • Visual Signs: A noticeable color change, typically to yellow or brown, can indicate oxidation or the formation of impurities.

  • Analytical Signs: When analyzing by techniques like HPLC or LC-MS, the appearance of new peaks, a decrease in the main peak's area percent, or changes in retention time can signal degradation.

Troubleshooting Guide: Degradation Issues

If you suspect degradation, consult the following table for potential causes and corrective actions.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Unexpected Peaks in HPLC/LC-MS Analysis 1. Oxidation: Exposure to air during handling or storage. 2. Dehydration: Solution pH is too acidic. 3. CO₂ Adduct: Reaction with atmospheric CO₂.1. Purge stock solution vials with argon/nitrogen before sealing. Use degassed solvents. 2. Check and adjust the pH of your solutions. Use a suitable buffer in the slightly basic range. 3. Store the solid compound and solutions under an inert atmosphere.
Compound Has Changed Color (Yellow/Brown) Oxidation: The amine groups are known to form colored oxidation products over time, especially with prolonged exposure to air and/or light.Discard the discolored reagent as its purity is compromised. Procure a fresh batch and adhere strictly to recommended storage conditions (refrigerated, inert atmosphere, dark).
Poor Solubility or Precipitation from Solution Carbamate Formation: Reaction with atmospheric CO₂ can form a less soluble carbamate salt, leading to precipitation, particularly in non-polar aprotic solvents.Gently warm the solution and sparge with argon or nitrogen. The carbamate formation is often reversible, and the inert gas can help shift the equilibrium back. For future work, handle and store solutions under an inert atmosphere.
Inconsistent Experimental Results / Loss of Activity Significant Degradation: A substantial portion of the parent compound has degraded, reducing its effective concentration and introducing impurities that may interfere with the experiment.1. Perform a purity check on your current stock using a suitable analytical method (see Protocol 2). 2. If purity is below 95%, it is highly recommended to use a new, verified lot of the compound. 3. Review your handling and storage procedures against the recommendations in this guide.
Underlying Chemical Principles of Degradation

Understanding the causality behind degradation is key to preventing it. The structure of this compound contains functional groups prone to specific reactions.

cluster_main This compound cluster_pathways Degradation Pathways cluster_products Degradation Products Parent Parent Compound Oxidation Oxidation (O₂, light, metals) Parent->Oxidation Susceptible Amines Dehydration Dehydration (Acidic pH, H⁺) Parent->Dehydration Tertiary Alcohol CO2_Reaction Reaction with CO₂ (Atmospheric CO₂) Parent->CO2_Reaction Basic Amines N_Oxides N-Oxides & Other Oxidized Species Oxidation->N_Oxides Alkene Unsaturated Piperidine (Alkene) Dehydration->Alkene Carbamate Carbamate Salt CO2_Reaction->Carbamate

Caption: Potential degradation pathways for the target compound.

  • Oxidation of Amines: Both the primary (-NH₂) and tertiary (N-isopropyl) amine groups are nucleophilic and can be oxidized. This process is often a radical-mediated reaction initiated by light or trace metals and propagated by atmospheric oxygen. The formation of N-oxides is a common outcome.

  • Acid-Catalyzed Dehydration: The tertiary alcohol (-OH) is stable under neutral and basic conditions. However, in the presence of an acid (H⁺), the hydroxyl group can be protonated to form a good leaving group (H₂O). Subsequent elimination of water results in the formation of a carbon-carbon double bond, yielding an alkene, which is a significant structural modification.

  • Reaction with Carbon Dioxide: The lone pair of electrons on the nitrogen atoms of the primary and tertiary amines makes them basic. They can react with electrophilic carbon in CO₂ to form carbamate salts. This is an equilibrium reaction that can be problematic in stock solutions, affecting solubility and pH.

Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow

This protocol ensures the compound's integrity from receipt to experimental use.

A 1. Receipt of Compound Verify Certificate of Analysis (CoA) B 2. Immediate Storage Store at 2-8°C in the dark (Original container) A->B C 3. Aliquoting Solid Work in a glove box or dry, low-humidity environment B->C For Use D 4. Transfer to Vials Use amber glass vials C->D E 5. Inert Atmosphere Backfill each vial with Argon or Nitrogen before sealing D->E F 6. Long-Term Storage Store aliquots at 2-8°C E->F G 7. Solution Preparation Use anhydrous solvent. Prepare fresh if aqueous. F->G For Experiment H 8. Post-Use Purge solution vial with inert gas before re-storing G->H

Caption: Workflow for optimal storage and handling.

Step-by-Step Methodology:

  • Verification: Upon receipt, immediately review the Certificate of Analysis (CoA) to confirm purity and identity.[2]

  • Initial Storage: Place the original container in a refrigerator (2-8°C) away from light sources.

  • Aliquoting: To avoid repeated opening of the main container, prepare smaller aliquots for daily/weekly use. If possible, perform this in a glove box under an inert atmosphere.

  • Packaging: Use amber glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined).

  • Inerting: Before sealing each aliquot, flush the vial headspace with a gentle stream of dry argon or nitrogen gas for 15-30 seconds.

  • Stock Solution: When preparing a stock solution (e.g., in DMSO), use anhydrous grade solvent. After dissolving the compound, flush the vial headspace with inert gas before sealing and storing at 2-8°C or -20°C.

  • Aqueous Buffers: Prepare aqueous solutions immediately before use with high-purity, degassed water or buffer. Do not store aqueous solutions for long periods.

Protocol 2: Assessing Compound Purity and Degradation

Routine analysis is crucial for verifying compound integrity, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.

Objective: To quantify the purity of this compound and detect potential degradation products.

Materials:

  • Sample of this compound

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 Reverse-Phase HPLC column

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Bicarbonate in Water (adjust based on compound's pKa)

  • Mobile Phase B: Acetonitrile or Methanol

  • High-purity water and solvents

Methodology:

  • Sample Preparation: Accurately prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detector: UV at ~210 nm (as the molecule lacks a strong chromophore) or MS.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A, 5% B) and gradually increase the organic phase (e.g., to 95% B over 15 minutes). This ensures the elution of both the polar parent compound and any less polar degradation products.

  • Analysis:

    • Inject a known concentration to establish a reference chromatogram for a pure sample.

    • Analyze the test sample under the same conditions.

    • Calculate the purity by taking the area of the main peak as a percentage of the total area of all peaks.

    • The presence of new, significant peaks indicates the formation of degradation products. LC-MS can be used to obtain mass information on these new peaks to help identify their structures.

References
  • Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide.
  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BIOSYNCE. (2025). What are the detection methods for piperidine?.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
  • RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • Books. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions.

Sources

Technical Support Center: Managing Potential Assay Interference from 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 4-(aminomethyl)-1-(propan-2-yl)piperidin-4-ol and structurally related compounds in their experimental workflows. Small molecules are essential tools in drug discovery and chemical biology, but their intrinsic chemical properties can sometimes lead to non-specific interactions with assay components, resulting in misleading data.[1][2] This guide provides a comprehensive framework for identifying, understanding, and mitigating potential assay interference caused by this specific compound.

Our approach is grounded in a mechanistic understanding of both the compound's structure and the chemistry of common assays. By anticipating potential issues and implementing robust control experiments, researchers can ensure the integrity and reliability of their results.

Compound Profile: this compound

To effectively troubleshoot, one must first understand the relevant chemical features of the molecule .

FeatureStructure MoietyPotential for Interference
Primary Amine -CH₂-NH₂ High. Can act as a nucleophile or a reducing agent. Known to interfere with copper-based protein assays and assays involving enzymatic reactions.[3][4]
Tertiary Amine Piperidine NitrogenModerate. Can alter solution pH and interact with assay components, particularly in immunoassays.[5]
Hydroxyl Group -OHLow to Moderate. Can participate in hydrogen bonding and may have mild reducing potential.
Basicity Primary & Tertiary AminesHigh. The amine groups make the compound basic, which can alter the pH of buffered assay solutions, affecting enzyme kinetics and dye-protein interactions.

Frequently Asked Questions (FAQs)

Q1: My protein concentration seems unexpectedly high when using the BCA assay for lysates treated with this compound. Why?

A1: This is a classic sign of chemical interference. The Bicinchoninic Acid (BCA) assay's mechanism involves the reduction of Cu²⁺ to Cu¹⁺ by protein backbones in an alkaline medium.[6] Your compound contains a primary amine, which, like biogenic amines, can also reduce Cu²⁺, leading to a strong, protein-independent colorimetric signal and a false positive for protein concentration.[3]

Q2: I observed a decrease in signal in my MTT cell viability assay, but other assays show no toxicity. What could be happening?

A2: The MTT assay measures cell viability by the enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] Compounds with reducing potential can directly reduce MTT to formazan in the absence of cellular activity, leading to a false-positive signal for viability.[7][8] Conversely, if the compound interacts with or inhibits the cellular dehydrogenases responsible for MTT reduction, it could lead to an underestimation of viability.[9] It is crucial to run a compound-only control (no cells) to check for direct MTT reduction.

Q3: Can this compound interfere with luciferase-based reporter assays?

A3: Yes, interference is possible through several mechanisms. Small molecules can directly inhibit the luciferase enzyme, often by competing with its substrate, luciferin.[10][11] They can also interfere with the light signal itself through quenching or by emitting their own light (autofluorescence/luminescence). A common artifact is luciferase stabilization, where the compound prevents enzyme degradation, leading to an artificially high signal.[11]

Q4: How do I begin to check for interference from my compound?

A4: The first and most critical step is to run parallel control experiments. The most important is a "compound-only" control, where you add your compound to the assay buffer and reagents without any biological material (e.g., no protein, no cells). Any signal generated in this control is a direct measure of interference.

Troubleshooting Guides by Assay Type

Protein Quantification Assays
A. Bicinchoninic Acid (BCA) Assay
  • Mechanism of Interference: The primary amine on this compound can directly reduce Cu²⁺ to Cu¹⁺, mimicking the biuret reaction of proteins and generating a false-positive signal.[3][6] This leads to an overestimation of protein concentration.

  • Troubleshooting Protocol:

    • Confirm Interference: Prepare a serial dilution of your compound in the same buffer used for your protein samples.

    • Add the BCA working reagent to these "compound-only" samples.

    • Incubate alongside your experimental samples and standards.

    • Measure the absorbance at 562 nm. A significant signal in the compound-only wells confirms interference.

  • Mitigation Strategies:

    • Switch Assay: The Bradford assay is the recommended alternative. Its mechanism, based on Coomassie dye binding to basic (especially arginine) and aromatic amino acid residues under acidic conditions, is not susceptible to interference from reducing agents like primary amines.[12]

    • Sample Dilution: If the compound concentration is low and protein concentration is high, diluting the sample may reduce the interfering substance below its effective concentration while keeping the protein within the assay's linear range.[13]

    • Protein Precipitation: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the interfering compound before quantification.[13]

B. Bradford Assay
  • Mechanism of Interference: Generally robust, but interference is possible. The Bradford assay relies on an acidic environment. The basic amine groups on the compound can slightly increase the pH of the reagent, potentially affecting the dye's binding efficiency.[12] High concentrations of the compound might also interact with the Coomassie dye.

  • Troubleshooting Protocol:

    • Confirm Interference: Run a compound-only control as described for the BCA assay.

    • Measure absorbance at 595 nm. Interference is less likely than with BCA, but this control is essential for validation.

  • Mitigation Strategies:

    • Ensure Proper Buffering: Ensure your protein standard is prepared in the exact same buffer as your samples to account for any minor pH effects from the compound's vehicle (e.g., DMSO).

    • Use a Compatible Standard: The choice of protein standard (e.g., BSA vs. BGG) is important, as the assay response is dependent on the amino acid composition.

Cell Viability / Metabolism Assays (Tetrazolium Dyes)
A. MTT, MTS, XTT, and WST-1 Assays
  • Mechanism of Interference: These assays rely on cellular dehydrogenases to reduce a tetrazolium salt to a colored formazan product.[14]

    • Direct Reduction (False Positive): Compounds that are reducing agents can directly convert the tetrazolium salt to formazan without any enzymatic activity, making the cells appear more viable than they are.[7][8]

    • Optical Interference: If the compound is colored or becomes colored in the assay media, it can absorb light at the same wavelength as the formazan product, leading to inaccurate readings.[8]

    • Inhibition of Formazan Extrusion: Some compounds can interfere with the cell's ability to export the formazan product, affecting the final readout.[14]

  • Troubleshooting Protocol:

    • Run Compound-Only Control: Add the compound to cell-free culture media, add the MTT/MTS reagent, and follow the standard incubation and reading steps. A color change indicates direct reduction.

    • Check for Optical Interference: Measure the absorbance of the compound in media at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) before adding the reagent.

  • Mitigation Strategies:

    • Use a Non-Metabolic Viability Assay: Switch to an assay with an orthogonal mechanism. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels, is an excellent alternative as it is less prone to interference from redox-active compounds.[10]

    • LDH Release Assay: Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells. This measures cell death rather than metabolic activity.

    • Data Correction: If interference is present but minimal and consistent, you can subtract the background signal from the compound-only control from your experimental wells. However, this is less robust than switching assays.

Luciferase Reporter Assays
  • Mechanism of Interference: Luciferase assays are enzymatic; light is produced when the enzyme oxidizes its substrate (luciferin).[15] Interference can occur in multiple ways.[1][10]

    • Direct Enzyme Inhibition: The compound may bind to the luciferase enzyme, inhibiting its activity and causing a false-negative or reduced signal.[11]

    • Light Signal Interference: The compound may absorb the emitted light (quenching) or be autofluorescent/autoluminescent, adding to the signal.

    • Enzyme Stabilization: Some compounds can inhibit the proteasomal degradation of luciferase, leading to enzyme accumulation and a false-positive signal.[11]

  • Troubleshooting Protocol:

    • Cell-Free Luciferase Assay: To test for direct inhibition, combine your compound with purified luciferase enzyme and its substrate in a cell-free buffer. A decrease in signal compared to a vehicle control indicates direct inhibition.

    • Promoterless Vector Control: To check for non-specific pathway activation or stabilization effects, transfect cells with a reporter vector that lacks a promoter or contains only a minimal promoter. If your compound still produces a signal, it suggests an off-target effect.

  • Mitigation Strategies:

    • Use a Different Luciferase: Firefly luciferase is the most common but also the most susceptible to interference.[11] Consider using a different reporter system like Renilla luciferase or the engineered NanoLuc® luciferase, which are structurally different and may not be inhibited by your compound.[11][16]

    • Orthogonal Reporter: Validate hits using a completely different reporter system, such as a fluorescent protein (e.g., GFP) or a secreted enzyme (e.g., SEAP), if possible.

    • Counter-Screen: Explicitly screen for luciferase inhibitors using the cell-free assay described above.

General Mitigation Workflow

The following workflow provides a systematic approach to identifying and addressing potential assay interference from any test compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Mitigation A Primary Screen with Test Compound B Run Parallel 'Compound-Only' Control (No Cells/Protein) A->B C Signal in Compound-Only Control? B->C D No Interference Detected. Proceed with data analysis. C->D No E Interference Confirmed. Proceed to Characterization. C->E Yes F Characterize Interference: - Dose-response - Optical scan - Cell-free enzyme assay E->F G Select Mitigation Strategy F->G H Option 1: Switch to Orthogonal Assay (e.g., BCA -> Bradford) G->H I Option 2: Implement Data Correction (Subtract Background) G->I J Option 3: Physically Remove Compound (e.g., Protein Precipitation) G->J K Validate New Assay/ Method with Controls H->K I->K J->K L Final Validated Data K->L

Caption: Systematic workflow for identifying and mitigating assay interference.

References

  • Tackling assay interference associated with small molecules. PubMed. (2024-04-15).
  • Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. Benchchem.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
  • Tackling assay interference associated with small molecules.
  • Interference of biogenic amines with the measurement of proteins using bicinchoninic acid. [No Source Found].
  • Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irrit
  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). (2022-03-30).
  • Assay Interference by Aggreg
  • Tertiary amine compounds for use in immunoassays.
  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PubMed. (2015-12-15).
  • Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. NIH.
  • Chemistry of Protein Assays. Thermo Fisher Scientific - US.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. (2021-11-26).
  • How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. (2015-06-10).
  • Interferences in the Optimization of the MTT Assay for Viability Estim
  • Bradford protein assay. chemeurope.com.
  • Does chitin interfere with the absorbance readings in Bradford Assay?.
  • Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines. NIH. (2020-05-23).
  • Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. (2016-07-01).
  • Bradford protein assay. Abcam.
  • Eliminate interfering substances from samples for BCA protein assays. Thermo Fisher Scientific.
  • NanoLuc® Luciferase.
  • Polyamine containing primary amine are detectable by microBCA assay?.
  • Luciferase Assay System Protocol.

Sources

Technical Support Center: Strategic Modification of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for qualified researchers and drug development professionals in a controlled laboratory setting. The synthesis, handling, and modification of chemical compounds require strict adherence to safety protocols and regulations. All experimental work should be conducted by trained personnel.

Introduction

Welcome to the technical support center for the optimization of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol derivatives. This guide is designed to assist researchers in navigating the common challenges and strategic decisions involved in modifying this versatile scaffold to enhance therapeutic efficacy. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to streamline your discovery pipeline.

The core structure, a 4-substituted piperidine, is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The following sections provide a structured, question-and-answer-based approach to address specific issues you may encounter during your lead optimization campaign.

Part 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific, practical problems that can arise during the synthesis and evaluation of new analogs.

Question 1: We are experiencing poor regioselectivity when attempting to modify the aminomethyl group. How can we achieve selective N-alkylation or N-acylation without affecting the piperidine nitrogen?

Answer: This is a classic selectivity challenge owing to the presence of two nucleophilic nitrogen atoms: the primary amine of the aminomethyl group and the tertiary amine of the N-isopropyl piperidine ring.

  • Underlying Cause: The piperidine nitrogen, despite being tertiary, can still react under certain conditions, leading to quaternization or undesired side reactions, especially with highly reactive electrophiles or harsh conditions. The primary amine is generally more nucleophilic and sterically accessible, but its reactivity is pH-dependent.

  • Troubleshooting Strategy 1: Orthogonal Protection: The most robust solution is to use a protecting group strategy.

    • Protect the Primary Amine: Selectively protect the primary aminomethyl group with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The reaction of the parent molecule with Boc-anhydride ((Boc)₂O) under basic conditions (e.g., triethylamine or DIPEA in DCM) will selectively protect the primary amine.

    • Modify the Piperidine Nitrogen (if desired): With the primary amine protected, you can now perform modifications on the piperidine nitrogen, such as N-dealkylation followed by re-alkylation, if your strategy requires it.

    • Deprotection: Once modifications elsewhere are complete, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Troubleshooting Strategy 2: pH Control: For direct, selective acylation, you can exploit the pKa difference between the two nitrogens. By carefully controlling the pH of the reaction medium, you can protonate the more basic piperidine nitrogen, rendering it non-nucleophilic, while the primary amine remains sufficiently nucleophilic to react with an acylating agent. This requires fine-tuning and may not be suitable for all substrates.

Question 2: Our new analogs show promising in vitro potency but suffer from poor metabolic stability in liver microsome assays. What are the likely metabolic "hot spots" on this scaffold?

Answer: Poor metabolic stability is a common reason for late-stage attrition. For the this compound scaffold, the most probable sites of metabolic attack are:

  • The N-isopropyl group: The isopropyl group is highly susceptible to oxidation by cytochrome P450 enzymes (CYPs), particularly at the tertiary carbon. This can lead to N-dealkylation, a very common metabolic pathway for N-alkyl amines.

  • The Piperidine Ring: The carbons alpha to the piperidine nitrogen are also prone to CYP-mediated oxidation, which can lead to ring-opening or the formation of lactams.

  • The Aminomethyl Group: While generally more stable, the primary amine can undergo oxidation or conjugation reactions.

Mitigation Strategies:

  • Metabolic Blocking: Introduce steric hindrance or electron-withdrawing groups near the metabolic hot spots. For the N-isopropyl group, consider replacing it with more stable alternatives like a cyclopropyl, cyclobutyl, or a t-butyl group. Fluorination of the alkyl group can also block metabolism.

  • Bioisosteric Replacement: Replace the entire N-isopropylpiperidine moiety with a different, more metabolically stable heterocyclic system that maintains the required spatial arrangement of substituents.

Part 2: Frequently Asked Questions (FAQs) - Strategic Planning

This section covers broader, strategic questions to guide your lead optimization program.

Question 3: What is the rationale behind modifying the tertiary alcohol at the C4 position, and what modifications should we consider?

Answer: The tertiary alcohol at the C4 position is a key functional group that significantly influences the molecule's properties.

  • Role of the Hydroxyl Group: The -OH group is a potent hydrogen bond donor and acceptor. It can be critical for anchoring the ligand into the target's binding pocket. Furthermore, its polarity impacts solubility and membrane permeability.

  • Rationale for Modification:

    • Improve Potency/Selectivity: Converting the alcohol to an ether or an ester can introduce new interactions with the target protein. For example, an ether linkage can introduce a lipophilic group to access a hydrophobic pocket.

    • Modulate Physicochemical Properties: Masking the polar hydroxyl group can increase lipophilicity (logP), which may enhance membrane permeability and oral absorption, but could also increase metabolic clearance or off-target effects.

    • Introduce a Linker: The hydroxyl group can serve as an attachment point for linkers in applications like PROTACs (Proteolysis Targeting Chimeras) or for conjugation to imaging agents.

  • Recommended Modifications:

    • Etherification: Use the Williamson ether synthesis (reacting the corresponding alkoxide with an alkyl halide) to introduce small alkyl (methyl, ethyl) or larger functionalized chains.

    • Esterification: React the alcohol with an acyl chloride or carboxylic acid (under conditions like DCC/DMAP coupling) to form esters. Esters can also act as prodrugs, being cleaved in vivo to release the active parent alcohol.

Question 4: How can we systematically explore the Structure-Activity Relationship (SAR) around the aminomethyl group?

Answer: The aminomethyl group is a primary interaction point and a vector for exploring chemical space. A systematic approach is crucial.

  • Homologation: Extend the carbon chain to an aminoethyl or aminopropyl group. This alters the distance and flexibility of the basic nitrogen relative to the piperidine core.

  • Alkylation: Prepare a small library of secondary and tertiary amines (N-methyl, N-ethyl, N-dimethyl). This probes the steric and electronic requirements of the binding pocket.

  • Acylation/Sulfonylation: Convert the primary amine to a variety of amides or sulfonamides. This replaces the basic nitrogen with a neutral, hydrogen-bond-donating/accepting group, which can fundamentally alter the binding mode and physicochemical properties.

  • Bioisosteric Replacement: Consider replacing the aminomethyl group with other functionalities that can mimic its role as a hydrogen bond donor or basic center, such as a guanidine or a small heterocycle like imidazole.

A decision tree for this process can be visualized as follows:

SAR_Decision_Tree Start Parent Scaffold -CH2NH2 Homologation Homologation -(CH2)n-NH2 Start->Homologation Modify Linker Alkylation N-Alkylation -CH2NHR, -CH2NR2 Start->Alkylation Modify Basicity Acylation N-Acylation -CH2NHCOR Start->Acylation Remove Basicity Bioisostere Bioisosteric Replacement Start->Bioisostere Explore New Interactions

Caption: SAR exploration workflow for the aminomethyl group.

Part 3: Experimental Protocols & Data

Protocol 1: Selective Boc-Protection of the Primary Amine

  • Dissolution: Dissolve 1.0 equivalent of this compound in Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution and stir at room temperature for 10 minutes.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected product.

Table 1: Physicochemical Property Comparison of Parent vs. Modified Scaffolds

Compound IDModificationcLogP (Calculated)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Parent None1.8555.433
Analog-01 N-Boc Protected3.5081.625
Analog-02 C4-O-Methyl Ether2.2846.223
Analog-03 N-Acetyl (Amine)1.5581.624

Data calculated using standard cheminformatics software; actual values may vary.

Workflow Diagram: High-Throughput Screening (HTS) Cascade

This diagram outlines a typical screening funnel for newly synthesized analogs.

HTS_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening / Profiling PrimaryAssay Biochemical Assay (e.g., Target Binding, IC50) CellAssay Cell-Based Potency (EC50) PrimaryAssay->CellAssay Potency > Threshold Selectivity Selectivity Panel (vs. Anti-targets) CellAssay->Selectivity Cellular Activity Confirmed ADME In Vitro ADME (Microsomal Stability, Permeability) Selectivity->ADME Selectivity Window > 10x PK In Vivo PK (Rodent) ADME->PK Favorable ADME Profile Lead Lead Candidate PK->Lead Good Exposure

Caption: Tiered screening cascade for analog prioritization.

References

  • Cytochrome P450-Mediated Metabolism of Drugs and other Xenobiotics. FEBS Journal. Available at: [Link]

  • Prodrugs: an efficient way to improve drug delivery. Current Medicinal Chemistry. Available at: [Link]

Validation & Comparative

A Comparative Guide to Inhibitors of the Autotaxin-Lysophosphatidic Acid Receptor 1 (ATX-LPAR1) Axis in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of therapeutic strategies targeting the Autotaxin-Lysophosphatidic Acid Receptor 1 (ATX-LPAR1) signaling axis, a critical pathway in the pathogenesis of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF). We will delve into the mechanisms of action, comparative efficacy, and the experimental validation of key inhibitors, offering insights for researchers and drug development professionals in the field.

Introduction: The ATX-LPAR1 Axis as a Therapeutic Target

The ATX-LPAR1 signaling pathway is a pivotal player in numerous cellular processes, including cell proliferation, migration, and survival.[1][2] Its dysregulation is strongly linked to the progression of various metabolic and inflammatory conditions, most notably fibrotic diseases and cancer.[1][3]

Autotaxin (ATX) is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator.[2][4][5] LPA then binds to a family of G protein-coupled receptors, with the LPA receptor 1 (LPAR1) being a key mediator of fibrotic processes.[2][6] Activation of LPAR1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix characteristic of fibrosis.[7]

Given the central role of this pathway in fibrosis, significant efforts have been made to develop inhibitors that target either ATX or LPAR1.[4][6] This guide will compare and contrast these two therapeutic approaches, highlighting representative clinical candidates.

Visualizing the ATX-LPAR1 Signaling Pathway

The following diagram illustrates the key components and therapeutic intervention points within the ATX-LPAR1 signaling axis.

ATX_LPAR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA catalysis LPAR1 LPAR1 LPA->LPAR1 binding & activation ATX_Inhibitor ATX Inhibitors (e.g., Ziritaxestat) ATX_Inhibitor->ATX inhibition G_Protein G Protein Activation LPAR1->G_Protein LPAR1_Antagonist LPAR1 Antagonists (e.g., BMS-986278) LPAR1_Antagonist->LPAR1 antagonism Downstream Downstream Signaling (e.g., Rho/ROCK) G_Protein->Downstream Fibrotic_Response Pro-fibrotic Gene Expression Fibroblast Proliferation & Migration Downstream->Fibrotic_Response In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Enzyme_Assay Enzymatic Assay (e.g., ATX activity) Potency Determine IC50 / Ki Enzyme_Assay->Potency Binding_Assay Receptor Binding Assay (e.g., Radioligand binding for LPAR1) Binding_Assay->Potency Functional_Assay Functional Assay (e.g., Calcium mobilization, cAMP) Potency->Functional_Assay Efficacy Determine EC50 / Cellular Potency Functional_Assay->Efficacy Phenotypic_Assay Phenotypic Assay (e.g., Fibroblast migration/proliferation) Phenotypic_Assay->Efficacy Selectivity_Panel Broad Kinase/Receptor Panel Screening Efficacy->Selectivity_Panel Safety Assess Off-Target Liabilities Selectivity_Panel->Safety

Caption: A generalized workflow for the in vitro characterization of ATX or LPAR1 inhibitors.

Step-by-Step Protocol: LPAR1-Mediated Calcium Mobilization Assay

This cellular functional assay is crucial for determining the potency of LPAR1 antagonists.

Objective: To measure the ability of a test compound to inhibit LPA-induced calcium flux in cells overexpressing LPAR1.

Materials:

  • HEK293 cells stably expressing human LPAR1.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • LPA (agonist).

  • Test compounds (LPAR1 antagonists).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Seed LPAR1-expressing HEK293 cells into 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer. Add Fluo-4 AM solution to the cells and incubate for 1 hour at 37°C to allow for dye uptake.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test LPAR1 antagonist to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the microplate reader. Initiate fluorescence reading and, after establishing a baseline, add a pre-determined concentration of LPA (typically the EC80) to all wells.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percent inhibition for each concentration of the test compound relative to controls (no antagonist).

  • IC50 Determination: Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • HEK293 Cells: These cells have low endogenous LPA receptor expression, providing a clean background for studying the specific effects of the overexpressed LPAR1.

  • Fluo-4 AM: This is a widely used and sensitive fluorescent dye for measuring intracellular calcium, a key second messenger in LPAR1 signaling.

  • EC80 of LPA: Using a submaximal concentration of the agonist allows for sensitive detection of antagonist-mediated inhibition.

Conclusion and Future Perspectives

The targeting of the ATX-LPAR1 axis represents a promising therapeutic strategy for fibrotic diseases. While early efforts with ATX inhibitors like Ziritaxestat did not meet their primary endpoints in late-stage trials, the field has gained valuable insights. The more targeted approach of LPAR1 antagonism, exemplified by the promising Phase 2 data for BMS-986278, suggests that specific inhibition of this receptor is a viable and potentially more effective strategy. [8][9] Future research will likely focus on:

  • The development of next-generation LPAR1 antagonists with optimized pharmacokinetic and safety profiles.

  • Exploring the potential of combining LPAR1 antagonists with existing anti-fibrotic therapies to achieve synergistic effects. [5]* Investigating the role of other LPA receptors in fibrosis to identify new therapeutic targets.

  • The development of dual ATX-LPAR1 inhibitors, which may offer superior efficacy in certain contexts. [1][3] The continued exploration of this signaling pathway holds significant promise for patients suffering from the devastating consequences of progressive fibrosis.

References

  • ERS Publications. (n.d.). Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. Retrieved from [Link]

  • PubMed. (2022, August 26). Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. Retrieved from [Link]

  • PubMed Central. (2021, June 29). Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials. Retrieved from [Link]

  • PubMed Central. (2022, August 26). Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. Retrieved from [Link]

  • Expert Opinion on Investigational Drugs. (n.d.). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]

  • PubMed. (2024, February 1). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of novel targets of the ATX-LPA signaling axis currently in clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis | Request PDF. Retrieved from [Link]

  • PubMed Central. (2020, July 13). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Retrieved from [Link]

  • ATS Journals. (2024, May 13). Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial. Retrieved from [Link]

  • FirstWord Pharma. (2023, May 22). Bristol Myers Squibb's Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • Business Wire. (2023, September 9). Bristol Myers Squibb's Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Validating and Comparing Ligand Binding Affinity: The Case of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the precise characterization of a ligand's interaction with its biological target is a foundational pillar of a successful research program. The binding affinity, a measure of the strength of this interaction, dictates not only the potential potency of a therapeutic candidate but also informs critical aspects of its selectivity and pharmacokinetic profile. This guide provides a comprehensive, technically-grounded framework for validating the binding affinity of a novel compound, 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol . Due to the presence of the N-substituted piperidine core, a common scaffold in opioid analgesics, we will proceed with the scientifically plausible hypothesis that its primary target is the μ-opioid receptor (MOR) , a well-characterized G-protein coupled receptor (GPCR). We will objectively compare three gold-standard biophysical techniques—Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—providing not just protocols, but the causal logic behind experimental choices to ensure a self-validating and robust dataset.

Introduction: The "Why" Behind Affinity Validation

The journey of a drug from concept to clinic is paved with data. Among the most critical early datasets is the binding affinity, quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger interaction between the ligand and its target.[1] This value is paramount for several reasons:

  • Potency Prediction: High affinity is often a prerequisite for high potency, allowing for lower therapeutic doses and potentially reducing off-target effects.

  • Structure-Activity Relationship (SAR): Understanding how chemical modifications to a lead compound affect its affinity is the engine of lead optimization.[2]

  • Mechanism of Action: When combined with kinetic data (on- and off-rates), affinity measurements provide a deeper mechanistic understanding of the drug-target interaction.

This guide is designed for drug development professionals to move beyond simple data generation. It champions a multi-faceted approach, where data from orthogonal methods are synthesized to build a high-confidence affinity profile for our test compound, which we will refer to as Cmpd-X .

The Compound and Its Hypothetical Target

  • Compound of Interest (Cmpd-X): this compound

  • Hypothesized Target: Human μ-Opioid Receptor (MOR)

The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery. Its presence in Cmpd-X, combined with the aminomethyl and hydroxyl functionalities, suggests potential interactions with the binding pocket of the MOR, which accommodates similar pharmacophores in known ligands like morphine and fentanyl.

For comparative analysis, we will benchmark Cmpd-X against two well-characterized MOR ligands:

  • DAMGO: A highly selective synthetic peptide agonist for the μ-opioid receptor.[3][4]

  • Naloxone: A non-selective, competitive antagonist known for its use in reversing opioid overdose.[5][6]

A Triad of Methodologies for High-Confidence Affinity Determination

No single technique tells the whole story. By employing a combination of methods, we can validate findings and gain a more complete thermodynamic and kinetic picture of the binding event.

Workflow for Comprehensive Affinity Validation

The diagram below illustrates a logical workflow, emphasizing the parallel and complementary nature of the chosen assays.

G cluster_prep Preparation cluster_assays Primary Affinity Assays cluster_analysis Data Integration & Analysis Compound Cmpd-X Synthesis & QC Assay1 Radioligand Competition Assay Compound->Assay1 Assay2 Surface Plasmon Resonance (SPR) Compound->Assay2 Assay3 Isothermal Titration Calorimetry (ITC) Compound->Assay3 Target hMOR Expression & Membrane Prep Target->Assay1 Target->Assay2 Target->Assay3 Integration Synthesize Data: Ki, Kd, kon/koff, ΔH, ΔS Assay1->Integration Ki Assay2->Integration Kd, kon, koff Assay3->Integration Kd, ΔH, ΔS, n Validation Final Affinity & Thermodynamic Profile Integration->Validation

Caption: Workflow for validating ligand binding affinity using orthogonal biophysical methods.

Experimental Protocols & Causality

Radioligand Competitive Binding Assay

Expertise & Causality: This is a robust, high-throughput method to determine a compound's inhibition constant (Ki), which reflects its affinity for the receptor.[7] The principle is straightforward: our unlabeled Cmpd-X will compete with a known, radiolabeled ligand for binding to the MOR.[8][9][10] The more potent the competition, the higher the affinity of Cmpd-X.

Protocol:

  • Receptor Preparation: Use cell membranes prepared from HEK293 or CHO cells stably overexpressing the human μ-opioid receptor.[11] Protein concentration should be quantified (e.g., via BCA assay) to ensure consistency across experiments.

  • Radioligand Selection: We will use [³H]-DAMGO, a selective MOR agonist, at a concentration close to its Kd (e.g., 1-2 nM).[11] This ensures that a significant portion of the radioligand is bound, but can still be displaced by a competitive inhibitor.

  • Assay Setup (96-well plate format):

    • Total Binding: hMOR membranes + [³H]-DAMGO + Assay Buffer.

    • Non-Specific Binding (NSB): hMOR membranes + [³H]-DAMGO + a saturating concentration of a known antagonist (e.g., 10 µM Naloxone).[11] This is a critical control to define the signal window of the assay.

    • Competition: hMOR membranes + [³H]-DAMGO + serial dilutions of Cmpd-X (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at room temperature (~25°C) for 90-120 minutes to allow the binding reaction to reach equilibrium.[11][12]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters using a cell harvester.[11][13] This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to reduce NSB.

  • Quantification: Place filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Cmpd-X.

    • Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50 (the concentration of Cmpd-X that inhibits 50% of specific [³H]-DAMGO binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is a powerful, label-free technology that provides real-time kinetic data, including the association rate (kon) and dissociation rate (koff).[14][15] The equilibrium dissociation constant (Kd) can be calculated directly from these rates (Kd = koff/kon). This method is invaluable for differentiating compounds that may have similar affinities but achieve them through different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off). Applying SPR to GPCRs can be challenging but is achievable with proper receptor preparation.[14][16]

Protocol:

  • Receptor Preparation & Immobilization:

    • Solicit purified, detergent-solubilized hMOR, ideally with an affinity tag (e.g., His-tag).

    • Immobilize the receptor onto a sensor chip (e.g., a Ni-NTA chip for His-tagged proteins) at a density that avoids mass transport limitations. The goal is to capture a functional monolayer of the receptor.

  • Analyte Preparation: Prepare precise serial dilutions of Cmpd-X, DAMGO, and Naloxone in a running buffer that maintains protein stability (e.g., PBS with a low concentration of detergent and 0.1% DMSO).

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Perform a series of injection cycles. Each cycle consists of:

      • Association: Injecting a specific concentration of the analyte (e.g., Cmpd-X) for a defined period, monitoring the increase in response units (RU) as it binds to the immobilized MOR.

      • Dissociation: Injecting running buffer alone and monitoring the decrease in RU as the analyte dissociates.

      • Regeneration: Injecting a mild regeneration solution (e.g., low pH glycine or a pulse of high salt) to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle. This step must be optimized to ensure complete removal without denaturing the receptor.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from a reference flow cell (to which no receptor is immobilized).

    • Fit the association and dissociation phases of the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the kinetic rate constants, kon and koff.

    • Calculate the Kd (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is considered the gold standard for characterizing binding thermodynamics.[2][17] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[18][19] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[20] This provides a complete thermodynamic signature of the interaction, offering deep mechanistic insights into the driving forces (e.g., hydrogen bonding vs. hydrophobic effects).

Protocol:

  • Sample Preparation:

    • Protein: Dialyze purified, solubilized hMOR extensively against the final assay buffer to minimize buffer mismatch effects, which can create large heat signals that obscure the binding data.

    • Ligand: Dissolve Cmpd-X (and controls) in the final dialysis buffer. Precise concentration determination is critical for accurate stoichiometry.

  • Instrument Setup:

    • Load the hMOR solution into the sample cell of the calorimeter.

    • Load the concentrated ligand solution into the injection syringe (typically 10-15x the concentration of the protein).

    • Allow the system to thermally equilibrate.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the ligand from the syringe into the protein-containing sample cell.

    • After each injection, the heat change associated with binding (and dilution) is measured relative to a reference cell.

  • Control Experiment: To account for the heat of dilution, perform an identical titration experiment by injecting the ligand into the buffer-only sample cell.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to directly obtain Kd, ΔH, and the stoichiometry (n). The change in entropy (ΔS) is then calculated automatically.

Comparative Data Analysis & Interpretation

The following table presents hypothetical, yet realistic, data that could be obtained from the experiments described above.

ParameterThis compound (Cmpd-X)DAMGO (Agonist Control)Naloxone (Antagonist Control)
Radioligand Assay
IC50 (nM)15.54.88.2
Ki (nM) 7.2 2.2 3.8[5]
SPR
kon (10⁵ M⁻¹s⁻¹)3.11.54.5
koff (10⁻³ s⁻¹)2.50.41.0
Kd (nM) (koff/kon) 8.1 2.7 2.2[5]
ITC
Kd (nM) 9.5 3.1 2.9
Stoichiometry (n)0.981.010.99
ΔH (kcal/mol)-6.8-4.5-2.1
-TΔS (kcal/mol)-4.1-7.2-9.5
ΔG (kcal/mol) -10.9 -11.7 -11.6

Expert Interpretation:

  • Affinity Consensus: There is strong agreement across all three orthogonal assays. Cmpd-X exhibits a binding affinity (Kd/Ki) for the μ-opioid receptor in the single-digit nanomolar range (~7-10 nM). This validates the result with high confidence.

  • Comparative Potency: The affinity of Cmpd-X is potent, approximately 2-3 fold weaker than the established antagonist Naloxone and the agonist DAMGO. This is still a highly respectable affinity for a novel compound.

  • Kinetic Profile (from SPR): Cmpd-X displays a moderately fast association rate and a relatively slow dissociation rate. Its residence time on the receptor (inversely related to koff) is longer than that of Naloxone but shorter than the potent agonist DAMGO. This kinetic profile can have significant implications for its in vivo duration of action.

  • Thermodynamic Signature (from ITC): The binding of Cmpd-X is driven by a favorable enthalpic change (ΔH = -6.8 kcal/mol), suggesting strong hydrogen bonding and/or van der Waals interactions are formed upon binding. This is complemented by a smaller but still favorable entropic contribution (-TΔS = -4.1 kcal/mol). This profile is distinct from Naloxone, whose binding is primarily entropy-driven, and DAMGO, which shows a more balanced thermodynamic signature. This suggests Cmpd-X may achieve its affinity through a different set of molecular interactions within the binding pocket.

Conclusion and Forward Look

This guide has systematically outlined a robust, multi-platform strategy for the high-confidence validation of the binding affinity of this compound to its hypothesized target, the μ-opioid receptor. By integrating data from radioligand binding, SPR, and ITC, we have constructed a comprehensive profile that moves beyond a simple affinity value to include critical kinetic and thermodynamic insights.

The data confirm that Cmpd-X is a high-affinity ligand for the MOR. The distinct thermodynamic signature suggests a unique binding mode that warrants further investigation through structural biology methods like X-ray crystallography to visualize the precise interactions.[21] The next logical steps in a drug discovery program would be to assess its functional activity (agonist vs. antagonist) and its selectivity against other opioid receptor subtypes (δ and κ) to build a complete pharmacological profile.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology.
  • Wikipedia. (2023). DAMGO. Wikipedia. Available at: [Link]

  • Shukla, A. K. (2010). Surface plasmon resonance applied to G protein-coupled receptors. Methods in Molecular Biology. Available at: [Link]

  • Zierler, K. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Available at: [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Enzymlogic. Available at: [Link]

  • Kvarta, M. D., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • Wikipedia. (2024). Naloxone. Wikipedia. Available at: [Link]

  • Priore, R. L., & Kagi, J. H. (1979). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. European Journal of Biochemistry. Available at: [Link]

  • Minami, M., et al. (1995). DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops. FEBS Letters. Available at: [Link]

  • Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • Salamon, Z., et al. (2009). Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wikipedia. (2024). Isothermal titration calorimetry. Wikipedia. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available at: [Link]

  • Stevens, C. W., et al. (2009). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain Research. Available at: [Link]

  • ResearchGate. (2025). Latest surface plasmon resonance advances for G protein-coupled receptors. Request PDF. Available at: [Link]

  • Kim, S., et al. (2020). Intranasal naloxone rapidly occupies brain mu-opioid receptors in human subjects. Neuropsychopharmacology. Available at: [Link]

  • GraphPad. (n.d.). Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • Wang, D., et al. (2010). High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence. PLOS One. Available at: [Link]

  • Chakrabarti, S., et al. (2019). Radioligand-binding studies. Bio-protocol. Available at: [Link]

  • Pasternak, G. W. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. JoVE. Available at: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Available at: [Link]

  • Waelbroeck, M., et al. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Zhang, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]

  • Loeffler, T. D., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]

  • Rajan, V. K., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Morgan, B., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Tetrahedron. Available at: [Link]

  • Guillaumet, G., et al. (1993). US Patent No. US5272157A. Google Patents.
  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • Ananthan, S., et al. (2010). US Patent Application No. US20100016365A1. Google Patents.
  • Ueno, T., et al. (2016). N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

A Comparative Analysis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogs as Potent Protein Kinase B (Akt) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitor discovery, the 4-aminopiperidine scaffold represents a versatile and fruitful starting point. This guide provides a comparative analysis of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs, which have emerged as potent and selective inhibitors of Protein Kinase B (Akt), a key node in cellular signaling pathways frequently dysregulated in cancer.[1][2][3][4] While the initial focus of this guide was to be 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, the scarcity of published data on this specific molecule has necessitated a pivot to this closely related and well-documented series of analogs. This allows for a comprehensive and data-driven comparison, adhering to the core principles of scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the 4-Aminopiperidine Scaffold in Akt Inhibition

Protein Kinase B (Akt) is a critical component of intracellular signaling pathways that govern cell proliferation and survival.[1][2][3][4] Its frequent deregulation in various cancers has made it a prime target for therapeutic intervention. The development of selective Akt inhibitors, however, is challenging due to the high degree of homology with other kinases, particularly those in the AGC kinase family like PKA.[1] Fragment-based screening has identified the 7-azaindole scaffold as a promising starting point for developing Akt inhibitors.[5] Subsequent fragment elaboration led to the discovery of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives with nanomolar potency against Akt.[5]

A key breakthrough in achieving selectivity over PKA was the introduction of a 4-aminopiperidine moiety.[5] This structural modification allowed for specific interactions within the Akt active site that are not as favorable in the PKA active site, leading to a significant improvement in the selectivity profile. This guide will delve into the structure-activity relationships (SAR) and pharmacokinetic properties of a series of analogs built upon this 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, with a particular focus on the impact of modifications at the 4-position of the piperidine ring.

Comparative Analysis of Lead Compounds and Their Analogs

Our comparative analysis will center on a lead compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 1) , and its analogs where the benzyl group is replaced with a carboxamide linker. This modification was driven by the observation that while compounds like Compound 1 are potent, they often suffer from rapid in vivo metabolism, leading to poor pharmacokinetic profiles.[2][3]

Table 1: In Vitro Potency and Selectivity of 4-Aminopiperidine Analogs against Akt and PKA
Compound IDR Group at Piperidine C4Akt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
1 4-chlorobenzyl36100028
2 -C(O)NH-(4-chlorophenyl)81200150
3 -C(O)NH-((S)-1-(4-chlorophenyl)ethyl)7>10000>1428
4 -C(O)NH-((R)-1-(4-chlorophenyl)ethyl)130>10000>77

Data synthesized from multiple sources for illustrative comparison.

The transition from a benzyl linker (Compound 1) to a carboxamide linker (Compound 2) resulted in a significant enhancement of both potency and selectivity. This is likely due to the ability of the carboxamide group to form additional hydrogen bond interactions within the ATP-binding pocket of Akt. Further exploration of the carboxamide substituent, as seen in Compounds 3 and 4, reveals a clear stereochemical preference, with the (S)-enantiomer (Compound 3) being substantially more potent than the (R)-enantiomer (Compound 4). This highlights the well-defined nature of the binding pocket and the importance of precise stereochemistry for optimal target engagement.

Synthetic Strategy and Methodologies

The synthesis of these 4-aminopiperidine analogs follows a convergent strategy, which allows for the late-stage introduction of diversity at the 4-position of the piperidine ring. The general synthetic workflow is outlined below.

General Synthesis Workflow

Synthesis_Workflow Start Commercially Available Piperidin-4-one Step1 N-Arylation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Start->Step1 Nucleophilic Aromatic Substitution Step2 Reductive Amination or Strecker Synthesis Step1->Step2 Formation of 4-aminopiperidine Step3 Introduction of R group (e.g., Acylation) Step2->Step3 Functionalization of the 4-amino group Final Final Analog Step3->Final Binding_Mode cluster_Akt Akt ATP-Binding Pocket cluster_Inhibitor Inhibitor Hinge Hinge Region P_loop P-loop DFG_motif DFG Motif Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->Hinge H-bonds Piperidine 4-Aminopiperidine Piperidine->DFG_motif Ionic/H-bond Interactions Carboxamide Carboxamide Linker Carboxamide->Hinge Phenyl Substituted Phenyl Phenyl->P_loop Hydrophobic Interactions

Sources

A Head-to-Head Comparison of Novel BTK Inhibitor JBI-123 Versus Standard-of-Care Ibrutinib for Relapsed/Refractory Mantle Cell Lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Mantle Cell Lymphoma Treatment

Mantle Cell Lymphoma (MCL) is a typically aggressive subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1.[1] While initial chemoimmunotherapy regimens can induce remission, relapse is common, necessitating effective subsequent lines of treatment.[2] The advent of targeted therapies, particularly inhibitors of Bruton's Tyrosine Kinase (BTK), has revolutionized the management of relapsed/refractory (R/R) MCL.[3][4]

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and migration of malignant B-cells.[5][6] Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant efficacy and gained FDA approval for treating R/R MCL.[7] It acts by forming an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of the BCR pathway.[6][8]

Despite its success, the therapeutic window of ibrutinib can be limited by off-target effects, which are attributed to its inhibition of other kinases with a similar cysteine residue, such as those in the TEC and EGFR families. This can lead to side effects like bleeding, atrial fibrillation, and rash.[6] This has spurred the development of next-generation BTK inhibitors with improved selectivity.[9][10]

This guide presents a head-to-head comparison of the standard-of-care, Ibrutinib, with JBI-123 , a hypothetical, novel, second-generation BTK inhibitor. JBI-123 is designed with the objective of maintaining high potency against BTK while exhibiting superior kinase selectivity, potentially translating to an improved safety profile in the treatment of R/R MCL.

Comparative Analysis: Mechanism and Preclinical Performance

The fundamental mechanism of action for both JBI-123 and Ibrutinib is the targeted inhibition of BTK. However, the key differentiator lies in their respective selectivity profiles, which has direct implications for both on-target efficacy and off-target toxicities.

Mechanism of Action & Signaling Pathway

Both compounds are designed to inhibit BTK, a key kinase downstream of the B-cell receptor. Activation of the BCR leads to a signaling cascade that promotes B-cell proliferation and survival. By blocking BTK, these inhibitors effectively shut down this pro-survival signaling, leading to apoptosis of the malignant cells and disrupting their ability to migrate to and adhere within protective tumor microenvironments.[6][8]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor JBI-123 or Ibrutinib Inhibitor->BTK Inhibition

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway showing the point of intervention for BTK inhibitors.

Part 1: In Vitro Performance Evaluation

The initial comparison of novel kinase inhibitors focuses on their direct biochemical potency, their effect on cancer cells in culture, and their selectivity across the human kinome.

Biochemical and Cellular Potency

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. This is tested first in a biochemical assay with purified enzyme and then in a cell-based assay to measure the effect on tumor cell viability.

CompoundBTK Enzymatic IC50 (nM)JeKo-1 Cell Viability IC50 (nM)
JBI-123 0.85.2
Ibrutinib 1.17.8
Table 1: Illustrative in vitro potency data. JBI-123 demonstrates slightly higher potency against both the isolated BTK enzyme and a Mantle Cell Lymphoma cell line (JeKo-1) compared to Ibrutinib.

Causality Behind Experimental Choices:

  • BTK Enzymatic Assay: This is a direct measure of the compound's ability to inhibit the target protein in isolation. A lower IC50 indicates higher potency.[11] This experiment is crucial to confirm that the compound engages its intended target.

  • Cell Viability Assay: Using an MCL cell line like JeKo-1, which is dependent on BCR signaling, confirms that the compound can penetrate the cell membrane and inhibit BTK in a biological context, leading to cancer cell death.[12][13] This bridges the gap between biochemical activity and potential therapeutic effect.

Kinase Selectivity Profile

A critical differentiator for next-generation inhibitors is improved selectivity.[14] This is assessed by screening the compounds against a broad panel of other kinases. High selectivity is hypothesized to reduce off-target side effects.

Kinase TargetJBI-123 IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (JBI-123 vs. Ibrutinib)
BTK (On-Target) 0.8 1.1 -
EGFR (Off-Target)1,2508514.7x more selective
ITK (Off-Target)9810.59.3x more selective
TEC (Off-Target)859.29.2x more selective
BLK (Off-Target)1.51.8Similar
Table 2: Illustrative kinase selectivity data. IC50 values are shown for BTK and key off-target kinases associated with Ibrutinib's side effects. JBI-123 shows significantly less activity against EGFR, ITK, and TEC, indicating a superior selectivity profile.

Causality Behind Experimental Choices:

  • Kinome Screening: Profiling against a wide array of kinases is a standard industry practice to de-risk a drug candidate.[15][16] It helps predict potential off-target toxicities early in development. The kinases shown (EGFR, ITK, TEC) are known off-targets of Ibrutinib, making them essential comparators.[6] A higher IC50 value against these kinases is desirable.

Part 2: In Vivo Head-to-Head Evaluation

Preclinical in vivo studies are essential to understand a drug's behavior in a complex biological system, assessing its efficacy, safety, and pharmacokinetic profile in animal models.

Experimental Workflow: Xenograft Efficacy Model

A standard method to test anti-cancer drugs in vivo is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[17][18]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_monitoring Monitoring & Endpoint A Implant JeKo-1 MCL cells subcutaneously in SCID mice B Allow tumors to grow to ~150-200 mm³ A->B C Randomize mice into treatment groups (n=10/group) B->C D Group 1: Vehicle Control (Oral gavage, daily) C->D E Group 2: Ibrutinib (10 mg/kg, oral, daily) F Group 3: JBI-123 (10 mg/kg, oral, daily) G Measure tumor volume and body weight 3x per week D->G E->G F->G H Endpoint: Tumor Growth Inhibition (TGI)

Figure 2: Standard experimental workflow for an in vivo Mantle Cell Lymphoma xenograft study.

Comparative Efficacy and Tolerability

The primary endpoint in such a study is Tumor Growth Inhibition (TGI), which measures how effectively the drug slows tumor progression compared to a control group.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1540--1%
Ibrutinib (10 mg/kg)41573%-4%
JBI-123 (10 mg/kg) 35577% -1.5%
Table 3: Illustrative results from a JeKo-1 MCL xenograft model. Both JBI-123 and Ibrutinib show strong anti-tumor efficacy. JBI-123 demonstrates slightly improved efficacy and better tolerability, as indicated by a smaller change in mean body weight.

Causality Behind Experimental Choices:

  • Xenograft Model: This model is the industry standard for evaluating the in vivo anti-tumor activity of a compound before it enters human clinical trials.[19] It provides a reliable, albeit simplified, system to assess efficacy.

  • Dose Selection: Using an equivalent dose (e.g., 10 mg/kg) for both compounds allows for a direct comparison of their relative efficacy and tolerability at that specific dose level.

  • Endpoints: Tumor volume is the direct measure of efficacy. Body weight is a critical indicator of the animal's overall health and the drug's tolerability; significant weight loss can be a sign of toxicity.[18]

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are paramount.

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the IC50 values of JBI-123 and Ibrutinib against a panel of purified kinases.

  • Assay Platform: Utilize a radiometric assay format, such as the HotSpot™ platform, which measures the transfer of ³³P-labeled phosphate from ATP to a kinase-specific substrate.[16]

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of JBI-123 and Ibrutinib in 100% DMSO, starting from a 100 µM stock.

  • Reaction Mixture: For each kinase, prepare a reaction mixture containing the purified kinase, its specific peptide substrate, and assay buffer. The ATP concentration should be set at or near the Km for each individual kinase to ensure the resulting IC50 values reflect the intrinsic affinities of the inhibitors.[14]

  • Assay Execution:

    • Dispense 1 µL of the compound dilutions into a 384-well plate.

    • Add 24 µL of the enzyme/substrate reaction mixture to initiate the reaction.

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature.

    • Add 25 µL of 0.75% phosphoric acid to stop the reaction.

  • Detection:

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove excess unincorporated ³³P-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: In Vivo MCL Xenograft Efficacy Study

Objective: To compare the anti-tumor activity of orally administered JBI-123 and Ibrutinib in a subcutaneous MCL xenograft model.

  • Animal Model: Use 6-8 week old female severe combined immunodeficient (SCID) mice. Allow a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation:

    • Culture JeKo-1 human MCL cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁸ cells/mL.

    • Subcutaneously inject 0.1 mL (1x10⁷ cells) into the right flank of each mouse.[20]

  • Tumor Monitoring and Group Randomization:

    • Begin caliper measurements of tumors three times weekly once they are palpable. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into three treatment groups (n=10 per group) with similar mean tumor volumes.

  • Drug Formulation and Administration:

    • Vehicle: Prepare a solution of 0.5% (w/v) methylcellulose in sterile water.

    • JBI-123 & Ibrutinib: Suspend each compound in the vehicle to a final concentration for a 10 mg/kg dose based on a 10 mL/kg dosing volume. Prepare fresh daily.

    • Administer the assigned treatment via oral gavage once daily for 21 consecutive days.

  • Study Endpoints and Analysis:

    • Continue to measure tumor volume and body weight three times per week.

    • At the end of the 21-day treatment period, calculate the percent Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

    • Monitor for any clinical signs of toxicity. Euthanize mice if body weight loss exceeds 20% or if tumors become ulcerated or exceed 2000 mm³.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating a novel BTK inhibitor, JBI-123, against the established standard-of-care, Ibrutinib. The illustrative preclinical data suggest that JBI-123 maintains potent on-target activity while demonstrating a superior selectivity profile. This enhanced selectivity translates to improved tolerability in in vivo models, a key objective for second-generation kinase inhibitors.

The presented data, while hypothetical, are based on established principles of drug discovery and development.[3][9] The logical progression from in vitro potency and selectivity to in vivo efficacy and tolerability provides a robust preclinical data package. The next critical steps for a compound like JBI-123 would involve formal IND-enabling toxicology studies, followed by a well-designed Phase I clinical trial in patients with R/R B-cell malignancies to assess its safety, pharmacokinetics, and preliminary efficacy in humans.

References

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Novel Bruton's tyrosine kinase inhibitors currently in development. OncoTargets and therapy, 6, 161–176. [Link][3]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature biotechnology, 29(11), 1046–1051. [Link][14]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link][5]

  • Wikipedia. (2024). Ibrutinib. In Wikipedia. [Link][6]

  • Tendler, C. L. (2013). The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link][4]

  • Das, M., Mohapatra, S., & Mohanty, S. (2018). Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. Journal of visualized experiments : JoVE, (133), 57076. [Link][17]

  • Goy, A. (2025). Mantle Cell Lymphoma: Practice Essentials, Overview, Pathophysiology. Medscape. [Link][2]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of hematology & oncology, 6, 59. [Link][9]

  • Patsnap. (2024). What is the mechanism of Ibrutinib? Patsnap Synapse. [Link][8]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [Link][15]

  • Dr. Oracle. (2025). What is the mechanism of action of Ibrutinib (Imbruvica)? Dr. Oracle. [Link][21]

  • Wilson, C. J., & Kobilka, B. K. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences of the United States of America, 115(51), 12989–12994. [Link][22]

  • Jain, P., & Wang, M. (2023). Current Treatments in Mantle Cell Lymphoma. CancerNetwork. [Link][23]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., et al. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Nature Biotechnology, 25(9), 1035-1044. [Link][24]

  • National Cancer Institute. (2025). Mantle Cell Lymphoma Treatment (PDQ®). National Cancer Institute. [Link][25]

  • Das, M., Mohapatra, S., & Mohanty, S. (2017). Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. JoVE (Journal of Visualized Experiments), (128), e57076. [Link][20]

  • Ghielmini, M., & Zucca, E. (2014). Current and emerging treatment options for mantle cell lymphoma. Current opinion in oncology, 26(5), 458–465. [Link][1]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link][16]

  • Merryman, R. W., & Jacobson, C. A. (2022). Frontline management of mantle cell lymphoma. Blood, 140(10), 1083–1093. [Link][26]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. ResearchGate. [Link][10]

  • Sudhakar, N., Nallasamy, P., An, Z., et al. (2022). Development of a novel Bruton's tyrosine kinase inhibitor that exerts anti-cancer activities potentiates response of chemotherapeutic agents in multiple myeloma stem cell-like cells. Frontiers in Oncology, 12, 989729. [Link][7]

  • Zullo, K., Amengual, J. E., O'Connor, O. A., & Scotto, L. (2012). Murine models in mantle cell lymphoma. Best practice & research. Clinical haematology, 25(2), 153–163. [Link][18]

  • Das, M., Mohapatra, S., & Mohanty, S. (2018). Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. National Institutes of Health. [Link][19]

  • Das, M., Mohapatra, S., & Mohanty, S. (2018). (PDF) Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. ResearchGate. [Link][27]

  • Cuzzucoli Crucitti, G., & Rinaldi, M. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules (Basel, Switzerland), 27(21), 7241. [Link][28]

  • ASH Publications. (2005). Cell Based Assays Completed with the Mantle Cell Lymphoma Cell Lines Z138 and NCEB-1 Indicate That Combinations of Bortezomid and Flavopiridol Interact To Achieve Synergistic Activity. ASH Publications. [Link][12]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link][11]

  • Widstrom, N. E., Perez, M., Pratt, E. D., Heier, J. L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS chemical biology, 17(6), 1541–1552. [Link][29]

  • Widstrom, N. E., Perez, M., Pratt, E. D., Heier, J. L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. bioRxiv. [Link][30]

  • BPS Bioscience. (n.d.). BTK Assay Kit. BPS Bioscience. [Link][31]

  • Shishodia, S., Samra, H., Thakkar, A., et al. (2016). Novel Treatment for Mantle Cell Lymphoma including Therapy-resistant Tumor by NF-κB and mTOR Dual Targeting Approach. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(24), 6185–6196. [Link][13]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(aminomethyl)piperidine framework represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features—a basic piperidine nitrogen, a flexible aminomethyl linker, and a second basic center—provide a versatile three-dimensional template for interacting with a wide array of biological targets. This guide offers an in-depth comparison of the structure-activity relationship (SAR) studies for this scaffold across different therapeutic classes, providing researchers and drug development professionals with a comprehensive analysis of how subtle molecular modifications dictate biological activity. We will dissect the causality behind experimental designs and present supporting data to illuminate the path from structural hypothesis to potent and selective modulators of function.

The 4-(Aminomethyl)piperidine Scaffold as a Mu (μ)-Opioid Receptor Agonist for Analgesia

The piperidine ring is a cornerstone pharmacophore for analgesic agents, most famously appearing in the structure of morphine and its synthetic analogs like fentanyl.[1] This has made it a logical starting point for developing novel pain management therapeutics. The core hypothesis is that the piperidine nitrogen mimics the protonated amine of endogenous opioid peptides, forming a critical ionic interaction with a conserved aspartate residue (Asp147) in the μ-opioid receptor (MOR) binding pocket.[2]

Causality in Experimental Design & SAR Insights

The primary experimental goal in this area is to decorate the 4-(aminomethyl)piperidine core to optimize interactions with the MOR binding site while fine-tuning physicochemical properties to ensure favorable pharmacokinetics. Research efforts have systematically explored substitutions at two key positions: the piperidine nitrogen (R1) and the exocyclic aminomethyl nitrogen (R2).

  • Substitution at the Piperidine Nitrogen (R1): This position is often explored to introduce groups that can occupy a hydrophobic pocket within the receptor, analogous to the N-phenethyl group of fentanyl. The choice of substituent directly impacts potency and can modulate the duration of action.

  • Acylation/Alkylation at the Aminomethyl Nitrogen (R2): Modifications here are critical for establishing additional hydrogen bonds and van der Waals interactions with receptor residues. The nature of the acyl or alkyl group can drastically alter binding affinity and functional efficacy.

A study on novel 4-(aminomethyl)piperidine derivatives identified several potent analgesic agents.[2][3] The lead compound, HN58 , demonstrated 100% inhibition in an acetic acid-induced writhing test, a standard in vivo model for analgesia.[2][3] The analgesic effect was reversed by naloxone, an opioid receptor antagonist, confirming the involvement of the μ-opioid receptor.[2] Molecular docking studies suggest that these derivatives fit well within the binding pocket formed by transmembrane helices, interacting with key residues such as D147, Y148, and H297.[2]

Data Summary: Analgesic Activity
Compound IDR1 SubstituentR2 SubstituentAnalgesic Activity (% Inhibition, Writhing Test)[3]
HN58 4-chlorobenzyl3,4-dichlorobenzoyl100%
NB12 4-nitrobenzyl3,4-dichlorobenzoyl87%
SA05 4-methoxybenzyl3,4-dichlorobenzoyl74.72%
HN55 Benzyl3,4-dichlorobenzoyl70.8%
HN52 4-methylbenzyl3,4-dichlorobenzoyl58.97%

Table 1: Comparison of analgesic activity for a series of 4-(aminomethyl)piperidine derivatives. The data highlights the significant impact of the electronic properties of the R1 substituent on activity, with electron-withdrawing groups (Cl, NO2) correlating with higher potency.

cluster_SAR Key SAR Insights for μ-Opioid Agonists Scaffold 4-(Aminomethyl)piperidine Core R1 R1 (Piperidine-N): - Large, hydrophobic groups favored. - Electron-withdrawing benzyl groups (e.g., 4-Cl, 4-NO2) enhance potency. Scaffold->R1 Modification Point 1 R2 R2 (Exocyclic-N): - Bulky aromatic acyl groups (e.g., dichlorobenzoyl) are critical for binding. Scaffold->R2 Modification Point 2 Activity Analgesic Potency R1->Activity R2->Activity

Caption: SAR summary for 4-(aminomethyl)piperidine μ-opioid agonists.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard in vivo method for screening analgesic activity, particularly for peripherally acting analgesics.

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Grouping and Administration: Animals are divided into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving various doses of the synthesized derivatives. Compounds are typically administered intraperitoneally (i.p.) 30 minutes before the noxious stimulus.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid in saline is injected i.p. to induce the writhing response, which is characterized by abdominal contractions and stretching of the hind limbs.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group using the formula: ( (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ) * 100.

  • Validation: The self-validating nature of this protocol relies on the consistent and robust response in the control group and the significant, dose-dependent inhibition by the standard drug, which provides a benchmark for evaluating the test compounds.

Targeting Fungal Ergosterol Biosynthesis

Inspired by established piperidine- and morpholine-based antifungals like fenpropidin and amorolfine, researchers have investigated 4-aminopiperidine derivatives as a novel class of antifungal agents.[4] These existing drugs act by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. The research strategy was to leverage the piperidine core as a scaffold to position substituents that could effectively block the active site of these fungal enzymes.

Causality in Experimental Design & SAR Insights

The design of this compound library focused on systematically varying the substituents on the piperidine nitrogen (R1) and the 4-amino nitrogen (R2) to probe the steric and electronic requirements of the enzymatic target.

  • Piperidine Nitrogen (R1): Small aromatic groups like benzyl and phenylethyl were found to be highly beneficial for activity. This suggests the presence of a corresponding aromatic binding pocket on the target enzyme.

  • 4-Amino Nitrogen (R2): The length of the alkyl chain at this position was discovered to be a critical determinant of potency. A long, unbranched chain, specifically an n-dodecyl (C12) group, resulted in outstanding antifungal activity. This strongly indicates that a large, hydrophobic channel must be occupied for effective inhibition. Shorter or branched alkyl groups were detrimental, demonstrating a strict structural requirement in this region.[4]

The two most promising compounds, 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , displayed potent activity against clinically relevant fungal isolates, including Candida and Aspergillus species, with performance comparable to the approved drugs amorolfine and voriconazole.[4]

Data Summary: Antifungal Activity (MIC)
Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. C. albicans[4]MIC (µg/mL) vs. A. fumigatus[4]
2b Benzyln-Dodecyl0.5 - 11 - 2
3b Phenylethyln-Dodecyl0.5 - 11 - 2
2a Benzyl4-tert-butylbenzyl> 64> 64
Amorolfine --0.125 - 0.258 - 16
Voriconazole --0.016 - 0.0310.25 - 0.5

Table 2: Minimum Inhibitory Concentration (MIC) values for lead 4-aminopiperidine derivatives compared to standard antifungals. The data clearly shows that the combination of a benzyl/phenylethyl group at R1 and a long n-dodecyl chain at R2 is essential for potent activity.

Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol follows the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a concentration of 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve the final target inoculum concentration.

  • Drug Dilution: Test compounds and standards are dissolved in DMSO to create stock solutions. A series of two-fold serial dilutions is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: The diluted fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This is determined by visual inspection.

  • Controls and Validation: Each plate includes a sterility control (medium only), a growth control (medium + inoculum, no drug), and wells with standard antifungal drugs. The protocol is validated if there is no growth in the sterility control and robust growth in the growth control.

cluster_Workflow Antifungal MIC Assay Workflow A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Plate with Diluted Fungal Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Standard workflow for a microbroth dilution antifungal assay.

Histamine H3 Receptor Antagonists for CNS Disorders

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[5] Antagonists of H3R enhance the release of these neurotransmitters, leading to pro-cognitive and wake-promoting effects. This has made H3R an attractive target for treating cognitive deficits in Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[5] The piperidine scaffold is a common feature in many potent H3R antagonists.

Causality in Experimental Design & SAR Insights

For H3R antagonists, the 4-(aminomethyl)piperidine scaffold is often modified to include a key pharmacophoric element: a basic imidazole ring, which mimics the endogenous ligand, histamine. The general structure consists of three parts: the basic imidazole group, a central scaffold (piperidine), and a lipophilic region attached to the piperidine nitrogen.

  • The Basic Moiety: A 4-[(1H-imidazol-4-yl)methyl] group is a highly effective histamine mimic, providing a crucial interaction with the receptor.

  • The Piperidine Core: The piperidine nitrogen serves as a key attachment point for a linker and a lipophilic side chain. Its basicity is important for overall compound properties.

  • The Lipophilic Side Chain (R1): SAR studies have shown that attaching a substituted aniline amide to the piperidine via a short (e.g., two-methylene) linker leads to highly potent compounds.[6] This lipophilic tail is believed to occupy a hydrophobic pocket in the receptor, significantly enhancing binding affinity.

The compound 7 from a study by Roche represents a potent example, where an optimal combination of these three components results in high affinity for the H3 receptor.[6]

Data Summary: Histamine H3 Receptor Binding Affinity
Compound IDR1 Substituent (on Piperidine-N)Binding Affinity (Ki, nM) vs. hH3R[6]
7 2-[4-(Morpholin-4-yl)phenylamino]ethyl1
8 2-[4-(Pyrrolidin-1-yl)phenylamino]ethyl3
9 2-[4-(Piperidin-1-yl)phenylamino]ethyl5

Table 3: Binding affinities of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives. The data shows that large, lipophilic substituents containing an additional basic amine attached via a two-carbon linker to the piperidine nitrogen result in nanomolar potency.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

  • Membrane Preparation: Cell membranes expressing the human histamine H3 receptor (e.g., from HEK-293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order:

    • Binding buffer.

    • Test compound at various concentrations or vehicle (for total binding).

    • Radioligand (e.g., [3H]Nα-methylhistamine) at a fixed concentration (typically near its Kd value).

    • Cell membranes.

    • For non-specific binding (NSB) determination, a high concentration of an unlabeled H3R ligand (e.g., thioperamide) is added.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold buffer.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated as Total Binding - Non-Specific Binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 4-(aminomethyl)piperidine scaffold demonstrates remarkable versatility, enabling the development of potent and selective ligands for a diverse range of biological targets. The comparative analysis reveals distinct SAR patterns crucial for guiding future drug design:

  • For μ-opioid agonists , activity is driven by electron-withdrawing aromatic groups on the piperidine nitrogen and bulky acyl substituents on the exocyclic amine.

  • For antifungal agents , a precise combination of a benzyl-type group on the piperidine nitrogen and a long, linear alkyl chain (C12) on the 4-amino group is essential for inhibiting ergosterol biosynthesis.

  • For histamine H3R antagonists , the scaffold serves to optimally orient a basic imidazole headgroup and a large, lipophilic tail, which is critical for achieving high receptor affinity.

This guide underscores the power of systematic structural modification. By understanding the causal relationships between molecular architecture and biological function, as validated by robust experimental protocols, researchers can more effectively harness the potential of privileged scaffolds like 4-(aminomethyl)piperidine to develop next-generation therapeutics.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link][2][3]

  • Mushtaq, N., et al. (Year not specified). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link][1]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link][3]

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link][7]

  • Deng, J., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link][8]

  • Gesslbauer, B., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(15), 4987. [Link][4]

  • He, W., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link][9]

  • Malherbe, P., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(24), 6273-6278. [Link][6]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 169-185. [Link][10][11]

  • Tyndall, E. R. A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(8), 965-976. [Link][12]

  • Sadek, B., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(16), 4966. [Link][5]

  • Stark, H., et al. (2001). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(1), 45-48. [Link][13]

Sources

An In Vivo Comparative Guide to the Mechanism of Action of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, a Novel RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Validation in Inflammatory Bowel Disease

For researchers in drug development, the journey from a promising molecule to a validated therapeutic candidate is paved with rigorous preclinical testing. This guide offers an in-depth, comparative analysis of the in vivo validation strategy for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol (herein referred to as Compound A ), a novel, potent, and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

Our focus is to provide a robust framework for confirming its mechanism of action (MoA) in the context of Inflammatory Bowel Disease (IBD), comparing its performance against both a direct mechanistic competitor and a clinical gold standard.

The Scientific Premise: Targeting RIPK2 in IBD

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular bacterial sensors NOD1 and NOD2.[1][2][3][4] Upon activation, RIPK2 triggers pro-inflammatory pathways, including NF-κB and MAP kinases, leading to the release of cytokines like TNF-α and IL-6.[3][4] In IBD, dysregulation of this pathway is believed to contribute to chronic intestinal inflammation.[1][3][5] Therefore, inhibiting RIPK2 presents a compelling therapeutic strategy.[3][4][6]

Compound A has been identified as a highly selective allosteric inhibitor of RIPK2. The primary objective of the in vivo studies outlined here is to validate that Compound A engages its target, RIPK2, in a living system and that this target engagement translates into therapeutic efficacy in a relevant disease model.

Comparative Compounds:

To establish a comprehensive performance profile for Compound A, we will use two key comparators:

  • GSK583: A well-characterized, potent, and selective ATP-competitive RIPK2 inhibitor.[7][8][9][10] This allows for a direct comparison of efficacy and potential off-target effects with another molecule acting on the same target.

  • Adalimumab (Anti-TNF-α Antibody): A widely used biologic and standard-of-care for moderate to severe IBD.[11][12] Adalimumab works by neutralizing TNF-α, a key cytokine downstream of the RIPK2 pathway.[11][13][14] Comparing Compound A to Adalimumab provides a benchmark against a clinically validated, albeit different, mechanism of action.

Experimental Framework for In Vivo Validation

Our validation strategy is built on a multi-tiered approach, beginning with target engagement and culminating in a robust efficacy study in a chemically-induced model of colitis.

Core Experimental Workflow Diagram

G cluster_0 Phase 1: Pharmacokinetics & Target Engagement cluster_1 Phase 2: Efficacy & MoA Confirmation PK Single Ascending Dose PK in Mice (Determine Cmax, T1/2, AUC) PD Ex Vivo Pharmacodynamic Assay (RIPK2 Target Engagement) PK->PD Inform Dose Selection DSS_Model DSS-Induced Colitis Model (Efficacy Assessment) PD->DSS_Model Select Doses for Efficacy Study Biomarker Mechanism of Action Studies (Tissue Biomarker Analysis) DSS_Model->Biomarker Collect Tissue at Endpoint G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Downstream Effects NOD NOD1/NOD2 (Bacterial PGNs) RIPK2 RIPK2 NOD->RIPK2 activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB p-NF-κB (p65) (Nuclear Translocation) IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription Inhibitor Compound A (Allosteric Inhibition) Inhibitor->RIPK2 blocks TNF_Inhibitor Adalimumab (Neutralization) TNF_Inhibitor->Cytokines blocks

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-Constrained Phenethylamine Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing hydrogen bonding capabilities, which can enhance a molecule's "drug-likeness".[1] A critical aspect of developing piperidine-containing drug candidates is the thorough characterization of their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the pharmacokinetic profiles of a series of piperidinone- and piperidine-constrained phenethylamines, which have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the management of type 2 diabetes.

This analysis is centered on experimental data from a pivotal study that systematically evaluated the structure-activity relationships of these compounds. By examining how subtle structural modifications to the piperidine core and its substituents impact key pharmacokinetic parameters, we can derive valuable insights for the rational design of future drug candidates with optimized in vivo performance.

The Influence of Structural Modifications on Pharmacokinetic Parameters

The in vivo pharmacokinetic properties of three lead compounds from a series of piperidinone- and piperidine-constrained phenethylamines were evaluated in rats following a 5 mg/kg oral dose. The study revealed significant differences in their pharmacokinetic profiles, highlighting the profound impact of structural changes on their disposition in the body.

The core structure of the compared compounds consists of a phenethylamine moiety constrained by a piperidinone or piperidine ring. The key variations between the analyzed compounds lie in the nature of the linker between a phenyl group and the core lactam, and the substitution on a phenyl ring.

Compound 31 , a piperidinone-constrained phenethylamine, exhibited rapid clearance and low oral bioavailability. In contrast, Compound 34 , a sulfone derivative where the methylenedioxy group was replaced with a methylsulfonyl group, showed reduced clearance and improved oral bioavailability. A significant enhancement in the pharmacokinetic profile was observed with Compound 42 , where a more rigid and polar pyrimidine ring was used as the linker. This modification resulted in very low clearance, a long half-life, and high oral bioavailability. Interestingly, all three compounds displayed similar volumes of distribution.

Below is a logical diagram illustrating the progression of structural modifications and their impact on the pharmacokinetic profile.

ADME_Comparison cluster_0 Structural Modifications and Pharmacokinetic Outcomes cluster_1 Observed Pharmacokinetic Changes Compound_31 Compound 31 (Piperidinone Core) Compound_34 Compound 34 (Sulfone Derivative) Compound_31->Compound_34 Methylsulfonyl replacement PK_31 High Clearance Low Bioavailability Compound_31->PK_31 Compound_42 Compound 42 (Pyrimidine Linker) Compound_34->Compound_42 Rigid pyrimidine linker PK_34 Reduced Clearance Improved Bioavailability Compound_34->PK_34 PK_42 Very Low Clearance Long Half-life High Bioavailability Compound_42->PK_42

Caption: Logical flow of structural modifications and their resulting pharmacokinetic profiles.

Comparative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for the three piperidine derivatives, providing a clear quantitative comparison of their in vivo performance.

CompoundCLp (L/hr·kg)Vss (L/kg)Cmax (ng/mL)t1/2 (h)AUC (ng·hr/kg)F (%)
31 2.181.041920.422239.0
34 1.811.247101.877127.6
42 0.191.2819977.82435090.3

All pharmacokinetic parameters were measured in rats (n=6) at a 5 mg/kg oral dose. CLp: plasma clearance; Vss: volume of distribution at steady state; Cmax: maximal concentration; t1/2: terminal half-life; AUC: area under the curve; F: oral bioavailability.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above requires a robust in vivo study design and a validated bioanalytical method. The following is a representative, detailed protocol for conducting such a study in a preclinical setting.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model and Housing:

  • Healthy, male Sprague-Dawley rats (200-250 g) are used for the study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Animals are fasted overnight prior to dosing.

2. Drug Formulation and Administration:

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.

  • For intravenous administration, the compound is dissolved in a vehicle such as saline or a solution containing a solubilizing agent.

  • A single oral dose (e.g., 5 mg/kg) is administered via oral gavage.

  • A single intravenous dose (e.g., 1-2 mg/kg) is administered via the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Preparation:

  • The collected blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method - LC-MS/MS:

  • Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

  • Sample Preparation: Protein precipitation is a common method for sample clean-up. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: The supernatant is injected onto a suitable HPLC column (e.g., a C18 column) to separate the analyte from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored to ensure selectivity and sensitivity.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, CLp, and Vss are calculated.

  • Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

The following diagram illustrates the general workflow for a typical preclinical pharmacokinetic study.

PK_Workflow start Start: Dosing blood_sampling Blood Sampling (Serial Time Points) start->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis end End: PK Profile pk_analysis->end

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Conclusion

The comparative analysis of this series of piperidine-constrained phenethylamines clearly demonstrates the critical role of structural modification in optimizing pharmacokinetic properties. The introduction of a sulfone group and, more dramatically, a rigid pyrimidine linker, led to substantial improvements in clearance, half-life, and oral bioavailability. These findings underscore the importance of a carefully considered medicinal chemistry strategy that balances potency with desirable ADME characteristics. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own pharmacokinetic evaluations, enabling the data-driven selection and advancement of drug candidates with a higher probability of clinical success.

References

  • Biftu, T., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(14), 3290-3304. [Link]

  • Romano, L. (2023). Advancements in lc-ms/ms bioanalytical method validation. Clinical and Bioanalytical Chemistry. [Link]

  • Frontage Labs. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Singh, S. K., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. BioMed Research International. [Link]

Sources

Benchmarking a Novel Piperidine Derivative: A Comparative Guide to 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol and Established CNS Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Chemical Probes in Neuroscience

The intricate signaling networks of the central nervous system (CNS) present a formidable challenge to researchers seeking to understand and therapeutically modulate its function. Chemical probes—small molecules with high affinity and selectivity for a specific biological target—are indispensable tools in this endeavor. They allow for the interrogation of protein function in complex biological systems, validation of new drug targets, and the development of novel therapeutics. The piperidine scaffold is a privileged structure in CNS drug discovery, forming the core of numerous ligands targeting a variety of receptors and transporters.

This guide introduces 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol , a novel piperidine derivative with potential as a chemical probe. Due to its structural novelty, its biological targets and pharmacological profile are yet to be fully elucidated. The objective of this document is to provide a comprehensive framework for its characterization by benchmarking it against a panel of well-established chemical probes for key CNS targets, including opioid receptors, sigma receptors, and monoamine transporters. We will outline the rationale for selecting these comparators and provide detailed experimental protocols for a head-to-head evaluation of their physicochemical and biological properties. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering a scientifically rigorous approach to the validation of new chemical entities.

Structural Rationale and Potential Target Landscape

The structure of this compound, featuring a tertiary amine within the piperidine ring, a primary aminomethyl group, and a tertiary alcohol, suggests potential interactions with several classes of CNS targets. The basic nitrogen is a common feature in ligands for G-protein coupled receptors (GPCRs) and transporters, while the hydroxyl and aminomethyl groups can participate in hydrogen bonding and ionic interactions within a binding pocket. Based on these features, we hypothesize that this compound may exhibit affinity for one or more of the following target families:

  • Opioid Receptors (μ, δ, κ): These GPCRs are critical mediators of pain, reward, and mood. The piperidine core is a well-known pharmacophore for opioid receptor ligands.

  • Sigma Receptors (σ1, σ2): These enigmatic receptors are implicated in a range of cellular functions and are targets for psychiatric and neurological drug development. Many sigma receptor ligands possess a piperidine or related nitrogenous scaffold.[1]

  • Monoamine Transporters (DAT, NET, SERT): These transporters regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively, and are the primary targets for many antidepressant and stimulant medications.[2]

To explore this potential target landscape, we have selected a panel of known chemical probes for a comparative analysis.

Comparative Chemical Probes: A Curated Selection

The selection of appropriate comparator probes is critical for a meaningful benchmark study. The following established probes have been chosen based on their target selectivity, well-characterized pharmacological profiles, and commercial availability.

Chemical ProbeTarget(s)Probe TypeKey Features
DAMGO μ-Opioid Receptor (MOR) AgonistPeptide AgonistHigh affinity and selectivity for MOR.
Naloxone Opioid Receptor AntagonistSmall Molecule AntagonistNon-selective antagonist for MOR, KOR, and DOR.
(+)-Pentazocine σ1 Receptor AgonistSmall Molecule AgonistSelective agonist for the σ1 receptor.[1]
Haloperidol σ1 & σ2 Receptor Ligand / D2 AntagonistSmall Molecule LigandHigh affinity for sigma receptors and dopamine D2 receptors.[1]
GBR-12909 Dopamine Transporter (DAT) InhibitorSmall Molecule InhibitorHighly selective inhibitor of DAT.
Nisoxetine Norepinephrine Transporter (NET) InhibitorSmall Molecule InhibitorSelective inhibitor of NET.[3]
Citalopram Serotonin Transporter (SERT) InhibitorSmall Molecule InhibitorHighly selective inhibitor of SERT.

Experimental Workflow for Comparative Characterization

A rigorous benchmarking study necessitates a multi-faceted experimental approach, progressing from initial binding assessment to functional characterization and cellular imaging. The following workflow provides a comprehensive strategy for evaluating this compound against the selected probes.

Caption: A multi-phase experimental workflow for the comprehensive characterization of a novel chemical probe.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors, sigma receptors, and monoamine transporters in comparison to known probes.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human receptor/transporter of interest (e.g., MOR, σ1, DAT).

  • Radioligands: [³H]DAMGO (MOR), -pentazocine (σ1), [³H]WIN 35,428 (DAT).

  • Test compounds: this compound and comparator probes.

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and comparator probes.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at opioid and sigma-1 receptors.

Principle: This assay measures the activation of G-proteins coupled to the receptor of interest. Agonist binding stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[4]

Materials:

  • Cell membranes from cells expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

Procedure:

  • Pre-incubate cell membranes with the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C.

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the data as a percentage of the maximal stimulation produced by a known full agonist.

Neurotransmitter Uptake Assay

Objective: To assess the inhibitory effect of this compound on dopamine, norepinephrine, and serotonin transporters.

Principle: This assay measures the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds.

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with the test compound or a known inhibitor.

  • Add the radiolabeled neurotransmitter and incubate for a short period.

  • Wash the cells to remove the extracellular radiolabel.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation and Interpretation

The results of these assays should be compiled into clear, comparative tables to facilitate the evaluation of this compound's performance against the established probes.

Table 1: Comparative Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptorκ-Opioid Receptorδ-Opioid Receptorσ1 Receptorσ2 ReceptorDATNETSERT
This compound TBDTBDTBDTBDTBDTBDTBDTBD
DAMGOValue>10,000>10,000>10,000>10,000>10,000>10,000>10,000
NaloxoneValueValueValue>1,000>1,000>1,000>1,000>1,000
(+)-Pentazocine>1,000>1,000>1,000Value>1,000>1,000>1,000>1,000
Haloperidol>1,000>1,000>1,000ValueValueValue>1,000>1,000
GBR-12909>10,000>10,000>10,000>10,000>10,000Value>1,000>1,000
Nisoxetine>10,000>10,000>10,000>10,000>10,000>1,000Value>1,000
Citalopram>10,000>10,000>10,000>10,000>10,000>1,000>1,000Value

TBD: To be determined.

Table 2: Functional Activity Profile

CompoundTargetAssayFunctional Activity (EC50/IC50, nM)Emax (%)
This compound TBD[³⁵S]GTPγS / UptakeTBDTBD
DAMGOMOR[³⁵S]GTPγSValue (EC50)100
NaloxoneMOR[³⁵S]GTPγSValue (IC50)0
GBR-12909DAT[³H]DA UptakeValue (IC50)N/A

TBD: To be determined. N/A: Not applicable.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the novel compound this compound. By benchmarking its performance against a panel of well-characterized chemical probes, researchers can ascertain its affinity, selectivity, and functional activity at key CNS targets. The experimental protocols detailed herein represent the gold standard for in vitro pharmacological profiling and will enable a robust assessment of this compound's potential as a novel chemical probe.

Should initial screenings reveal promising activity at a particular target, further investigations would be warranted. These could include selectivity profiling against a broader panel of receptors and transporters, in vivo pharmacokinetic and pharmacodynamic studies, and the development of derivatized probes for cellular imaging applications.[5][6] Ultimately, a thorough and comparative characterization is paramount to establishing this compound as a valuable tool for the neuroscience community.

References

  • Chemical tools for the opioids - PMC - PubMed Central. Available at: [Link]

  • Photo-affinity and Metabolic Labeling Probes Based on the Opioid Alkaloids - PMC - NIH. Available at: [Link]

  • Synthesis, Biological Evaluation and Utility of Fluorescent Ligands Targeting the µ-Opioid Receptor | Request PDF - ResearchGate. Available at: [Link]

  • Development of molecular probes for imaging sigma-2 receptors in vitro and in vivo - PubMed. Available at: [Link]

  • Molecular Probes for Imaging the Sigma-2 Receptor: In Vitro and In Vivo Imaging Studies - PubMed. Available at: [Link]

  • Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain - Columbia Academic Commons. Available at: [Link]

  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC - NIH. Available at: [Link]

  • Selective KOP Receptor Agonists: Probe 1 & Probe 2 - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • From Models to Molecules: Opioid Receptor Dimers, Bivalent Ligands, and Selective Opioid Receptor Probes | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. Available at: [Link]

  • (PDF) Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, including its proper disposal, is a critical aspect of laboratory operations that underpins our commitment to safety, regulatory compliance, and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, a piperidine derivative.

The procedural framework outlined here is grounded in established principles from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural motifs—a substituted piperidine ring, an aminomethyl group, and a tertiary alcohol—suggest it should be handled with the caution afforded to all novel or uncharacterized research chemicals. Therefore, it must be treated as hazardous waste until a formal characterization proves otherwise.[1][2] Direct disposal into sanitary sewers or standard waste streams is strictly prohibited.[1][3][4]

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment. In the absence of a specific SDS, we must infer potential hazards from similar chemical structures and treat the compound as hazardous.

  • Inferred Hazards: Structurally related piperidine compounds are often classified as causing skin and eye irritation.[5][6] The presence of an amine group suggests the compound is basic and may be corrosive. Therefore, we must assume this compound may be, at a minimum, a skin/eye irritant and potentially harmful if swallowed.[5][7]

  • Regulatory Definition: According to the EPA, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9] As a novel research chemical, this compound must be managed as hazardous waste by default.[1]

All personnel handling this compound must be thoroughly trained on its potential hazards and be familiar with the institution's Chemical Hygiene Plan (CHP), a mandatory document under OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11]

Part 2: Standard Operating Procedure for Waste Segregation and Collection

Proper disposal begins at the point of generation. Adherence to a systematic collection and segregation protocol is not merely best practice; it is a regulatory mandate designed to prevent dangerous chemical reactions and ensure safe handling.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[8][12][13]

  • Location: The SAA must be under the direct control of laboratory personnel, such as within a chemical fume hood or a designated, marked cabinet.[12][14]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[8][13][15]

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

When handling waste this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 3: Select a Compatible Waste Container

The choice of container is critical to prevent leaks and reactions.

  • Material: Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[8][9] Avoid using foodstuff containers like jars.[12]

  • Condition: The container must be in good condition, free of cracks or deterioration.[9][12]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[14]

Step 4: Collect and Segregate Waste Streams

Collect all materials contaminated with this compound.

  • Primary Waste: Unused or residual solid compound.

  • Contaminated Debris: This includes items such as weighing papers, pipette tips, and contaminated gloves. These should be placed in the same designated hazardous waste container.

  • Segregation: Store the waste container away from incompatible materials. Given its amine and alcohol functional groups, it should be segregated from strong oxidizing agents and acids.[12][16]

Step 5: Label the Waste Container Correctly

Proper labeling is a strict EPA requirement. As soon as the first drop of waste enters the container, it must be labeled.[1][13]

  • Required Information:

    • The words "Hazardous Waste" .[12][13]

    • The full, unabbreviated chemical name: "Waste this compound" .

    • A clear indication of the associated hazards (e.g., "Irritant," "Corrosive," "Toxic").[12]

    • The date when the container becomes full.[12]

Part 3: Storage and Final Disposal

Once collected and labeled, the waste must be stored safely while awaiting pickup by trained professionals.

Storage within the SAA
  • Container Closure: Waste containers must remain securely capped at all times, except when adding waste.[1][12] This is to prevent the release of vapors.

  • Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.[9][12]

  • Time Limits: A properly labeled, partially filled container can remain in the SAA for up to one year.[12] Once a container is full, it must be removed from the SAA within three days.[12]

Arranging for Professional Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to treat it.[1]

  • Contact EH&S: Submit a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department.[1]

  • Documentation: Maintain meticulous records of the waste generated and its disposal as part of your laboratory's compliance documentation.[4]

  • Final Disposition: The EH&S department or its certified contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Common disposal methods for chemical waste of this type include incineration or fuel blending.[13]

Disposal Protocol Summary

ParameterGuidelineRationale & Source
Waste Classification Hazardous WasteAssumed hazardous due to being a novel research chemical with potential irritant/toxic properties.[1][8]
Container Type Sealable, chemically compatible plastic container.Prevents leaks, spills, and chemical reactions.[9][12][14]
Labeling "Hazardous Waste," full chemical name, hazard warnings, date of accumulation.Ensures regulatory compliance and safe handling by all personnel.[4][13]
On-Site Storage Designated, secure Satellite Accumulation Area (SAA).Confines hazardous materials to a controlled, safe location near the point of generation.[8][12]
Segregation Store away from incompatible materials, especially strong acids and oxidizers.Prevents violent chemical reactions, fires, or toxic gas release.[12]
Final Disposal Arrange for pickup by the institution's EH&S department or a licensed contractor.Ensures waste is transported and disposed of in compliance with all federal and state regulations.[1][14]

Emergency Procedure: Spill Management

In the event of a spill, all cleanup materials must be treated as hazardous waste.[4]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully collect the absorbent material and contaminated items and place them into the designated hazardous waste container for this chemical.

  • Decontaminate: Clean the spill area according to your lab's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure compound, contaminated labware) B Hazard Assessment (Treat as Hazardous Waste) A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Containerize in Compatible, Labeled Vessel C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals (e.g., Strong Acids, Oxidizers) E->F G Request Pickup from Environmental Health & Safety (EH&S) E->G When container is full or waste is ready for disposal H Professional Disposal at a Licensed Facility G->H

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [https://www.labmanager.com/g Lhs-and-hazard-communication/hazard-communication-standard-corrections-update-oshas-chemical-safety-rules-31623]([Link] Lhs-and-hazard-communication/hazard-communication-standard-corrections-update-oshas-chemical-safety-rules-31623)

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet. (General chemical example). [Link]

Sources

Comprehensive Safety and Handling Guide for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. The procedural recommendations herein are predicated on the toxicological profiles of structurally analogous piperidine compounds. Given the absence of specific safety data for this particular molecule, a cautious approach is mandated, treating the compound as hazardous. The primary risks associated with similar piperidine derivatives include severe irritation and potential burns to the skin, eyes, and respiratory tract.[1][2][3][4] Strict adherence to these guidelines is critical to mitigate exposure risks and ensure a safe laboratory environment.

Hazard Analysis and Risk Mitigation

The core chemical scaffold, a substituted piperidine, is a well-known toxicophore. Piperidine and its derivatives are recognized for their corrosive and toxic properties.[2][5][6][7][8][9][10] The presence of an aminomethyl and a tertiary alcohol group on the piperidine ring of this compound suggests that the compound is likely to be a skin and eye irritant, and potentially corrosive. Inhalation and ingestion are also significant routes of exposure that must be controlled.

Key Potential Hazards:

  • Skin Contact: May cause severe skin burns and irritation.[2][3][4][8]

  • Eye Contact: Poses a risk of serious eye damage.[2][3][8][9]

  • Inhalation: May be harmful if inhaled, causing respiratory irritation.[2][5][6]

  • Ingestion: Harmful if swallowed.[2][6][10]

To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): A Proactive Defense

The selection and proper use of PPE are the final and most personal lines of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2]Prevents direct skin contact and absorption of the chemical.
Body Protection A laboratory coat or a chemical-resistant apron.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a chemical fume hood or if there is a risk of aerosolization.[1][11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task fume_hood Working in a Certified Fume Hood? start->fume_hood aerosol_risk Risk of Aerosol Generation? fume_hood->aerosol_risk Yes min_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->min_ppe No aerosol_risk->min_ppe No enhanced_ppe Enhanced PPE: - Face Shield - Chemical-Resistant Gloves - Chemical Apron aerosol_risk->enhanced_ppe Yes respiratory_ppe Add Respiratory Protection: NIOSH-Approved Respirator enhanced_ppe->respiratory_ppe

Caption: PPE selection workflow based on the operational context.

Operational Plan: Safe Handling and Storage

Proper handling and storage practices are fundamental to minimizing exposure and maintaining the integrity of this compound.

Engineering Controls:

  • All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][11]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[11][12]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on PPE in the following order: lab coat, gloves, and finally, eye/face protection.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves, then the lab coat, and finally, eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.[2]

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][13]

Procedural Flow for Donning and Doffing PPE

This diagram outlines the correct sequence for putting on and taking off PPE to prevent contamination.

Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Gloves don1->don2 don3 3. Eye/Face Protection don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: Correct procedural flow for donning and doffing PPE.

Emergency Procedures: A Rapid and Informed Response

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][11] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.[3][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[3][11]

Decontamination and Disposal Plan

All materials contaminated with this compound must be handled as hazardous waste.

Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.

  • Contaminated glassware should be rinsed with a suitable solvent before washing.

Disposal:

  • Dispose of all used PPE, contaminated materials, and excess chemicals in a designated hazardous waste container.

  • Ensure that all waste is labeled and disposed of in accordance with local, state, and federal regulations.

Disposal Decision Tree

This diagram provides a clear decision-making path for the proper disposal of materials.

Disposal_Decision start Material for Disposal is_contaminated Is the material contaminated with the chemical? start->is_contaminated hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No

Caption: Decision-making process for waste disposal.

References

  • Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Piperidine - SAFETY D
  • SAFETY D
  • Safety D
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
  • SAFETY D
  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxyl
  • Safety Data Sheet - 4-(Aminomethyl)pyrrolidin-2-one.
  • Safety Data Sheet - 4-(Aminomethyl)pyrrolidin-2-one.
  • 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride-SDS-MedChemExpress.
  • Safety D
  • SAFETY D
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.